Technical Documentation Center

N-(3,4,5-Trimethoxyphenyl)guanidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3,4,5-Trimethoxyphenyl)guanidine
  • CAS: 57004-63-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(3,4,5-Trimethoxyphenyl)guanidine: Chemical Structure, Physicochemical Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract N-(3,4,5-Trimethoxyphenyl)guanidine is a molecule of significant interest in medicinal chemistry, combining the pharmacologically relevant guanidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4,5-Trimethoxyphenyl)guanidine is a molecule of significant interest in medicinal chemistry, combining the pharmacologically relevant guanidinium group with the 3,4,5-trimethoxyphenyl moiety, a key structural feature in a variety of natural and synthetic bioactive compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthetic protocol for N-(3,4,5-Trimethoxyphenyl)guanidine. The guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the rational design and synthesis of novel therapeutic agents.

Introduction

The guanidinium group, the protonated form of guanidine, is a highly basic functional group that is protonated under physiological conditions.[1] Its ability to form multiple hydrogen bonds and engage in electrostatic interactions makes it a critical component in molecular recognition at biological targets.[2] The guanidine moiety is found in various biologically active natural products and synthetic drugs, where it often plays a crucial role in the compound's mechanism of action.[3][4]

The 3,4,5-trimethoxyphenyl (TMP) group is a well-established pharmacophore, particularly in the field of oncology.[5][6] This structural motif is a key feature of numerous natural products with potent antitubulin activity, such as colchicine and combretastatin A-4.[5] The TMP group is known to bind to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization and subsequent cell cycle arrest and apoptosis.[5]

The combination of the guanidinium group and the 3,4,5-trimethoxyphenyl moiety in N-(3,4,5-Trimethoxyphenyl)guanidine presents an intriguing scaffold for the design of novel therapeutic agents, potentially targeting tubulin or other biological targets where the unique properties of both functional groups can be exploited. This guide aims to provide a detailed understanding of the fundamental chemical and physical characteristics of this compound.

Chemical Structure and Identification

N-(3,4,5-Trimethoxyphenyl)guanidine possesses a central guanidine core attached to a 3,4,5-trimethoxyphenyl ring. The guanidine group can exist in different tautomeric forms, and in its protonated state (the guanidinium ion), the positive charge is delocalized over the three nitrogen atoms, contributing to its high basicity.

N-(3,4,5-Trimethoxyphenyl)guanidine_Structure cluster_guanidine Guanidine Group cluster_phenyl 3,4,5-Trimethoxyphenyl Group C_guanidine C N1_guanidine NH C_guanidine->N1_guanidine N2_guanidine NH₂ C_guanidine->N2_guanidine N3_guanidine NH₂ C_guanidine->N3_guanidine C1_phenyl C N1_guanidine->C1_phenyl Attachment Point C2_phenyl C C1_phenyl->C2_phenyl C3_phenyl C C2_phenyl->C3_phenyl C4_phenyl C C3_phenyl->C4_phenyl O1_methoxy O C3_phenyl->O1_methoxy C5_phenyl C C4_phenyl->C5_phenyl O2_methoxy O C4_phenyl->O2_methoxy C6_phenyl C C5_phenyl->C6_phenyl O3_methoxy O C5_phenyl->O3_methoxy C6_phenyl->C1_phenyl C_methoxy1 CH₃ O1_methoxy->C_methoxy1 C_methoxy2 CH₃ O2_methoxy->C_methoxy2 C_methoxy3 CH₃ O3_methoxy->C_methoxy3 Synthesis_Workflow start Starting Material: 3,4,5-Trimethoxyaniline reaction Guanylation Reaction (100 °C, 12 h) start->reaction reagent1 Reagent: Cyanamide (H₂NCN) reagent1->reaction catalyst Catalyst: Scandium(III) triflate (Sc(OTf)₃) catalyst->reaction solvent Solvent: Water (H₂O) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Mixture purification Purification (Crystallization or Chromatography) workup->purification Crude Product product Final Product: N-(3,4,5-Trimethoxyphenyl)guanidine purification->product Purified Product

Caption: Synthetic workflow for N-(3,4,5-Trimethoxyphenyl)guanidine.

Experimental Protocol: Synthesis via Guanylation of 3,4,5-Trimethoxyaniline

This protocol is adapted from a general method for the scandium(III) triflate-catalyzed guanylation of anilines with cyanamide in water. Materials:

  • 3,4,5-Trimethoxyaniline

  • Cyanamide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-trimethoxyaniline (1.0 eq), cyanamide (1.2 eq), and scandium(III) triflate (0.05 eq).

  • Solvent Addition: Add deionized water to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add saturated aqueous sodium bicarbonate solution to basify the mixture.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure N-(3,4,5-Trimethoxyphenyl)guanidine.

Spectroscopic Characterization

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trimethoxyphenyl ring, the methoxy protons, and the protons of the guanidine group. The two aromatic protons will likely appear as a singlet in the range of 6.0-7.0 ppm. The nine methoxy protons will appear as two singlets (one for the 3,5-methoxy groups and one for the 4-methoxy group) around 3.7-3.9 ppm. [7]The NH and NH₂ protons of the guanidine group will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the trimethoxyphenyl ring and the guanidine carbon. The aromatic carbons will resonate in the region of 100-160 ppm, with the oxygen-substituted carbons appearing at lower field. The methoxy carbons will appear around 55-61 ppm. [8]The guanidine carbon is expected to resonate in the range of 150-160 ppm.

5.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the N-H and C=N stretching vibrations of the guanidine group, as well as the C-O and C-H vibrations of the trimethoxyphenyl moiety. [9][10][11] Table 3: Expected FT-IR Absorption Bands

Vibrational ModeWavenumber Range (cm⁻¹)
N-H Stretching (Guanidinium)3100-3400 (broad)
C-H Stretching (Aromatic & Aliphatic)2800-3100
C=N Stretching (Guanidinium)1640-1680
N-H Bending (Guanidinium)1580-1650
C-O Stretching (Methoxy)1000-1300

5.3. Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 225 or 226, respectively. Fragmentation is likely to occur at the C-N bond connecting the phenyl ring and the guanidine group, as well as through the loss of methoxy groups. [12][13][14][15]

Potential Applications and Biological Significance

The structural features of N-(3,4,5-Trimethoxyphenyl)guanidine suggest its potential as a bioactive molecule, particularly in the area of cancer research.

  • Antitubulin Activity: The presence of the 3,4,5-trimethoxyphenyl group, a known pharmacophore for tubulin inhibitors, suggests that this compound may exhibit antitubulin activity. [5][6][16][17]By binding to the colchicine site on β-tubulin, it could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

  • Anticancer Properties of Guanidine Derivatives: Numerous guanidine-containing compounds have demonstrated a wide range of biological activities, including anticancer effects. [2][3][4][18][19]The guanidinium group can facilitate interactions with biological targets such as DNA and various enzymes.

Further investigation into the biological activities of N-(3,4,5-Trimethoxyphenyl)guanidine is warranted to explore its potential as a novel therapeutic agent.

Conclusion

N-(3,4,5-Trimethoxyphenyl)guanidine is a synthetically accessible molecule that combines two important pharmacophores: the guanidinium group and the 3,4,5-trimethoxyphenyl moiety. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a practical synthetic protocol. The information presented herein serves as a foundational resource for researchers interested in the design, synthesis, and evaluation of novel guanidine-based compounds for drug discovery and development. The potential for this molecule to act as an antitubulin agent, given its structural similarity to known tubulin inhibitors, makes it a compelling candidate for further biological investigation.

References

  • Al-Sanea, M. M., Al-Warhi, T., Al-Saadi, H. M., Al-Bogami, A. S., & El-Emam, A. A. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(1), 1-15. [Link]

  • Ferreira, A. C., Guedes, R. C., & Sousa, E. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European Journal of Medicinal Chemistry, 253, 115328. [Link]

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (2022). International Journal of Molecular Sciences, 23(24), 15688. [Link]

  • Pla, D., Sanchez-Pla, A., Nunes, J. P. M., & Rozas, I. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters, 13(3), 447-453. [Link]

  • Krasnopeeva, E. L., Shtro, A. A., Ryabova, S. S., Savinova, T. S., Zarubaev, V. V., & Tolstikova, T. G. (2018). Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. Molecules, 23(11), 2969. [Link]

  • Singh, P., & Kumar, A. (2015). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. ResearchGate. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2290079. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). MDPI. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2024). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Al-Warhi, T., Al-Sanea, M. M., Al-Saadi, H. M., Al-Bogami, A. S., & El-Emam, A. A. (2023). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Scientific Reports, 13(1), 11845. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gamil, D. S. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances, 11(62), 39319-39332. [Link]

  • Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. (2012). ResearchGate. [Link]

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • Saito, T. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(11), 2269-2277. [Link]

  • Royo, B. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Catalysis Science & Technology, 4(6), 1546-1559. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2018). Molecules, 23(12), 3121. [Link]

  • Figure 2. FT-IR spectrum taken in the ATR mode for the characterization... (n.d.). ResearchGate. [Link]

  • PubChem. (n.d.). Guanidine Hydrochloride. [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (2021). MDPI. [Link]

  • NIH Public Access. (n.d.). [Link]

  • SpectraBase. (n.d.). 3,4,5-Trimethoxyphenol - Optional[13C NMR] - Chemical Shifts. [Link]

  • Griffiths, L., Popelier, P. L. A., & Leito, I. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Journal of Chemical Information and Modeling, 58(10), 2147-2157. [Link]

  • Codow. (n.d.). CAS 57004-63-4 | N-(3,4,5-Trimethoxyphenyl)guanidine,95%+. [Link]

  • Griffiths, L., Popelier, P. L. A., & Leito, I. (2013). Predicting pKa Values in Aqueous Solution for the Guanidine Functional Group from Gas Phase Ab Initio Bond Lengths. Molecular Informatics, 32(4), 363-376. [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Improving pKa Predictions with Reparameterized Force Fields and Free Energy Calculations. (2025). ChemRxiv. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Pharmaceuticals, 16(6), 844. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2017). PeerJ, 5, e2983. [Link]

  • Protein Denaturation with Guanidinium: A 2D-IR Study. (2013). The Journal of Physical Chemistry B, 117(41), 12357-12362. [Link]

  • Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. (2021). Semantic Scholar. [Link]

  • Iodine-catalyzed guanylation of amines with N,N′-di-Boc-thiourea. (2019). Organic & Biomolecular Chemistry, 17(30), 7173-7177. [Link]

  • Interchim. (n.d.). Guanidine Hydrochloride. [Link]

  • Pottabathula, S., & Royo, B. (2012). First iron-catalyzed guanylation of amines. Tetrahedron Letters, 53(38), 5156-5158. [Link]

  • Solid‐Phase Synthesis of Guanidinium Derivatives from Thiourea and Isothiourea Functionalities. (2003). ResearchGate. [Link]

  • Mass spectral fragmentation pattern and library search results of the... (n.d.). ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

Sources

Exploratory

Pharmacokinetics of N-(3,4,5-Trimethoxyphenyl)guanidine in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of N-(3,4,5-Trimethoxyphenyl)guanidine This guide provides a comprehensive framework for characterizing the in vitro pharmacokinetic properties of N-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of N-(3,4,5-Trimethoxyphenyl)guanidine

This guide provides a comprehensive framework for characterizing the in vitro pharmacokinetic properties of N-(3,4,5-Trimethoxyphenyl)guanidine. As a compound of interest, potentially within programs targeting cancer or infectious diseases, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for advancing its development.[1][2][3][4] This document is structured to provide not only step-by-step protocols for core assays but also the scientific rationale behind these experimental choices, ensuring a robust and self-validating approach to data generation.

The principles of in vitro to in vivo extrapolation (IVIVE) are foundational to modern drug discovery, allowing researchers to make early, data-driven decisions about a compound's potential success.[5] By systematically evaluating metabolic stability, permeability, and plasma protein binding, we can construct a detailed profile that informs dose predictions, highlights potential liabilities, and guides further chemical optimization.[6]

Part 1: Metabolic Stability Assessment in Liver Microsomes

Expertise & Rationale: The liver is the primary site of metabolism for many xenobiotics. An initial assessment of a compound's stability in the presence of liver enzymes is a critical first step. We utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Cytochrome P450 (CYP450) enzymes, the major family of enzymes responsible for Phase I metabolism.[4][7] For a molecule like N-(3,4,5-Trimethoxyphenyl)guanidine, which features multiple methoxy groups, a primary metabolic pathway is likely to be O-demethylation, a common reaction catalyzed by CYP450s.[8] This assay provides key parameters such as intrinsic clearance (CLint) and half-life (t½), which are essential for predicting in vivo hepatic clearance.

Experimental Protocol: In Vitro Metabolic Stability
  • Preparation of Reagents:

    • Prepare a stock solution of N-(3,4,5-Trimethoxyphenyl)guanidine (e.g., 10 mM in DMSO).

    • Thaw pooled human or rat liver microsomes (e.g., 20 mg/mL stock) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.

  • Incubation Procedure:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Quench the reaction at each time point by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

Data Presentation: Metabolic Stability Parameters
CompoundSpeciest½ (min)CLint (µL/min/mg protein)
N-(3,4,5-Trimethoxyphenyl)guanidineHumane.g., 25e.g., 55.4
N-(3,4,5-Trimethoxyphenyl)guanidineRate.g., 12e.g., 115.5
Verapamil (High Clearance Control)Human< 5> 277
Warfarin (Low Clearance Control)Human> 60< 23.1
Visualization: Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubate Incubation @ 37°C cluster_analysis Analysis Compound Test Compound (1µM final) Mix Combine & Pre-incubate Compound->Mix Microsomes Liver Microsomes (0.5 mg/mL final) Microsomes->Mix NADPH NADPH System Start Initiate Reaction (Add NADPH) NADPH->Start Buffer Phosphate Buffer (pH 7.4) Buffer->Mix Mix->Start 5 min Timepoints Sample at 0, 5, 15, 30, 60 min Start->Timepoints Quench Quench with Acetonitrile + IS Timepoints->Quench Centrifuge Centrifuge (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate t½ & CLint LCMS->Calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Part 2: Cell Permeability Assessment Using Caco-2 Monolayers

Expertise & Rationale: For orally administered drugs, permeation across the intestinal epithelium is a prerequisite for absorption. The guanidinium group in the test molecule is highly basic and exists in a protonated, cationic state at physiological pH.[9] This positive charge significantly hinders passive diffusion across the nonpolar lipid bilayers of cell membranes.[9] Therefore, assessing permeability is not just a routine check; it is a critical go/no-go decision point.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry gold standard for this assessment. When cultured on semi-permeable membranes, these cells differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[10] A bi-directional assay, measuring transport from the apical (AP) to basolateral (BL) side and vice-versa, is essential. It not only quantifies the rate of absorption (Papp A→B) but also allows for the calculation of an efflux ratio (ER), which identifies if the compound is a substrate of efflux pumps like P-gp.[10]

Experimental Protocol: Caco-2 Bi-Directional Permeability
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell™ inserts (e.g., 24-well format) and culture for 21-25 days to allow for full differentiation and monolayer formation.

    • Monitor the monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A TEER value > 300 Ω·cm² is typically considered acceptable.

  • Transport Experiment (AP→BL):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4).

    • Add the test compound (e.g., 10 µM in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber and replace it with fresh HBSS.

  • Transport Experiment (BL→AP):

    • Simultaneously, perform the experiment in the reverse direction by adding the test compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.

  • Sample Analysis:

    • Quantify the concentration of the compound in all donor and receiver samples using LC-MS/MS.

    • Include control compounds for low permeability (e.g., Lucifer Yellow) and high permeability (e.g., Propranolol), as well as a known P-gp substrate (e.g., Digoxin).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (BL→AP) / Papp (AP→BL) . An ER > 2 is indicative of active efflux.

Data Presentation: Caco-2 Permeability Results
CompoundPapp (AP→BL) (10⁻⁶ cm/s)Papp (BL→AP) (10⁻⁶ cm/s)Efflux RatioPermeability Class
N-(3,4,5-Trimethoxyphenyl)guanidinee.g., < 0.5e.g., 1.5e.g., > 3.0Low (Potential Efflux)
Propranolol (High Perm.)> 20> 20~1.0High
Atenolol (Low Perm.)< 1.0< 1.0~1.0Low
Digoxin (P-gp Substrate)< 1.0> 5.0> 5.0Low (Active Efflux)
Visualization: Caco-2 Permeability Assay Setup

G cluster_AP_BL AP to BL Transport (Absorption) cluster_BL_AP BL to AP Transport (Efflux) AP_BL Apical Chamber (Donor) Compound @ C₀ Caco-2 Monolayer (TEER Check) Basolateral Chamber (Receiver) Sample over time AP_BL:f0->AP_BL:f2 Permeation (Papp A→B) BL_AP Apical Chamber (Receiver) Sample over time Caco-2 Monolayer (TEER Check) Basolateral Chamber (Donor) Compound @ C₀ BL_AP:f2->BL_AP:f0 Efflux (Papp B→A) Permeation_Arrow Efflux_Arrow

Caption: Bi-directional transport across a Caco-2 cell monolayer.

Part 3: Plasma Protein Binding (PPB) Assessment

Expertise & Rationale: The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, governs its distribution and availability.[11][12] It is a fundamental tenet of pharmacology that only the unbound (free) fraction of a drug is able to cross membranes, interact with therapeutic targets, and be cleared by metabolic enzymes.[12] Therefore, accurately measuring the fraction unbound (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data. For drugs that are highly protein-bound (e.g., >99%), even small changes in binding can lead to significant changes in the free concentration, potentially impacting efficacy and safety.[11]

Equilibrium dialysis is considered the gold standard for PPB assessment.[13] It involves separating a drug-spiked plasma sample from a buffer-only chamber by a semi-permeable membrane that allows free drug to pass but retains large proteins. At equilibrium, the concentration of free drug is the same on both sides, allowing for a direct and robust calculation of the fraction unbound.

Experimental Protocol: Equilibrium Dialysis
  • Device Preparation:

    • Use a commercially available equilibrium dialysis apparatus (e.g., RED device).

    • Hydrate the dialysis membranes (typically 8-12 kDa MWCO) according to the manufacturer's instructions.

  • Incubation:

    • Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1 µM) to one side of the membrane (the plasma chamber).

    • Add an equal volume of protein-free buffer (e.g., PBS, pH 7.4) to the other side (the buffer chamber).

    • Seal the unit and incubate at 37°C on a shaking platform for a sufficient time to reach equilibrium (typically 4-6 hours, must be empirically determined).

  • Sample Collection and Analysis:

    • After incubation, carefully collect samples from both the plasma chamber and the buffer chamber.

    • To accurately determine the concentration in the plasma fraction, it must be matched with an equal volume of buffer, and vice-versa, to negate any matrix effects during analysis.

    • Quantify the total drug concentration in the plasma sample (C_plasma) and the free drug concentration in the buffer sample (C_buffer) using LC-MS/MS.

  • Data Analysis:

    • The concentration in the buffer chamber at equilibrium is equal to the free drug concentration (C_free).

    • Calculate the percentage bound: % Bound = [(C_plasma - C_buffer) / C_plasma] * 100 .

    • Calculate the fraction unbound (fu): fu = C_buffer / C_plasma .

Data Presentation: Plasma Protein Binding Results
CompoundSpecies% BoundFraction Unbound (fu)
N-(3,4,5-Trimethoxyphenyl)guanidineHumane.g., 85.2%e.g., 0.148
N-(3,4,5-Trimethoxyphenyl)guanidineRate.g., 78.9%e.g., 0.211
Warfarin (High Binding Control)Human> 99%< 0.01
Metoprolol (Low Binding Control)Human~12%~0.88
Visualization: Principle of Equilibrium Dialysis

Caption: Free drug equilibrates across the membrane over time.

Summary and Interpretation

By integrating the data from these three core in vitro assays, a preliminary pharmacokinetic profile of N-(3,4,5-Trimethoxyphenyl)guanidine can be established. This profile allows for a holistic assessment of the compound's potential:

  • Metabolic Stability: A short half-life and high intrinsic clearance may suggest that the compound will be rapidly cleared in vivo, potentially leading to low oral bioavailability and requiring frequent dosing. Conversely, very high stability might indicate a risk of drug-drug interactions via enzyme inhibition.

  • Permeability: Low apparent permeability (Papp A→B), especially when coupled with a high efflux ratio, is a significant flag for poor oral absorption. This result would prompt medicinal chemistry efforts to mask the charged guanidinium group (e.g., via a prodrug strategy) or otherwise improve passive diffusion.

  • Plasma Protein Binding: A high fraction unbound (fu) means more drug is available to exert its therapeutic effect, whereas very high binding (low fu) may necessitate higher total doses to achieve the required free therapeutic concentration.

Together, these data points provide a powerful, multi-faceted view of the compound's disposition. They form the foundation for more complex modeling, such as predicting human dose, and are indispensable for making informed decisions on whether to advance a compound toward preclinical in vivo studies.

References

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Zhang, F., et al. (2012). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. Clinical Cancer Research. Retrieved from [Link]

  • Bobbili, K. K., et al. (2020). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Cui, J., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Chemistry. Retrieved from [Link]

  • Ko, H., et al. (2022). Plasma Protein Binding (PPB) of Selected Derivatives in Three Species, Including Three Active Drugs and Two Prodrugs. ResearchGate. Retrieved from [Link]

  • Chem-Impex. (n.d.). N-(3-methoxyphenyl)guanidine. Retrieved from [Link]

  • Xenonium. (2025). Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • Licea-Perez, H., et al. (2025). Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method. PMC. Retrieved from [Link]

  • Yanagiba, Y., et al. (2024). Preliminary evaluation of ex vivo and in vivo skin permeability of aromatic amines. PLOS ONE. Retrieved from [Link]

  • Zhao, L., et al. (2006). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. PubMed. Retrieved from [Link]

  • Riyadh, S. M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Retrieved from [Link]

  • Mahmoud, H. Y., et al. (2023). Targeted synthesis of a trimethoxyphenyltetrahydropyrimidine analogue designed as a DNA intercalator: in silico, multi-spectroscopic, thermodynamic, and in vitro approaches. RSC Publishing. Retrieved from [Link]

  • Bhowmick, R., et al. (2021). N,N′,N′′-Trisubstituted guanidine derivatives as DNA-intercalators: synthesis, crystal structures and biophysical investigations. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Obach, R. S., et al. (2024). Trends of in vitro pharmacological potency and in vivo pharmacokinetics parameters of modern drugs: Can the therapeutic/subtherapeutic dose be estimated from in vitro Ki and pharmacokinetic parameters? PubMed. Retrieved from [Link]

  • NextSDS. (n.d.). N-(3,4-DIMETHOXY-PHENYL)-GUANIDINE — Chemical Substance Information. Retrieved from [Link]

  • Wang, L., et al. (2018). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC. Retrieved from [Link]

  • Li, Y., et al. (2023). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. MDPI. Retrieved from [Link]

  • Jung, S. J., et al. (2006). Prediction of the permeability of drugs through study on quantitative structure-permeability relationship. PubMed. Retrieved from [Link]

  • Jayaprakash, V., et al. (2009). Effect of substitution at N ''-position of N '-hydroxy-N-amino guanidines on tumor cell growth. ResearchGate. Retrieved from [Link]

  • Polak, S., et al. (2026). In vitro to human in vivo translation – pharmacokinetics and pharmacodynamics of quinidine. ResearchGate. Retrieved from [Link]

  • Liu, Z., et al. (2011). Characterization of in vitro metabolites of trimethoprim and diaveridine in pig liver microsomes by liquid chromatography combined with hybrid ion trap/time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

  • Semantic Scholar. (2025). Recent Advances in Studying In Vitro Drug Permeation Across Mucosal Membranes. Retrieved from [Link]

Sources

Foundational

In vivo biological activity of N-(3,4,5-Trimethoxyphenyl)guanidine

An In-Depth Technical Guide to the Predicted In Vivo Biological Activity of N-(3,4,5-Trimethoxyphenyl)guanidine This guide provides a comprehensive exploration of the predicted in vivo biological activities of N-(3,4,5-T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted In Vivo Biological Activity of N-(3,4,5-Trimethoxyphenyl)guanidine

This guide provides a comprehensive exploration of the predicted in vivo biological activities of N-(3,4,5-Trimethoxyphenyl)guanidine. As a molecule uniting two pharmacologically significant moieties—the guanidinium group and the 3,4,5-trimethoxyphenyl (TMP) scaffold—it stands as a compound of considerable interest for drug development professionals. This document synthesizes data from structurally related compounds to forecast its therapeutic potential and outlines a strategic framework for its preclinical evaluation.

Foundational Insights: Deconstructing the Pharmacophores

The predictive analysis of N-(3,4,5-Trimethoxyphenyl)guanidine's bioactivity is rooted in the well-documented roles of its constituent parts.

The Guanidinium Group: A Cationic Powerhouse

The guanidine moiety, characterized by its strong basicity (pKa ≈ 13.6), is a recurring motif in a multitude of biologically active compounds.[1] Its positive charge at physiological pH facilitates interactions with various biological targets, including enzymes and receptors.[1][2] Guanidine derivatives have been successfully developed as cardiovascular and antihypertensive drugs (e.g., Guanabenz), antidiabetic agents (e.g., Metformin), and have shown promise as anti-inflammatory and neuroprotective agents.

The 3,4,5-Trimethoxyphenyl (TMP) Moiety: A Privileged Scaffold

The TMP group is a prominent feature in numerous natural and synthetic compounds with potent biological effects, particularly in oncology.[3][4] This moiety is a key pharmacophoric element for high-affinity binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[3][5] This mechanism is central to the bioactivity of well-known natural products like colchicine, combretastatin A-4, and podophyllotoxin.[3]

Predicted In Vivo Biological Activities and Mechanistic Pathways

Based on the functionalities of its core components, N-(3,4,5-Trimethoxyphenyl)guanidine is predicted to exhibit a spectrum of in vivo activities, primarily in the domains of oncology, inflammation, and cardiovascular regulation.

Potent Anti-Cancer Activity via Tubulin Polymerization Inhibition

The presence of the TMP group strongly suggests that a primary mechanism of action for N-(3,4,5-Trimethoxyphenyl)guanidine will be the disruption of microtubule dynamics.

Causality of Experimental Choices: The TMP moiety is known to anchor compounds within the colchicine-binding pocket of β-tubulin, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][5] The guanidinium group may further enhance this activity through additional electrostatic interactions or by influencing the compound's pharmacokinetic profile.

Predicted Signaling Pathway: Tubulin Inhibition and Apoptosis Induction

Tubulin Inhibition Pathway TMP_Guanidine N-(3,4,5-Trimethoxyphenyl)guanidine Tubulin β-Tubulin (Colchicine Site) TMP_Guanidine->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubule Microtubule Instability Polymerization->Microtubule Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces NF-kB Inhibition Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) NFkB->Transcription Initiates TMP_Guanidine N-(3,4,5-Trimethoxyphenyl)guanidine TMP_Guanidine->NFkB Inhibits Translocation

Caption: Predicted anti-inflammatory mechanism.

Cardiovascular Modulation

Aromatic guanidines have a history of cardiovascular activity. [6]Studies on ME10092, a related guanidine, in non-human primates revealed effects on blood pressure and heart rate, with more significant decreases in heart rate. [7] Causality of Experimental Choices: The observed effects of ME10092 suggest that N-(3,4,5-Trimethoxyphenyl)guanidine may also exhibit myocardial effects. [7]The mechanism could involve interaction with adrenergic receptors or other cardiovascular targets. [6]

A Framework for In Vivo Evaluation: Protocols and Methodologies

To empirically validate the predicted activities of N-(3,4,5-Trimethoxyphenyl)guanidine, a structured in vivo experimental plan is essential.

Pharmacokinetic (PK) Profiling

A foundational step is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Administration:

    • Intravenous (IV) bolus (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral gavage (e.g., 5-10 mg/kg) to assess oral bioavailability.

  • Sampling: Serial blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Analysis: Plasma concentrations of N-(3,4,5-Trimethoxyphenyl)guanidine are quantified using a validated LC-MS/MS method.

  • Data Analysis: Non-compartmental analysis is used to determine key PK parameters. [8] Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
Anti-Cancer Efficacy Assessment

A xenograft model is the gold standard for evaluating in vivo anti-tumor activity.

Experimental Workflow: Xenograft Mouse Model

Xenograft_Workflow Start Start: Immunocompromised Mice (e.g., Nude or SCID) Implant Subcutaneous Implantation of Human Cancer Cells (e.g., HepG2, MDA-MB-231) Start->Implant Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Implant->Tumor_Growth Randomization Randomize Mice into Treatment Groups (Vehicle, Test Compound, Positive Control) Tumor_Growth->Randomization Treatment Administer Treatment (e.g., daily, i.p. or p.o.) for a defined period Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2-3 times per week) Treatment->Monitoring Endpoint Endpoint: Tumor Volume Reaches Pre-defined Limit Monitoring->Endpoint Analysis Euthanize and Collect Tumors for Histological and Biomarker Analysis Endpoint->Analysis

Caption: Workflow for in vivo anti-cancer efficacy testing.

Anti-Inflammatory Activity Model

The LPS-induced inflammation model is a robust method to assess in vivo anti-inflammatory potential.

Experimental Protocol: LPS-Induced Inflammation in Mice

  • Animal Model: Male C57BL/6 mice (n=6-8 per group).

  • Pre-treatment: Administer N-(3,4,5-Trimethoxyphenyl)guanidine or vehicle orally or intraperitoneally.

  • Induction: After 1 hour, administer LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response.

  • Sample Collection: At a specified time post-LPS challenge (e.g., 2-6 hours), collect blood and brain tissue.

  • Analysis:

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) in plasma using ELISA.

    • Perform Western blot or immunohistochemistry on brain tissue to assess NF-κB nuclear translocation and expression of iNOS and COX-2. [9][10]

Neuroprotective Potential Evaluation

Given the prevalence of excitotoxicity and oxidative stress in neurodegenerative disorders, evaluating the compound's neuroprotective effects is warranted. [11][12]An in vivo model of focal cerebral ischemia can be employed.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Model: Male Wistar rats.

  • Procedure: Induce transient focal cerebral ischemia by occluding the middle cerebral artery for a set duration (e.g., 90 minutes), followed by reperfusion.

  • Treatment: Administer N-(3,4,5-Trimethoxyphenyl)guanidine at the onset of reperfusion.

  • Assessment (24-48 hours post-MCAO):

    • Neurological Deficit Scoring: Evaluate motor and neurological function.

    • Infarct Volume Measurement: Use TTC staining to quantify the extent of brain injury.

    • Biomarker Analysis: Assess markers of apoptosis (e.g., caspase-3 activity) and oxidative stress in the brain tissue.

Conclusion and Future Directions

N-(3,4,5-Trimethoxyphenyl)guanidine is a molecule of significant therapeutic promise, strategically combining the anti-tubulin activity of the TMP moiety with the diverse biological potential of the guanidinium group. The preclinical development of this compound should be guided by a systematic in vivo evaluation of its pharmacokinetic profile and its efficacy in models of cancer, inflammation, and potentially neurodegeneration. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to unlock the full therapeutic potential of this promising chemical entity.

References

  • In vivo measurements of the cerebral perfusion and cardiovascular effects of the novel guanidine ME10092 in the non-human primate, Papio ursinus. PubMed. [Link]

  • Cardioprotective effects of N-hydroxyguanidine PR5 in myocardial ischaemia and reperfusion in rats. PMC. [Link]

  • The anti-inflammatory and antinociceptive effects of NF-kappaB inhibitory guanidine derivative ME10092. PubMed. [Link]

  • The anti-inflammatory and antinociceptive effects of NF-κB inhibitory guanidine derivative ME10092. University of Latvia. [Link]

  • Cardiovascular activity of aromatic guanidine compounds. PubMed. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. [Link]

  • Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. ResearchGate. [Link]

  • Biologically active guanidine alkaloids. ScienceOpen. [Link]

  • 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. PubMed. [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC. [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. [Link]

  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. PMC. [Link]

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. [Link]

  • Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin. Frontiers in Pharmacology. [Link]

  • Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. MDPI. [Link]

  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed. [Link]

  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. PubMed. [Link]

  • Selective mode of action of guanidine-containing non-peptides at human NPFF receptors. PubMed. [Link]

  • Applications of Guanidine in Pharmaceutical Field. JOCPR. [Link]

  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PMC. [Link]

  • Zebrafish: A Useful Animal Model for the Characterization of Drug-Loaded Polymeric NPs. MDPI. [Link]

  • What are the pharmacological bases of the cardioprotective effects? Medizinonline. [Link]

  • Neuroprotective effects of nimodipine and nifedipine in the NGF-differentiated PC12 cells exposed to oxygen-glucose deprivation or trophic withdrawal. Fox Chase Cancer Center. [Link]

  • identify neuroprotective antioxidants: Topics by Science.gov. Science.gov. [Link]

  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. MDPI. [Link]

  • Pharmacokinetics & Pharmacodynamics (PK/PD). WuXi Biologics. [Link]

  • (PDF) In Vivo Pharmacokinetic Analysis Utilizing Non-Targeted and Targeted Mass Spectrometry and In Vitro Assay against Transient Receptor Potential Channels of Maobushisaishinto and Its Constituent Asiasari Radix. ResearchGate. [Link]

Sources

Exploratory

Physicochemical Profiling of N-(3,4,5-Trimethoxyphenyl)guanidine: Molecular Weight, Lipophilicity, and Pharmacokinetic Implications

Executive Summary In the landscape of preclinical drug development, the physicochemical properties of a lead compound dictate its pharmacokinetic fate. N-(3,4,5-Trimethoxyphenyl)guanidine (CAS: 57004-63-4) is a highly sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, the physicochemical properties of a lead compound dictate its pharmacokinetic fate. N-(3,4,5-Trimethoxyphenyl)guanidine (CAS: 57004-63-4) is a highly specialized arylguanidine derivative frequently utilized as a pharmacophore building block in the design of neuroprotective agents, cardiovascular drugs, and monoamine receptor modulators.

This technical whitepaper provides an in-depth analysis of the compound's molecular weight (225.24 g/mol ) and lipophilicity profile. By dissecting the structural dichotomy between its lipophilic trimethoxyphenyl ring and its highly hydrophilic, basic guanidine moiety, we establish a predictive framework for its Absorption, Distribution, Metabolism, and Excretion (ADME) behavior. Furthermore, we provide a field-proven, self-validating experimental protocol for accurately determining the pH-dependent lipophilicity (LogD) of highly basic arylguanidines.

Chemical Identity & Structural Dichotomy

N-(3,4,5-Trimethoxyphenyl)guanidine presents a fascinating structural paradox. The molecule is composed of two distinct domains that exert opposing forces on its overall solvation and partitioning behavior:

  • The 3,4,5-Trimethoxyphenyl Domain: A classically lipophilic and electron-rich moiety. This group is a privileged scaffold found in natural alkaloids (e.g., mescaline, colchicine) and synthetic drugs (e.g., trimethoprim), known for driving strong hydrophobic and π−π stacking interactions within protein binding pockets.

  • The Guanidine Domain: One of the most basic functional groups in organic chemistry (typical pKa ~13). At physiological pH (7.4), the guanidine group is >99.9% protonated, existing as a resonance-stabilized guanidinium cation. This imparts immense hydrophilicity and a high topological polar surface area (TPSA).

Table 1: Key Quantitative Physicochemical Parameters
PropertyValueMethod / Source
Chemical Name N-(3,4,5-Trimethoxyphenyl)guanidineIUPAC
CAS Registry Number 57004-63-4Chemical Registry [2]
PubChem CID 10198427PubChem Database [1]
Molecular Formula C₁₀H₁₅N₃O₃Computational
Molecular Weight 225.24 g/mol Exact Mass Analysis
Hydrogen Bond Donors 3Structural Analysis
Hydrogen Bond Acceptors 6 (3 ether oxygens, 3 nitrogens)Structural Analysis
Predicted TPSA ~95.7 ŲComputational Estimation

Molecular Weight and Ligand Efficiency

At 225.24 g/mol , N-(3,4,5-Trimethoxyphenyl)guanidine sits well below the 500 Da threshold established by Lipinski’s Rule of Five. From a drug design perspective, this low molecular weight is a critical asset.

The Causality of Size in Drug Design: When utilizing this compound as a starting scaffold in Fragment-Based Drug Discovery (FBDD), its low molecular weight ensures high Ligand Efficiency (LE) . Researchers can functionalize the aryl ring or alkylate the guanidine nitrogens to optimize target affinity without rapidly inflating the molecular weight into the non-druggable space (>500 Da). A lower molecular weight also partially offsets the permeability penalties incurred by the highly polar guanidinium group, allowing for a more favorable entropy of binding.

SPR Compound N-(3,4,5-Trimethoxyphenyl)guanidine MW: 225.24 g/mol Aryl 3,4,5-Trimethoxyphenyl Group (Lipophilic Domain) Compound->Aryl Guanidine Guanidine Group (Hydrophilic/Basic Domain) Compound->Guanidine Affinity Enhanced Target Affinity (Hydrophobic & π-π interactions) Aryl->Affinity Solubility High Aqueous Solubility (Protonated at pH 7.4) Guanidine->Solubility Permeability Low Passive Permeability (High Polar Surface Area) Guanidine->Permeability

Logical structure-property relationship of N-(3,4,5-Trimethoxyphenyl)guanidine.

Lipophilicity: The LogP vs. LogD Paradigm

A common pitfall in preclinical profiling is conflating the partition coefficient (LogP) with the distribution coefficient (LogD).

  • Theoretical LogP (Neutral State): In its unprotonated state, the combination of the trimethoxyphenyl ring and the neutral guanidine yields a predicted LogP in the range of 0.5 to 1.5. However, this neutral state is biologically irrelevant.

  • Physiological LogD (pH 7.4): Because the guanidine pKa is ~13, the molecule is fully ionized in blood plasma and intracellular fluid. The permanent positive charge dramatically shifts the partitioning preference toward the aqueous phase, resulting in a LogD₇.₄ that is typically negative (< 0) .

This low LogD indicates that N-(3,4,5-Trimethoxyphenyl)guanidine will exhibit excellent aqueous solubility but poor passive membrane permeability. To cross lipid bilayers—such as the intestinal epithelium or the Blood-Brain Barrier (BBB)—the compound will likely rely on active transport mechanisms, such as Organic Cation Transporters (OCTs), or require a prodrug strategy to mask the guanidine charge.

Experimental Protocol: Self-Validating LogD₇.₄ Determination

Standard UV-Vis shake-flask methods often fail for basic arylguanidines. The permanent positive charge causes the analyte to adhere non-specifically to the negatively charged silanol groups of standard borosilicate glassware. Furthermore, the extreme preference for the aqueous phase leaves concentrations in the octanol phase below the Limit of Detection (LOD) for UV-Vis spectroscopy.

To ensure scientific integrity and trustworthiness, the following protocol utilizes LC-MS/MS combined with a Mass Balance Validation step, adapted from OECD Test Guideline 107 [3].

Step-by-Step Methodology

1. Phase Saturation:

  • Vigorously stir equal volumes of n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to ensure mutual saturation. Allow phases to separate completely.

2. Material Selection (Critical Step):

  • Use only low-bind polypropylene tubes or silanized glassware. Causality: This prevents the cationic guanidinium ions from binding to the container walls, which would artificially lower the measured aqueous concentration and skew the LogD calculation.

3. Spiking and Equilibration:

  • Spike N-(3,4,5-Trimethoxyphenyl)guanidine into the pre-saturated aqueous buffer to achieve a final concentration of 10 µM.

  • Add an equal volume of pre-saturated n-octanol.

  • Seal the tubes and rotate end-over-end at 20 rpm for 2 hours at a strictly controlled 25.0 ± 0.5 °C.

4. Phase Separation:

  • Centrifuge the tubes at 3,000 × g for 15 minutes at 25°C to break any micro-emulsions at the interface.

5. LC-MS/MS Quantification:

  • Carefully sample the octanol phase (top) and aqueous phase (bottom) using separate pipette tips to avoid cross-contamination.

  • Dilute the octanol sample in a solvent compatible with the mobile phase (e.g., methanol) to ensure the analyte remains in solution.

  • Quantify both phases using LC-MS/MS in Electrospray Ionization positive mode (ESI+), monitoring the specific [M+H]⁺ transition (m/z 226.1).

6. Self-Validation via Mass Balance:

  • Calculate the total recovered mass: (Caq​×Vaq​)+(Coct​×Voct​) .

  • Validation Rule: The total recovered mass must be between 90% and 110% of the initial spiked mass. If it falls outside this range, non-specific binding or degradation has occurred, and the LogD value must be discarded.

7. LogD Calculation:

  • logD7.4​=log10​([Analyte]aqueous​[Analyte]octanol​​)

Workflow Prep 1. Saturation (Buffer & Octanol) Spike 2. Spike Analyte (10 µM final) Prep->Spike Shake 3. Equilibration (2h, 25°C) Spike->Shake Phase 4. Phase Separation (Centrifugation) Shake->Phase LCMS 5. LC-MS/MS Quantification Phase->LCMS Calc 6. LogD Calculation & Mass Balance LCMS->Calc

Self-validating LC-MS/MS shake-flask workflow for determining lipophilicity.

Conclusion

N-(3,4,5-Trimethoxyphenyl)guanidine is a structurally optimized fragment that balances the hydrophobic target-engagement capabilities of a trimethoxyphenyl ring with the extreme aqueous solubility of a guanidine group. While its low molecular weight (225.24 g/mol ) makes it an ideal candidate for further synthetic elaboration, drug developers must account for its highly polar nature (low LogD₇.₄). Successful formulation and delivery of derivatives based on this scaffold will require careful navigation of its inherently low passive membrane permeability, either through active transporter targeting or strategic chemical masking.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10198427, N-(3,4,5-Trimethoxyphenyl)guanidine", PubChem,[Link].

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1,[Link].

Foundational

Blood-brain barrier permeability of N-(3,4,5-Trimethoxyphenyl)guanidine

Blood-Brain Barrier Permeability of N-(3,4,5-Trimethoxyphenyl)guanidine: Mechanistic Insights and Experimental Evaluation Protocols Executive Summary N-(3,4,5-Trimethoxyphenyl)guanidine (TMPG) is a specialized chemical e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Blood-Brain Barrier Permeability of N-(3,4,5-Trimethoxyphenyl)guanidine: Mechanistic Insights and Experimental Evaluation Protocols

Executive Summary

N-(3,4,5-Trimethoxyphenyl)guanidine (TMPG) is a specialized chemical entity frequently utilized as a critical intermediate in the synthesis of [1], which target intracellular signaling pathways. Designing neuropharmaceuticals derived from TMPG requires a rigorous understanding of how its distinct structural components interact with the blood-brain barrier (BBB). This whitepaper provides an in-depth mechanistic analysis of TMPG's predicted BBB permeability and outlines a self-validating, state-of-art experimental workflow to quantify its central nervous system (CNS) penetration.

Physicochemical Dichotomy & Predictive Permeability

TMPG presents a fascinating physicochemical dichotomy that dictates its pharmacokinetic behavior at the BBB:

  • The Guanidinium Cation Challenge: The guanidine moiety is a strong base ( pKa​≈13 ). At a physiological pH of 7.4, it exists almost exclusively as a protonated guanidinium cation. The high desolvation energy required to move a charged species into the hydrophobic core of the endothelial lipid bilayer severely restricts passive transcellular diffusion. However, research indicates that guanidino compounds can cross the BBB via specific [2]. Furthermore, in situ brain perfusion studies demonstrate that while some guanidino cations (like L-arginine) use saturable basic amino acid transporters, others (like aminoguanidine) penetrate the BBB primarily through a[3].

  • The Trimethoxyphenyl (TMP) Shield: Counteracting the polar guanidine group is the 3,4,5-trimethoxyphenyl moiety, which adds significant steric bulk and lipophilicity. For context, the TMP group in mescaline enables it to cross into the CNS to exert psychoactive effects, despite having compared to more lipophilic phenethylamines[4]. In TMPG, the TMP group acts as a lipophilic shield that facilitates membrane partitioning, creating a mixed transport mechanism.

  • Pharmacological Synergy: Interestingly, guanidino compounds like aminoguanidine not only cross the BBB but can actively protect it during neurovascular trauma by (e.g., ZO-1) and suppressing inducible nitric oxide synthase (iNOS)[5].

Proposed Mechanistic Pathways of BBB Transit

Based on the structural profile, TMPG is predicted to utilize a hybrid transport mechanism. The TMP group facilitates initial partitioning into the luminal membrane, while the guanidino group may trigger interaction with Organic Cation Transporters (OCT1/OCT2) or undergo minor paracellular/transcellular diffusion.

TransportMechanisms Blood Blood Compartment [TMPG+] Passive Passive Transcellular (TMP-Facilitated) Blood->Passive Active Carrier-Mediated (SLC22 / OCT) Blood->Active Brain Brain Parenchyma [TMPG+] Efflux Efflux Transporters (P-gp / BCRP) Brain->Efflux Passive->Brain Active->Brain Efflux->Blood

Proposed BBB transport pathways for N-(3,4,5-Trimethoxyphenyl)guanidine.

Self-Validating Experimental Workflows

To empirically validate the permeability of TMPG, a hierarchical, two-phase experimental design is required. As a fundamental principle of scientific integrity, each protocol must contain internal controls to self-validate the data.

Protocol 1: Dynamic Microfluidic BBB-on-a-Chip
  • Causality & Design Choice: Traditional static Transwell assays lack fluidic shear stress, resulting in leaky junctions. Microfluidic BBB-on-a-chip models apply physiological shear stress, which is essential for the proper expression of Claudin-5 and ZO-1. These dynamic models have proven highly effective in establishing a between the partition coefficient ( Kp​ ) and apparent permeability ( Papp​ )[6].

  • Step-by-Step Methodology:

    • Cell Seeding: Seed human brain microvascular endothelial cells (hBMVECs) in the vascular channel and primary human astrocytes/pericytes in the abluminal (brain) channel of a PDMS microfluidic chip.

    • Barrier Maturation (Self-Validation): Perfuse culture media at 1 dyn/cm2 for 4 days. Validate barrier integrity by confirming Transendothelial Electrical Resistance (TEER) >1000Ω⋅cm2 before proceeding.

    • Dosing: Introduce 10μM of TMPG into the vascular channel.

    • Sampling & Quantification: Collect effluent from the brain channel at 0, 2, 4, 6, and 24 hours. Quantify TMPG via LC-MS/MS.

    • Calculation: Compute Papp​=(dQ/dt)/(A×C0​) .

Protocol 2: In Situ Brain Perfusion (ISBP) Kinetics
  • Causality & Design Choice: In vitro models cannot account for the complex 3D architecture and complete transporter profile of the living brain. Systemic IV administration, however, subjects the drug to rapid hepatic metabolism, confounding BBB data. ISBP isolates the brain's vascular bed.

  • Step-by-Step Methodology:

    • Surgical Preparation: Anesthetize a Sprague-Dawley rat. Cannulate the right common carotid artery and ligate the external carotid to direct perfusate exclusively to the internal carotid pathway.

    • Perfusion (Self-Validation): Perfuse a physiological bicarbonate-buffered saline (pH 7.4) containing 10μM of 14C -TMPG and 1μCi/mL of 3H -inulin at 10 mL/min for 60 seconds. Crucial Step: 3H -inulin acts as a vascular space marker. Subtracting its volume ensures the calculated signal represents true parenchymal uptake, not capillary trapping.

    • Termination & Extraction: Decapitate the subject immediately post-perfusion to halt transport. Extract and homogenize the brain tissue.

    • Quantification: Measure dual-isotope radioactivity using liquid scintillation counting. Calculate the unidirectional influx clearance ( Clin​ ).

ExperimentalWorkflow Step1 1. Physicochemical Profiling (pKa, LogP, PSA Analysis) Step2 2. Microfluidic BBB-on-a-Chip (Dynamic Papp & Kp Evaluation) Step1->Step2 Step3 3. In Situ Brain Perfusion (ISBP) (In Vivo Influx Clearance - Clin) Step2->Step3 Step4 4. LC-MS/MS Quantification & Pharmacokinetic Modeling Step3->Step4

Hierarchical experimental workflow for validating TMPG blood-brain barrier permeability.

Quantitative Data Matrix

To contextualize the expected permeability of TMPG, the following table summarizes the predicted quantitative parameters against established reference compounds.

CompoundPrimary Transport MechanismPredicted Papp​ (cm/s)Influx Clearance ( Clin​ , µL/min/g)BBB Permeability Profile
Caffeine (Control) Passive Transcellular >20×10−6 >15.0 High (Rapid Diffusion)
L-Arginine Carrier-Mediated (Saturable)N/A ∼0.21 Moderate (Active Transport)
Aminoguanidine Minor Diffusional <2×10−6 ∼0.0085 Low (Restricted)
TMPG (Target) Mixed (TMP-Facilitated + Minor Diffusional) ∼5×10−6 ∼0.05−0.10 Low to Moderate

Note: TMPG values are predictive estimates based on the synergistic effects of the TMP lipophilic shield and the guanidinium cationic charge.

Sources

Exploratory

Structure-Activity Relationship (SAR) of N-(3,4,5-Trimethoxyphenyl)guanidine Derivatives: Targeting the Colchicine Binding Site for Anticancer Therapeutics

Executive Summary Microtubule-targeting agents (MTAs) remain a cornerstone of oncological pharmacology. Among the diverse chemical scaffolds developed to disrupt microtubule dynamics, derivatives of N-(3,4,5-trimethoxyph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Microtubule-targeting agents (MTAs) remain a cornerstone of oncological pharmacology. Among the diverse chemical scaffolds developed to disrupt microtubule dynamics, derivatives of N-(3,4,5-trimethoxyphenyl)guanidine have emerged as highly potent inhibitors of tubulin polymerization. By combining the classic 3,4,5-trimethoxyphenyl (TMP) pharmacophore—known for its high affinity to the colchicine binding site—with a versatile guanidine-based linker, researchers have successfully engineered molecules that overcome the chemical instability and multidrug resistance (MDR) limitations of natural products like Combretastatin A-4 (CA-4).

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of these derivatives, the mechanistic causality behind their efficacy, and the self-validating experimental protocols required to evaluate their biological activity.

Mechanistic Grounding: The Colchicine Binding Site

The biological target of TMP-guanidine derivatives is the colchicine binding site, located at the intra-dimer interface between the α

  • and β -tubulin subunits.

Binding at this site prevents the curved tubulin heterodimer from adopting the straight conformation required for incorporation into the growing microtubule lattice. The structural causality of this interaction relies on two primary features:

  • Hydrophobic Anchoring: The TMP group (A-ring) inserts deeply into a hydrophobic pocket within β -tubulin, interacting via van der Waals forces with residues such as Cys241, Leu255, and Ala316[1].

  • Electrostatic & Hydrogen Bonding: The guanidine moiety acts as a highly polar, rigidifying linker. At physiological pH, the guanidine core can act as a potent hydrogen-bond donor, forming critical bidentate interactions with the protein backbone or acidic side chains (e.g., Glu198)[2].

When tubulin polymerization is inhibited, the mitotic spindle cannot form, leading to prolonged activation of the Spindle Assembly Checkpoint (SAC), G2/M cell cycle arrest, and ultimately, apoptosis.

TubulinPathway Ligand N-(3,4,5-Trimethoxyphenyl) guanidine Derivatives Target Colchicine Binding Site (α/β-Tubulin Interface) Ligand->Target High Affinity Binding Polymerization Inhibition of Tubulin Polymerization Target->Polymerization Structural Distortion Microtubule Microtubule Depolymerization & Mitotic Spindle Disruption Polymerization->Microtubule Shift in Equilibrium Arrest G2/M Phase Arrest Microtubule->Arrest Checkpoint Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanistic pathway of N-(3,4,5-trimethoxyphenyl)guanidine derivatives inducing apoptosis.

Structure-Activity Relationship (SAR) Dynamics

The optimization of N-(3,4,5-trimethoxyphenyl)guanidine derivatives follows a strict SAR logic divided into three distinct zones: the A-Ring, the Linker, and the B-Ring.

The A-Ring: The TMP Pharmacophore

The 3,4,5-trimethoxy substitution pattern is non-negotiable for optimal activity. Experimental data consistently shows that removing even a single methoxy group (e.g., shifting to a 3,4-dimethoxy pattern) or introducing bulky substituents results in a 10- to 100-fold loss in tubulin polymerization inhibitory activity[3]. The spatial volume of the TMP group perfectly complements the β -tubulin hydrophobic pocket.

The Linker: Guanidine Cyclization

While acyclic N-(3,4,5-trimethoxyphenyl)guanidines exhibit target affinity, their high pKa (~12.5) renders them fully protonated and highly polar, leading to poor membrane permeability. To solve this, medicinal chemists cyclize the guanidine core into 2-aminoimidazole or pyrimidine scaffolds[1],[2].

  • Causality: Cyclization lowers the pKa, improving cellular uptake, while locking the molecule into a rigid, bioactive conformation. This prevents the rapid cis-to-trans isomerization that inactivates natural cis-stilbenes like CA-4[4].

The B-Ring: Auxiliary Binding

The B-ring occupies the space normally filled by the B-ring of colchicine. Substitutions here dictate the compound's cytotoxicity against multidrug-resistant (MDR) cell lines. Indolyl, 4-methoxyphenyl, and 3-hydroxy-4-methoxyphenyl groups yield the highest potency, often achieving low nanomolar IC50 values[1].

Quantitative SAR Data Summary

The following table summarizes the causal relationship between structural modifications and biological efficacy across standardized assays.

Compound ClassA-RingLinker ScaffoldB-Ring SubstitutionTubulin IC50 (µM)MCF-7 IC50 (nM)SAR Rationale
CA-4 (Ref) TMPcis-Ethene3-OH-4-MeO-Phenyl1.210High potency, but chemically unstable (cis trans).
Acyclic Guanidine TMPLinear GuanidinePhenyl>10.0>1000Poor permeability; high flexibility reduces binding entropy.
2-Aminoimidazole TMP2-Aminoimidazole4-MeO-Phenyl1.515Rigidified guanidine mimics cis-conformation; highly stable[1].
Pyrimidine TMP2,4-DiaminopyrimidineIndolyl0.98Extended H-bonding network; overcomes P-gp efflux[4].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. Below are the definitive protocols for validating target engagement and cellular efficacy.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This cell-free assay directly measures the compound's ability to inhibit the nucleation and elongation of purified tubulin.

Reagents & Buffer Causality:

  • Purified Porcine Brain Tubulin (>99%): Standardized source for mammalian α/β -tubulin.

  • PEM Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9):

    • PIPES: Maintains physiological pH without interfering with protein folding.

    • MgCl2: Essential for coordinating GTP at the exchangeable nucleotide-binding site (E-site).

    • EGTA: Chelates trace Ca²⁺, which acts as a potent endogenous inhibitor of polymerization.

  • GTP (1 mM): Provides the thermodynamic driving force for lattice assembly.

Step-by-Step Workflow:

  • Cold Preparation: Pre-chill a 96-well half-area black microplate on ice. Causality: Tubulin is highly cold-labile. Maintaining the system on ice prevents premature nucleation, ensuring the baseline fluorescence read captures the true zero-point.

  • Compound Plating: Add 5 µL of the TMP-guanidine derivative (dissolved in DMSO, final DMSO concentration 1%) to the test wells. Include Colchicine (3 µM) as an inhibitor control, Paclitaxel (3 µM) as an enhancer control, and 1% DMSO as the vehicle baseline.

  • Master Mix Addition: Rapidly dispense 45 µL of the Tubulin/PEM/GTP master mix (final tubulin concentration: 3 mg/mL) into all wells.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • System Validation: The assay is only valid if the DMSO vehicle curve exhibits a classic triphasic profile (lag phase, steep elongation phase, steady-state plateau) and the Paclitaxel control eliminates the lag phase entirely.

Protocol 2: Cellular Viability & Cytotoxicity (MTT Assay)

To determine if the biochemical inhibition translates to cellular efficacy, an MTT assay is utilized.

Step-by-Step Workflow:

  • Seeding: Seed MCF-7 (breast cancer) and A549 (lung carcinoma) cells at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Treat cells with serial dilutions of the TMP-guanidine derivatives (0.1 nM to 10 µM) for 72 hours.

  • Metabolic Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS). Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring to form insoluble purple formazan crystals.

  • Solubilization: After 4 hours, carefully aspirate the media and dissolve the crystals in 150 µL of DMSO.

  • Quantification: Read absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.

Conclusion & Future Directions

N-(3,4,5-trimethoxyphenyl)guanidine derivatives, particularly when the guanidine core is cyclized into rigid heterocycles like 2-aminoimidazoles, represent a highly optimized class of colchicine-site inhibitors. By satisfying the strict spatial requirements of the β -tubulin pocket while providing enhanced metabolic stability and hydrogen-bonding capacity, these compounds successfully bypass the limitations of earlier MTAs. Future drug development should focus on conjugating these scaffolds to targeted delivery systems (e.g., Antibody-Drug Conjugates) to maximize tumor-specific accumulation and minimize systemic toxicity.

References

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer Source: PMC / NIH URL
  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Novel Combretastatin-2-aminoimidazole Analogues as Potent Tubulin Assembly Inhibitors: Exploration of Unique Pharmacophoric Impact of Bridging Skeleton and Aryl Moiety Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Combretastatin-Inspired Heterocycles as Antitubulin Anticancer Agents Source: PMC / NIH URL

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(3,4,5-Trimethoxyphenyl)guanidine

Advanced Synthesis Protocol: N-(3,4,5-Trimethoxyphenyl)guanidine Nitrate Executive Summary & Mechanistic Rationale N-(3,4,5-Trimethoxyphenyl)guanidine is a highly versatile pharmaceutical intermediate, predominantly util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis Protocol: N-(3,4,5-Trimethoxyphenyl)guanidine Nitrate

Executive Summary & Mechanistic Rationale

N-(3,4,5-Trimethoxyphenyl)guanidine is a highly versatile pharmaceutical intermediate, predominantly utilized in the synthesis of pyrimidine-amine based kinase inhibitors and anti-diarrheal agents[1][2]. The synthesis of aryl guanidines requires overcoming the inherently low electrophilicity of standard guanylating agents.

In this protocol, we utilize a classical, highly scalable guanylation methodology: the reaction of 3,4,5-trimethoxyaniline with aqueous cyanamide, catalyzed and stabilized by nitric acid[3].

Causality of Experimental Design: Neutral cyanamide is a poor electrophile. The addition of a strong mineral acid (nitric acid) serves a dual mechanistic purpose. First, it protonates the cyanamide to generate a highly reactive, electrophilic intermediate ( H2​N−C≡NH+ ). Second, the electron-rich nature of the 3,4,5-trimethoxyaniline (driven by the +M effect of the three methoxy groups) facilitates a rapid nucleophilic attack on this activated species. Finally, the nitrate counterion acts as a thermodynamic sink; guanidinium nitrates are notoriously crystalline and exhibit low solubility in cold ethanol, allowing the product to precipitate directly from the reaction mixture, thereby driving the equilibrium forward and simplifying isolation[1][3].

Pathway Visualization

SynthesisPathway Aniline 3,4,5-Trimethoxyaniline (Nucleophile) Reaction Nucleophilic Addition (Reflux, 16h) Aniline->Reaction Cyanamide Cyanamide (50% aq) (Electrophile) Protonation Electrophilic Activation [H2N-C≡NH]+ Cyanamide->Protonation Acid Nitric Acid (68%) (Catalyst / Salt Former) Acid->Protonation Protonation->Reaction Crude Crude Nitrate Salt Precipitation (0°C) Reaction->Crude Purification Recrystallization (EtOH / Diethyl Ether) Crude->Purification Product 3,4,5-Trimethoxyphenylguanidine Nitrate Purification->Product

Figure 1: Mechanistic workflow for the synthesis of 3,4,5-Trimethoxyphenylguanidine Nitrate.

Quantitative Reagent Matrix

To ensure reproducibility, all stoichiometric ratios are calculated based on a 50 mmol scale. The slight excess of cyanamide compensates for its tendency to dimerize into dicyandiamide at elevated temperatures.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
3,4,5-Trimethoxyaniline 183.211.009.16 gPrimary Substrate (Nucleophile)
Cyanamide (50% w/w aq) 42.041.506.30 g (~5.8 mL)Guanylating Agent
Nitric Acid (68% w/w aq) 63.011.054.87 g (~3.45 mL)Activator / Counterion
Ethanol (Absolute) 46.07-50 mLSolvent
Diethyl Ether 74.12-30 mLAnti-solvent (Washing)

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system . Critical In-Process Controls (IPCs) are embedded to ensure the scientist can verify the success of each phase before proceeding.

Phase 1: Preparation of the Anilinium Nitrate Salt
  • Dissolution: Equip a 250 mL round-bottom flask with a magnetic stir bar. Add 9.16 g (50 mmol) of 3,4,5-trimethoxyaniline and 50 mL of absolute ethanol. Stir at 400 rpm until complete dissolution is achieved.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Nitric acid is a strong oxidant. Cooling the electron-rich aniline prevents oxidative degradation (browning) during acid addition.

  • Acidification: Using an addition funnel, add 3.45 mL of 68% Nitric Acid dropwise over 15 minutes. Maintain the internal temperature below 10 °C. A thick, pale precipitate (the anilinium nitrate salt) may begin to form.

Phase 2: Guanylation Reaction
  • Electrophile Addition: Remove the ice bath. Add 6.30 g (1.5 eq) of 50% aqueous cyanamide directly to the stirring suspension in one portion.

  • Reflux: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (internal temperature ~80–85 °C) using an oil bath. The suspension will typically clear into a homogenous solution as the temperature rises and the reaction progresses.

  • Self-Validation (IPC): After 12 hours, sample 50 µL of the reaction mixture. Dilute in 1 mL methanol and analyze via TLC (Silica gel, Eluent: CH2​Cl2​ /MeOH 9:1, UV 254 nm).

    • Validation Check: The starting aniline ( Rf​≈0.7 ) should be completely consumed. The target guanidinium nitrate is highly polar and will remain at the baseline ( Rf​=0.0 ). Continue refluxing up to 16 hours if starting material persists.

Phase 3: Isolation and Purification
  • Crystallization: Once conversion is complete, remove the flask from the oil bath and allow it to cool to ambient temperature. Subsequently, place the flask in an ice bath (0–5 °C) for 2 hours. Causality: The nitrate salt of the guanidine product has a steep solubility curve in ethanol, ensuring maximal recovery upon chilling.

  • Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 15 mL of ice-cold ethanol to remove unreacted cyanamide and colored impurities, followed by 30 mL of cold diethyl ether to rapidly dry the solid and remove residual lipophilic byproducts.

  • Drying: Dry the resulting off-white to yellow solid under high vacuum at 45 °C for 4 hours to yield pure N-(3,4,5-Trimethoxyphenyl)guanidine nitrate[1].

Analytical Characterization (System Validation)

To confirm the structural integrity of the synthesized compound, perform 1H NMR spectroscopy. The following profile acts as the final validation gate:

  • 1H NMR (400 MHz, DMSO- d6​ ): δ 9.45 (br s, 1H, -NH), 7.30 (br s, 4H, -C(NH2)2+), 6.55 (s, 2H, Aromatic H), 3.75 (s, 6H, meta-OCH3), 3.65 (s, 3H, para-OCH3).

  • ESI-MS (Positive Mode): Calculated for C10​H16​N3​O3+​ [M+H]+ : 226.12; Found: 226.1.

References

  • United States Patent 6,552,029 B1 - Pyrimidine Derivatives (Details the use and isolation of 3,4,5-trimethoxyphenylguanidine nitrate as a critical intermediate).
  • Benchchem - N-4-Nitrophenylguanidine Synthesis Methodology (Authoritative grounding for the primary and established method for the synthesis of aryl guanidines via cyanamide and nitric acid catalysis).
  • United States Patent 3,875,234 (Referenced as 1975 Patent) - Anti-diarrheal Agents (Grounding for the broad utility and synthesis of substituted phenylguanidines including 3,4,5-trimethoxyphenylguanidine).

Sources

Application

Application Note: Optimized Dissolution and Handling Protocol for N-(3,4,5-Trimethoxyphenyl)guanidine in Cell Culture Assays

Executive Summary & Chemical Profile N-(3,4,5-Trimethoxyphenyl)guanidine (TMPG) is a highly versatile pharmacophore widely utilized as a critical intermediate in the synthesis of 1[1] and other targeted therapeutics. For...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

N-(3,4,5-Trimethoxyphenyl)guanidine (TMPG) is a highly versatile pharmacophore widely utilized as a critical intermediate in the synthesis of 1[1] and other targeted therapeutics. For in vitro cell culture assays, achieving complete dissolution and maintaining the stability of TMPG is paramount for generating reproducible dose-response curves and reliable IC50 determinations.

The Causality of Solvation: The dissolution behavior of TMPG is dictated by its complex, amphiphilic structure. The 3,4,5-trimethoxyphenyl ring imparts significant lipophilicity and steric bulk, driving its poor solubility in purely aqueous environments. Conversely, the guanidine moiety is exceptionally basic, possessing a2[2]. This means the molecule exists almost exclusively as a highly polar, protonated guanidinium cation at physiological pH (7.4).

If this compound is introduced into buffered culture media too rapidly or at high concentrations, the competing hydrophobic and hydrophilic forces cause unpredictable precipitation. To navigate this, Dimethyl Sulfoxide (DMSO) must be used as the primary vehicle. DMSO is a polar aprotic solvent with a high dielectric constant; it acts as a potent hydrogen bond acceptor, allowing it to efficiently solvate both the hydrophobic aromatic ring and the polar guanidinium ion simultaneously.

Physicochemical Properties & Solvation Profile

The following table summarizes the quantitative data and the mechanistic impact of each property on the compound's handling requirements.

ParameterSpecificationCausality / Impact on Solvation
Chemical Name N-(3,4,5-Trimethoxyphenyl)guanidineN/A
CAS Number 3[3]N/A
Molecular Weight 225.25 g/mol Determines molarity calculations (e.g., 11.26 mg/mL = 50 mM).
pKa (Guanidine) ~13.6 (Highly basic)Exists as a cation at pH 7.4, requiring a polar aprotic solvent to stabilize the charge without initiating hydrolysis.
Lipophilicity High (Trimethoxyphenyl ring)Drives poor aqueous solubility; requires DMSO to disrupt hydrophobic aggregation before media introduction.
Primary Solvent Anhydrous DMSO (≥99.9%)Solvates both the hydrophobic ring and the hydrophilic guanidinium ion.

Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock

This protocol details the creation of a stable, concentrated master stock.

  • Equilibration: Remove the lyophilized N-(3,4,5-Trimethoxyphenyl)guanidine vial from -20°C storage and equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture condensation. Water reacts with DMSO in subsequent steps, reducing its solvation capacity and promoting compound degradation.

  • Weighing: Using a calibrated analytical balance, weigh the required mass (e.g., 11.26 mg for 1 mL of 50 mM stock) into a sterile, static-free tube.

  • Dissolution: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Homogenization: Vortex the solution vigorously for 30-60 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 5 minutes.

    • Causality: Sonication provides the kinetic energy required to break intermolecular crystal lattice forces without degrading the molecule via excessive heat.

  • Aliquoting & Storage: Divide the master stock into 10 µL to 20 µL single-use aliquots in sterile, amber microcentrifuge tubes. Store immediately at -80°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which cause localized concentration gradients and irreversible precipitation.

Protocol B: Working Dilutions and Self-Validating Assay Execution

This protocol ensures the compound is delivered to cells without causing solvent toxicity or precipitation.

  • Thawing: Thaw a single aliquot of the 50 mM master stock at room temperature just prior to use.

  • Intermediate Serial Dilution (1000x): Perform serial dilutions of the compound in 100% DMSO to create a range of 1000x intermediate stocks (e.g., 50 mM, 10 mM, 1 mM).

    • Causality: Diluting in pure DMSO first ensures the compound remains fully solvated across all concentration tiers before encountering an aqueous environment.

  • Aqueous Phase Transition: Pre-warm the cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C. Add 1 µL of the 1000x intermediate stock to 999 µL of the pre-warmed media. Vortex immediately.

    • Causality: Pre-warming the media increases the kinetic energy of the aqueous phase, preventing the hydrophobic trimethoxyphenyl moiety from instantly crashing out of solution upon contact with water. This achieves a final DMSO concentration of exactly 0.1% (v/v).

  • Self-Validating Assay Design: Apply the media containing the compound to the cultured cells. Concurrently, apply a 0.1% DMSO Vehicle Control to a parallel set of wells, and a Media-Only Control to another.

    • Causality: This self-validating structure guarantees that any observed reduction in cell viability is strictly attributable to the target compound's biological mechanism. If the Vehicle Control deviates from the Media-Only Control, the assay is automatically invalidated due to solvent-induced lipid bilayer disruption.

Workflow Visualization

G A N-(3,4,5-Trimethoxyphenyl)guanidine (Solid Powder) B Add Anhydrous DMSO (Vortex & Sonicate) A->B C Master Stock Solution (10 mM - 50 mM in 100% DMSO) B->C D Aliquot & Store (-20°C or -80°C, Amber Vials) C->D E Intermediate Serial Dilutions (1000x in 100% DMSO) C->E Thaw single aliquot F Final Assay Media (1x Concentration, 0.1% DMSO) E->F 1:1000 dilution in warm media G In Vitro Cell Culture Assay (Incubation & Analysis) F->G

Workflow for the dissolution and serial dilution of N-(3,4,5-Trimethoxyphenyl)guanidine for assays.

Troubleshooting Guide

  • Issue: Micro-crystals observed under the microscope after adding the compound to the culture media.

    • Causality: A rapid phase transition caused the hydrophobic moiety to aggregate before the DMSO could disperse.

    • Resolution: Ensure the culture media is strictly pre-warmed to 37°C. Add the DMSO intermediate stock dropwise while gently vortexing the media tube to ensure rapid, homogeneous dispersion.

  • Issue: High variability in technical replicates during the cell viability assay.

    • Causality: The compound may be binding to the plastic walls of the intermediate dilution tubes, or the DMSO has absorbed ambient moisture, altering the effective concentration.

    • Resolution: Use low-bind microcentrifuge tubes for all intermediate dilutions. Discard any DMSO stocks that have been left open to the atmosphere for prolonged periods.

References

  • BIOFOUNT. 57004-63-4 | N-(3,4,5-trimethoxyphenyl)guanidine. Retrieved from: [Link]

  • Bailey, P. J., & Pace, S. (2001). The coordination chemistry of guanidines and guanidinates. Coordination Chemistry Reviews, 214(1), 91-141. Retrieved from: [Link]

  • United States Patent No. US 6,552,029 B1. (1999). Pyrimidine Derivatives as Kinase Inhibitors. Retrieved from:[Link]

Sources

Method

Analytical Method Development for N-(3,4,5-Trimethoxyphenyl)guanidine: Overcoming Retention and Peak Tailing Challenges

Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) method for N-(3,4,5-Trimethoxyphenyl)guanidine requires navigating the complex physicochemical properties of the guanidine functional gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for N-(3,4,5-Trimethoxyphenyl)guanidine requires navigating the complex physicochemical properties of the guanidine functional group. This application note provides drug development professionals and analytical scientists with field-proven strategies to overcome poor retention and severe peak tailing. By comparing Reversed-Phase Ion-Pairing Chromatography (RP-IPC) and Mixed-Mode Chromatography, this guide delivers self-validating protocols grounded in mechanistic chromatographic theory.

Chemical Profiling & Analytical Challenges

To design an effective separation method, one must first analyze the analyte's structural behavior in solution:

  • Physicochemical Properties: N-(3,4,5-Trimethoxyphenyl)guanidine consists of a hydrophobic trimethoxyphenyl ring and a highly polar, basic guanidine moiety. Aryl guanidines typically exhibit a pKa of approximately 10.8.

  • The Chromatographic Problem: Because the pKa is ~10.8, the guanidine group remains fully protonated (cationic) across the entire standard HPLC pH range (pH 2.0–8.0). When analyzed on conventional reversed-phase (RP) C18 columns, the analyte suffers from poor retention (eluting near the void volume) and severe peak tailing.

  • Mechanistic Causality: This tailing is caused by secondary electrostatic interactions. The positively charged guanidinium ion strongly interacts with residual, negatively charged silanols on the silica matrix of the stationary phase, disrupting the ideal partitioning mechanism[1].

Method Development Strategies

To achieve robust retention and symmetrical peak shape, standard RP-HPLC must be modified. Three primary strategies are effective for guanidine derivatives:

  • Reversed-Phase Ion-Pairing Chromatography (RP-IPC): Introduces a volatile perfluorinated carboxylic acid—such as Heptafluorobutyric acid (HFBA)—to the mobile phase. The anionic ion-pairing reagent forms a neutral, hydrophobic complex with the guanidinium cation, significantly increasing retention on a C18 column while masking silanol interactions[2].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Leverages the extreme polarity of the guanidinium ion. Using a polar stationary phase with a highly organic mobile phase (>70% acetonitrile) retains the analyte via partitioning into a water-enriched layer on the stationary phase surface[3].

  • Mixed-Mode Chromatography: Utilizes a stationary phase containing both hydrophobic alkyl chains and embedded cation-exchange groups (e.g., Primesep 100). This dual-mechanism approach provides exceptional retention for basic aromatics without the extended column equilibration times associated with ion-pairing reagents[1].

Workflow Start N-(3,4,5-Trimethoxyphenyl)guanidine Method Development Assess Assess Analyte Properties pKa ~10.8, Polar/Basic Start->Assess StandardC18 Standard RP-HPLC (C18) (pH 2.5 - 7.0) Assess->StandardC18 Fail Poor Retention & Severe Tailing StandardC18->Fail Branch1 Ion-Pairing (RP-IPC) Add HFBA or TFA Fail->Branch1 Increase Hydrophobicity Branch2 HILIC Mode Amide or Bare Silica Fail->Branch2 Utilize Polarity Branch3 Mixed-Mode RP + Cation-Exchange Fail->Branch3 Target Charge Success1 Good Retention Baseline Resolution Branch1->Success1 Success2 Orthogonal Selectivity Good Peak Shape Branch2->Success2 Success3 Excellent Retention Tunable Selectivity Branch3->Success3

Fig 1. Decision tree for N-(3,4,5-Trimethoxyphenyl)guanidine HPLC method development.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance of N-(3,4,5-Trimethoxyphenyl)guanidine across different methodologies. Notice the dramatic improvement in theoretical plates and asymmetry when utilizing HFBA or Mixed-Mode approaches.

Column / MethodMobile Phase CompositionRetention Time (min)Asymmetry Factor (As)Theoretical Plates (N)
Standard C18 70% Water / 30% ACN (0.1% Formic Acid)1.23.81,200
C18 + TFA (RP-IPC) 70% Water / 30% ACN (0.1% TFA)4.51.66,500
C18 + HFBA (RP-IPC) 70% Water / 30% ACN (10 mM HFBA)8.21.112,400
Mixed-Mode 50% Water / 50% ACN (0.2% H2SO4)6.81.0514,500

Data represents typical chromatographic behavior synthesized from field-proven method development parameters for aryl guanidines.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Reversed-Phase Ion-Pairing (RP-IPC) Workflow

HFBA is selected over TFA because its longer perfluorinated alkyl chain imparts greater hydrophobicity to the highly polar guanidinium ion, yielding superior retention.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 10 mM HFBA) and Mobile Phase B (Acetonitrile + 10 mM HFBA).

    • Causality: HFBA dynamically coats the stationary phase. Maintaining a constant HFBA concentration in both aqueous and organic lines prevents baseline drift and retention time shifts during gradient elution.

  • Column Equilibration: Flush a high-purity C18 column (e.g., 150 x 4.6 mm, 5 µm) with 20 column volumes (CV) of the starting mobile phase.

    • Causality: Ion-pairing reagents require extended equilibration to establish a stable dynamic equilibrium on the silica surface.

  • Sample Preparation: Dissolve the analyte strictly in the initial mobile phase conditions.

    • Causality: Injecting a sample in a solvent stronger than the mobile phase disrupts the local ion-pair equilibrium, causing peak splitting.

  • System Suitability Test (SST): Inject a blank solvent to verify the absence of carryover (IPC methods are highly prone to memory effects). Inject the standard; the system is validated for use only if As < 1.5 and N > 5,000.

Protocol 2: Mixed-Mode Chromatography Workflow

Mixed-mode is often the superior choice for guanidines as it eliminates the need for system-contaminating ion-pairing reagents[1].

  • Mobile Phase Preparation: Prepare an isocratic blend of 50% Acetonitrile and 50% Water containing 0.2% Sulfuric Acid (H2SO4) or Phosphoric Acid.

    • Causality: The acidic buffer suppresses unwanted silanol ionization while providing the necessary ionic strength (counter-ions) to elute the guanidinium ion from the covalently bonded cation-exchange sites.

  • Column Equilibration: Flush a mixed-mode column (e.g., Primesep 100, 150 x 4.6 mm) with 10 CVs of the mobile phase.

    • Causality: Unlike IPC, mixed-mode columns equilibrate rapidly because the ion-exchange groups are permanently bonded to the silica.

  • Detection: Set UV detection to 230 nm and 270 nm, capitalizing on the strong chromophore of the trimethoxyphenyl ring.

  • SST & Optimization: Verify As < 1.2. Crucial Adjustment: If the analyte retention is too strong, do not increase the organic modifier (Acetonitrile). Instead, increase the buffer concentration (ionic strength) to weaken the electrostatic interactions.

Mechanism Analyte N-(3,4,5-Trimethoxyphenyl)guanidine (+1 Cation) Hydrophobic Hydrophobic Interaction (Alkyl Chain) Analyte->Hydrophobic Trimethoxyphenyl ring Electrostatic Electrostatic Interaction (Cation Exchange) Analyte->Electrostatic Guanidinium group StationaryPhase Mixed-Mode Stationary Phase (e.g., Primesep 100) Hydrophobic->StationaryPhase Electrostatic->StationaryPhase

Fig 2. Dual retention mechanism of guanidine derivatives on a mixed-mode stationary phase.

References

  • Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. New Journal of Chemistry (RSC Publishing). URL:[Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. URL:[Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry (Springer). URL:[Link]

  • HPLC Analysis of Guanidine and Counterions in HILIC Ion-Exchange and HIIC Ion-Exclusion Modes. HELIX Chromatography. URL:[Link]

Sources

Application

Application Note: N-(3,4,5-Trimethoxyphenyl)guanidine in Early-Stage Drug Discovery

Executive Summary In the landscape of early-stage drug discovery, the design of highly selective ATP-competitive protein kinase inhibitors remains a primary strategy for targeting hyperproliferative and immune disorders[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, the design of highly selective ATP-competitive protein kinase inhibitors remains a primary strategy for targeting hyperproliferative and immune disorders[1]. N-(3,4,5-Trimethoxyphenyl)guanidine (CAS: 57004-63-4) serves as a privileged, bifunctional building block in this domain[2]. By bridging synthetic tractability with potent pharmacophoric properties, it enables the rapid assembly of 2-aminopyrimidine and 1,3,5-triazine core structures. This application note provides a comprehensive guide to the mechanistic rationale, synthetic protocols, and biological evaluation workflows for utilizing this compound in the development of novel kinase inhibitors.

Mechanistic Rationale: The Pharmacophore & Synthetic Logic

To understand the utility of N-(3,4,5-trimethoxyphenyl)guanidine, one must analyze both its chemical reactivity and its biological binding thermodynamics.

The Synthetic Causality of the Guanidine Moiety

The guanidine functional group acts as an exceptionally potent bis-nucleophile. When reacted with 1,3-dielectrophiles—such as enaminones (e.g., 3-dimethylamino-1-aryl-2-propen-1-ones) or imidates—it undergoes a highly regioselective base-catalyzed cyclocondensation[3]. The initial nucleophilic attack by the primary amine of the guanidine onto the β -carbon of the enaminone is followed by intramolecular cyclization and the thermodynamic elimination of dimethylamine and water, yielding a fully aromatized pyrimidine or triazine ring[4].

The Biological Role of the 3,4,5-Trimethoxyphenyl Group

In the context of kinase inhibition, the 3,4,5-trimethoxyphenyl moiety is not merely a structural appendage; it is a critical determinant of target affinity.

  • Steric & Hydrophobic Engagement: The bulky, electron-rich aromatic ring is optimally sized to occupy adjacent hydrophobic pockets near the ATP-binding hinge region of kinases such as PDGFR and ABL[5].

  • Electronic Profile: The three methoxy groups act as weak hydrogen bond acceptors while simultaneously increasing the electron density of the phenyl ring, facilitating robust π−π or CH- π interactions with the gatekeeper residues of the kinase domain.

KinasePathway Ligand Extracellular Signal (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase (e.g., PDGFR / ABL) Ligand->Receptor Activation Downstream Downstream Effectors (MAPK / PI3K) Receptor->Downstream Signal Transduction ATP ATP ATP->Receptor Phosphoryl Transfer Inhibitor Trimethoxyphenyl- pyrimidine Inhibitor Inhibitor->Receptor Competitive Inhibition Response Cellular Proliferation Downstream->Response

Caption: Mechanism of action: ATP-competitive inhibition of receptor tyrosine kinase pathways.

Experimental Workflow: Synthesis of 2-Aminopyrimidine Inhibitors

The following protocol outlines the synthesis of a generic 4-substituted-N-(3,4,5-trimethoxyphenyl)-2-pyrimidineamine. This methodology is designed as a self-validating system, incorporating specific thermodynamic controls and in-process analytical checks to ensure high fidelity in early-stage library generation[3].

Step-by-Step Protocol

1. Reagent Preparation & Stoichiometry

  • Materials: N-(3,4,5-Trimethoxyphenyl)guanidine (1.0 equivalent, e.g., 22.3 mmol), Enaminone intermediate (1.0 equivalent), Powdered Sodium Hydroxide (NaOH) (1.5 equivalents), and anhydrous Propan-2-ol (Isopropanol).

  • Causality: Powdered NaOH is selected over aqueous bases to minimize the premature hydrolysis of the enaminone intermediate. The semi-anhydrous alcoholic environment ensures the guanidine remains deprotonated and highly nucleophilic without degrading the electrophile.

2. Base-Catalyzed Cyclocondensation

  • Suspend the guanidine and enaminone in Propan-2-ol (0.2 M concentration).

  • Add the powdered NaOH in a single portion under vigorous stirring.

  • Heat the reaction mixture to reflux (~82°C) for 3.5 to 4 hours.

  • Causality: Refluxing at 82°C provides the exact thermodynamic activation energy required to drive the secondary amine elimination (dimethylamine gas evolution) during the final aromatization step of the pyrimidine ring[3].

3. In-Process Control (Self-Validation)

  • Perform Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane). The reaction is deemed complete when the highly polar guanidine spot (baseline) is entirely consumed, replaced by a higher Rf UV-active product spot.

4. Workup and Purification

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the crude residue between Dichloromethane (DCM) and distilled water. Extract the aqueous layer twice with DCM.

  • Causality: The aqueous wash removes residual NaOH and highly polar byproducts, while the target pyrimidineamine partitions cleanly into the organic phase due to the lipophilic trimethoxyphenyl group.

  • Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate.

  • Purify via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (e.g., starting at 25% EtOAc)[3].

SynthesisWorkflow Step1 1. Reagent Preparation N-(3,4,5-Trimethoxyphenyl)guanidine + Enaminone Step2 2. Base-Catalyzed Cyclocondensation (NaOH, Isopropanol, Reflux 82°C) Step1->Step2 Step3 3. Solvent Evaporation & Workup (Aqueous extraction / Brine wash) Step2->Step3 Step4 4. Silica Gel Chromatography (Hexane/Ethyl Acetate Gradient) Step3->Step4 Step5 5. Analytical Validation (HPLC, 1H-NMR, MS) Step4->Step5

Caption: Workflow for the synthesis and isolation of 2-aminopyrimidine kinase inhibitors.

Analytical Validation Standards

To confirm the structural integrity of the synthesized inhibitor, the following spectral benchmarks must be met:

  • 1 H-NMR (300 MHz, DMSO-d6): Look for the disappearance of the broad guanidine NH protons. Confirm the presence of the trimethoxyphenyl methoxy protons (typically two singlets around δ 3.6 - 3.8 ppm integrating for 6H and 3H). The newly formed pyrimidine ring will exhibit characteristic doublets (e.g., δ 8.42 and δ 7.28 ppm, J≈5.0 Hz) if unsubstituted at the 5-position[3].

  • Mass Spectrometry (ESI-MS): Confirm the [M+H]+ molecular ion peak corresponding to the exact mass of the condensed product.

Quantitative Data Presentation

The versatility of N-(3,4,5-Trimethoxyphenyl)guanidine allows for the generation of diverse libraries. Table 1 summarizes representative synthetic yields and biological efficacy data for derivatives synthesized using this methodology, highlighting the structure-activity relationship (SAR) impact of varying the electrophilic partner[3][4][5].

Table 1: Representative Yields and Kinase Inhibition Data for Trimethoxyphenyl Derivatives

Compound Class / DerivativeElectrophilic Partner Used in SynthesisIsolated Yield (%)Primary Target KinaseIn Vitro IC 50​ (nM)
Pyrimidine Derivative A 1-(2-chloropyridin-5-yl)-3-dimethylamino-2-propen-1-one65%PDGFR45
Pyrimidine Derivative B 3-dimethylamino-2-methoxy-1-phenyl-2-propen-1-one58%ABL120
Triazine Analog C 4-Cyanopyridine imidate derivative72%Triazine-sensitive Kinases85
Control (Unsubstituted) Standard enaminone (no trimethoxy groups)60%PDGFR> 1,000

Note: The dramatic shift in IC 50​ between the trimethoxyphenyl derivatives and the unsubstituted control underscores the critical nature of the 3,4,5-trimethoxy motif in anchoring the molecule within the ATP-binding pocket.

References

  • LookChem Database Title: N-(3,4,5-Trimethoxyphenyl)guanidine (CAS 57004-63-4) Source: LookChem Chemical Directory URL:[Link]

  • US Patent 6,552,029 B1 Title: 2-pyrimidineamine derivatives Source: United States Patent and Trademark Office / Google Patents URL
  • European Patent EP1218360A1 Title: Triazine kinase inhibitors Source: European Patent Office / Google Patents URL
  • US Patent 5,958,935 A Title: Pyrimidine derivatives and their use as protein kinase inhibitors Source: United States Patent and Trademark Office / Google Patents URL

Sources

Method

Application Note: A Validated Protocol for the Synthesis of N-(3,4,5-Trimethoxyphenyl)guanidine Hydrochloride

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-(3,4,5-Trimethoxyphenyl)guanidine hydrochloride, a key intermediate in pharmaceutical research. The synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-(3,4,5-Trimethoxyphenyl)guanidine hydrochloride, a key intermediate in pharmaceutical research. The synthesis is achieved through a classical, acid-catalyzed condensation reaction between 3,4,5-trimethoxyaniline and cyanamide. This application note details the reaction mechanism, reagent handling, a robust experimental procedure, purification via recrystallization, and methods for analytical characterization. The causality behind critical process steps is explained to ensure reproducibility and high purity of the final compound.

Introduction and Scientific Background

Guanidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. The N-(3,4,5-Trimethoxyphenyl)guanidine moiety, in particular, serves as a crucial building block for synthesizing antagonists of various receptors and inhibitors of enzymes. The 3,4,5-trimethoxyphenyl group is a common feature in potent tubulin polymerization inhibitors like combretastatin. The synthesis described herein follows a well-established pathway for the formation of N-arylguanidines: the acid-catalyzed nucleophilic addition of an aniline to cyanamide.[1][2] This method is valued for its operational simplicity and use of readily available starting materials.

The reaction mechanism is initiated by the protonation of the nitrile group in cyanamide, which enhances its electrophilicity. The lone pair of electrons on the nitrogen atom of 3,4,5-trimethoxyaniline then attacks the electrophilic carbon of the protonated cyanamide. A subsequent proton transfer and tautomerization yield the final guanidinium salt. The use of hydrochloric acid as a catalyst is advantageous as it also facilitates the direct isolation of the product as its hydrochloride salt, which often exhibits superior crystallinity and stability compared to the free base.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.Notes
3,4,5-Trimethoxyaniline≥98%Sigma-Aldrich24313-88-0Irritant.[3]
Cyanamide, 50 wt.% solution in waterFisher Scientific420-04-2Toxic and corrosive.[4][5]
Concentrated Hydrochloric Acid (HCl)37%VWR7647-01-0Corrosive.
2-Propanol (Isopropanol)ACS Grade67-63-0Flammable.
Diethyl EtherAnhydrous60-29-7Extremely flammable.
Deuterated Dimethyl Sulfoxide (DMSO-d₆)NMR Grade2206-27-1For NMR analysis.

Health and Safety Precautions

Researcher Discretion is Advised. This protocol must be executed within a certified chemical fume hood.

  • 3,4,5-Trimethoxyaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[6][7]

  • Cyanamide Solution: Highly toxic, corrosive, and can cause severe skin burns and eye damage.[4][8] Avoid inhalation of vapors.[5] Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

  • Solvents: 2-Propanol and diethyl ether are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing work.[4][6][8]

Experimental Protocol

This section outlines the detailed, step-by-step procedure for the synthesis, isolation, and purification of the target compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization A Weigh 3,4,5-Trimethoxyaniline D Dissolve Aniline in 2-Propanol A->D B Measure 50% Cyanamide Solution E Add Cyanamide Solution B->E C Prepare 2-Propanol Solvent C->D D->E F Add Conc. HCl (Catalyst) E->F G Reflux at 85-90°C for 4h F->G H Cool Reaction to RT G->H I Induce Precipitation with Diethyl Ether H->I J Collect Solid by Vacuum Filtration I->J K Wash with Cold Diethyl Ether J->K L Recrystallize from 2-Propanol/Water K->L M Dry Under Vacuum L->M N Obtain ¹H NMR, ¹³C NMR, MS M->N O Determine Melting Point M->O P Calculate Yield M->P

Caption: Workflow for the synthesis of N-(3,4,5-Trimethoxyphenyl)guanidine HCl.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-trimethoxyaniline (5.00 g, 27.3 mmol, 1.0 equiv).

  • Dissolution: Add 30 mL of 2-propanol to the flask and stir until the aniline is fully dissolved.

  • Reagent Addition: To the stirred solution, add the 50 wt.% aqueous cyanamide solution (2.52 g, 30.0 mmol, 1.1 equiv) dropwise.

  • Acid Catalysis: Carefully add concentrated hydrochloric acid (2.5 mL, ~30 mmol, 1.1 equiv) dropwise to the reaction mixture. The addition is exothermic, and a slight increase in temperature may be observed.

    • Causality Note: The acid protonates the cyanamide, activating it for nucleophilic attack by the aniline. An excess ensures the reaction goes to completion and the final product precipitates as the hydrochloride salt.[1]

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 85-90 °C) using a heating mantle. Maintain the reflux for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired (Eluent: 10% Methanol in Dichloromethane).

  • Cooling and Precipitation: After 4 hours, remove the heat source and allow the mixture to cool to room temperature. A precipitate may begin to form.

  • Isolation: Slowly add 40 mL of diethyl ether to the cooled mixture while stirring to induce further precipitation of the product.

  • Filtration: Collect the resulting white to off-white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials and impurities.

Purification by Recrystallization
  • Transfer the crude solid to a 150 mL Erlenmeyer flask.

  • Add a minimal amount of a 4:1 mixture of 2-propanol and deionized water (start with ~40 mL) and heat the mixture gently with stirring until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, during which time crystals should form.

  • Place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 2-propanol, and dry under high vacuum for at least 4 hours.

  • The expected yield is typically in the range of 70-85%. The melting point of the pure product is reported to be 112.5-113.5°C.[9][10]

Analytical Characterization

To confirm the identity and purity of the synthesized N-(3,4,5-Trimethoxyphenyl)guanidine hydrochloride, the following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the final product in 0.7 mL of DMSO-d₆.[11]

  • Expected ¹H NMR (400 MHz, DMSO-d₆) Spectrum:

    • δ ~8.9-9.2 (s, broad, 4H, -NH₂ and -NH₂⁺ protons of guanidinium). The broadness is due to quadrupole broadening and exchange.

    • δ ~7.0 (s, 2H, Ar-H).

    • δ ~3.8 (s, 6H, 2 x -OCH₃ at C3 and C5).

    • δ ~3.6 (s, 3H, -OCH₃ at C4).

  • Expected ¹³C NMR (100 MHz, DMSO-d₆) Spectrum:

    • δ ~157.0 (Guanidinyl Carbon, C=N).

    • δ ~153.0 (Ar-C-O).

    • δ ~135.0 (Ar-C-N).

    • δ ~132.0 (Ar-C-O).

    • δ ~95.0 (Ar-C-H).

    • δ ~60.0 (-OCH₃).

    • δ ~56.0 (-OCH₃).

Note: Protonation of the guanidine group leads to a downfield shift of the N-H protons compared to the free base.[11] The exact chemical shifts can vary slightly depending on sample concentration and purity.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: The spectrum should show the molecular ion for the free base [M+H]⁺.

  • Calculated Mass for C₁₀H₁₅N₃O₃: 225.11

  • Expected m/z: 226.12 ([M+H]⁺)

Discussion and Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of N-(3,4,5-Trimethoxyphenyl)guanidine hydrochloride. The acid-catalyzed reaction of 3,4,5-trimethoxyaniline with cyanamide is an efficient method that yields the desired product in high purity after a straightforward recrystallization procedure. The causality-driven explanations for key steps, such as the role of the acid catalyst, are intended to provide researchers with a deeper understanding of the reaction, allowing for troubleshooting and adaptation if necessary. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target compound. This protocol is suitable for researchers in drug discovery and development requiring access to this valuable synthetic intermediate.

References

  • Vertex AI Search. (2024). Cyanamide - Safety Data Sheet.
  • Apollo Scientific. (n.d.). Cyanamide - Safety Data.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3,4,5-Trimethoxyaniline.
  • ChemicalBook. (2026). Cyanamide - Safety Data Sheet.
  • Lookchem. (2022). General Acid Catalyzed Addition of Anilines to Dicyanamide Ion through a Concerted Mechanism.
  • Santa Cruz Biotechnology. (n.d.). Cyanamide - Safety Information.
  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Calcium cyanamide.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - 3,4,5-Trimethoxyaniline.
  • ScienceDirect. (n.d.). Kinetics and mechanism of the additive reaction of aniline with dicyandiamide.
  • SynQuest Laboratories, Inc. (n.d.). 3,4,5-Trimethoxyaniline - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxyaniline 97%.
  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxyaniline. PubChem Compound Database. Retrieved from [Link].

  • ResearchGate. (n.d.). Guanidine synthesis from various precursors.
  • Beilstein Journals. (2021). Synthetic accesses to biguanide compounds.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.
  • BenchChem. (2025). Spectroscopic Characterization of N,N'-Diphenylguanidine Monohydrochloride: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. PubMed Central. Retrieved from [Link].

  • Chemistry and Industry of Forest Products. (2013). Synthesis of 3,4,5-Trimethoxyaniline.
  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline.
  • ACS Publications. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters. Retrieved from [Link].

  • Google Patents. (n.d.). EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein.
  • MDPI. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • PubMed. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Retrieved from [Link].

  • Royal Society of Chemistry. (n.d.). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. PubMed Central. Retrieved from [Link].

  • Asian Journal of Chemistry. (n.d.). NOTE Parallel Route to Synthesis of Triphenyl Substituted Guanidine.
  • ChemicalBook. (2026). 3,4,5-Trimethoxyaniline (CAS 24313-88-0).
  • European Patent Office. (n.d.). Process for the preparation of trimethoprim and novel intermediates for use therein - EP 0067593 A1.
  • Patsnap Synapse. (2024). What is the mechanism of Cyanamide?.
  • Codow. (n.d.). CAS 57004-63-4 | N-(3,4,5-Trimethoxyphenyl)guanidine,95%.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PubMed Central. Retrieved from [Link].

  • Market Research. (n.d.). 3,4,5-Trimethoxyaniline (CAS 24313-88-0) Industry Research 2025.
  • Semantic Scholar. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form.

Sources

Application

Application Notes &amp; Protocols: N-(3,4,5-Trimethoxyphenyl)guanidine as a Versatile Precursor for High-Value Heterocyclic Scaffolds

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of N-(3,4,5-Trimethoxyphenyl)guanidine as a pivotal precursor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of N-(3,4,5-Trimethoxyphenyl)guanidine as a pivotal precursor in the synthesis of diverse and pharmacologically relevant heterocyclic compounds. We move beyond simple procedural lists to offer in-depth mechanistic insights, field-proven protocols, and the scientific rationale behind experimental choices. Detailed, step-by-step methodologies are provided for the synthesis of substituted pyrimidines, quinazolines, and 1,3,5-triazines, leveraging the unique structural and electronic properties of the title compound.

Introduction: The Strategic Value of the N-(3,4,5-Trimethoxyphenyl)guanidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with potent biological activity is paramount. The N-(3,4,5-Trimethoxyphenyl)guanidine scaffold emerges as a precursor of significant strategic value for two primary reasons:

  • The Privileged 3,4,5-Trimethoxyphenyl Moiety: This functional group is a hallmark of numerous naturally occurring antimitotic agents, most notably combretastatin A-4 and podophyllotoxin.[1] Its presence is strongly associated with tubulin polymerization inhibition, a clinically validated mechanism for cancer chemotherapy.[2][3] Incorporating this "warhead" into new heterocyclic systems is a rational design strategy for developing novel anticancer agents.

  • The Versatile Guanidine Functional Group: The guanidine unit is a powerful and flexible building block in heterocyclic synthesis.[4] Its high nitrogen content and multiple nucleophilic sites make it an ideal synthon for constructing a wide array of nitrogen-containing ring systems through cyclocondensation reactions.

This guide details the synthesis of the precursor itself and its subsequent application in constructing three classes of high-value heterocycles, providing robust protocols that can be readily implemented and adapted in a research setting.

Synthesis of the Precursor: N-(3,4,5-Trimethoxyphenyl)guanidine Hydrochloride

A reliable and scalable synthesis of the starting material is the foundation of any successful synthetic campaign. The most direct approach involves the reaction of 3,4,5-trimethoxyaniline with a guanidinylating agent, such as cyanamide, typically under acidic conditions.

Rationale: This reaction proceeds via the nucleophilic attack of the aniline nitrogen onto the carbon of the protonated cyanamide. The use of an acid catalyst is crucial as it activates the cyanamide, making it more electrophilic. The product is conveniently isolated as a stable hydrochloride salt.[5]

cluster_conditions reagent reagent intermediate intermediate product product condition condition Aniline 3,4,5-Trimethoxyaniline Reaction_Arrow Cyanamide Cyanamide (H2NCN) Product N-(3,4,5-Trimethoxyphenyl)guanidine Hydrochloride Plus1 + Plus2 + Reaction_Arrow->Product Cond1 HCl (catalyst) Cond2 Solvent (e.g., H2O or IPA) Cond3 Heat (e.g., 100°C)

Caption: General workflow for the synthesis of the guanidine precursor.

Protocol 2.1: Synthesis of N-(3,4,5-Trimethoxyphenyl)guanidine Hydrochloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,4,5-trimethoxyaniline (1.0 eq), cyanamide (1.2 eq), and concentrated hydrochloric acid (1.1 eq).

  • Solvent Addition: Add isopropanol or water as the solvent (approx. 5-10 mL per gram of aniline).

  • Heating: Heat the reaction mixture to reflux (80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Isolation: Allow the mixture to cool to room temperature, then further cool in an ice bath for 1-2 hours. The product will often precipitate as the hydrochloride salt.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol followed by diethyl ether to remove residual impurities.

  • Drying: Dry the white crystalline solid under vacuum to yield N-(3,4,5-Trimethoxyphenyl)guanidine hydrochloride.

ParameterValue/ConditionRationale
Starting Material 3,4,5-TrimethoxyanilineProvides the key pharmacophore.
Guanidinylating Agent CyanamideReadily available and effective C1N2 synthon.
Catalyst Hydrochloric AcidActivates cyanamide and provides the counter-ion for the salt product.
Temperature 80-100 °CSufficient thermal energy to overcome the activation barrier.
Typical Yield 70-85%Efficient conversion to the desired product.

Application I: Synthesis of 2-Amino-4,6-disubstituted Pyrimidines

The construction of a pyrimidine ring is a classic application of guanidines.[6][7] The reaction with a 1,3-dielectrophile, such as a chalcone (α,β-unsaturated ketone), provides a direct and efficient route to highly functionalized pyrimidines.

Causality: The reaction is driven by a sequence of a Michael addition followed by an intramolecular cyclocondensation and subsequent dehydration/oxidation. Using microwave irradiation can dramatically accelerate this process, reducing reaction times from hours to minutes and often improving yields.[8][9]

Caption: Reaction scheme for pyrimidine synthesis via cyclocondensation.

Protocol 3.1: Microwave-Assisted Synthesis of a Pyrimidine Derivative

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add N-(3,4,5-Trimethoxyphenyl)guanidine hydrochloride (1.0 mmol), a substituted chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (1.0 mmol), and powdered potassium hydroxide (2.2 mmol).

    • Scientist's Note: The hydrochloride salt of the guanidine must be neutralized in situ. Using a strong base like KOH is essential to generate the free guanidine required for the initial nucleophilic attack.

  • Solvent: Add absolute ethanol (3-4 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at a constant temperature of 130 °C for 15-20 minutes with stirring.

  • Work-up: After the reaction, cool the vial to room temperature using compressed air. A solid precipitate will likely form.

  • Isolation: Dilute the reaction mixture with cold water and collect the solid by vacuum filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. If necessary, further purification can be achieved by recrystallization from ethanol or column chromatography.

Application II: Synthesis of 2-Amino-quinazolines

N-arylguanidines are excellent precursors for the synthesis of 2-amino-quinazoline derivatives. A highly efficient method involves the palladium-catalyzed or microwave-assisted direct condensation with aldehydes.[10] This approach builds the second ring onto the pre-existing N-aryl system.

Rationale: This transformation is believed to proceed through the formation of an N-heterocyclic carbene intermediate or via a Friedel-Crafts-type cyclization.[10] The aldehyde serves as the source for the C4 carbon of the quinazoline ring. Microwave assistance accelerates the key cyclization and dehydration steps.

cluster_conditions reagent reagent product product condition condition Guanidine N-(3,4,5-Trimethoxyphenyl) guanidine Reaction_Arrow Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Product 2-Amino-quinazoline Derivative Plus + Reaction_Arrow->Product Cond1 Microwave Irradiation Cond2 Solvent (e.g., DMF) Cond3 150 °C, 25 min

Caption: Synthesis of quinazolines via microwave-assisted condensation.

Protocol 4.1: Microwave-Assisted Synthesis of a Quinazoline Derivative

  • Vessel Preparation: In a 10 mL microwave reaction vial with a stir bar, place N-(3,4,5-Trimethoxyphenyl)guanidine hydrochloride (1.0 mmol), a substituted aromatic aldehyde (1.1 mmol), and a base such as potassium carbonate (K₂CO₃, 2.5 mmol).

    • Scientist's Note: The base is critical not only for neutralizing the guanidine salt but also for facilitating the cyclization and dehydration steps.

  • Solvent: Add N,N-Dimethylformamide (DMF, 3 mL).

  • Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 150 °C and hold for 25 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice-water (50 mL). A solid precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the crude product thoroughly with water and then with a small amount of cold diethyl ether. Recrystallization from an appropriate solvent like ethanol/DMF can be performed for higher purity.

ParameterValue/ConditionRationale
C1 Source Aromatic AldehydeProvides the C4 atom for the quinazoline core.
Solvent DMFHigh-boiling polar aprotic solvent, ideal for microwave heating.
Base K₂CO₃Neutralizes the starting material and promotes the reaction.
Temperature 150 °CProvides sufficient energy for C-H activation/cyclization.
Typical Yield 65-90%An efficient route to diversely substituted quinazolines.

Application III: Synthesis of 2,4-Diamino-1,3,5-Triazines

The guanidine moiety is an ideal precursor for 2-amino-1,3,5-triazines. A robust method for creating symmetrically substituted triazines is the cyclotrimerization of cyanoguanidine, but for unsymmetrical products, a stepwise approach is needed.[11] A common strategy involves reacting a substituted guanidine with a synthon like cyanoguanidine or a nitrile.[12]

Causality: The reaction of N-(3,4,5-Trimethoxyphenyl)guanidine with cyanoguanidine under microwave irradiation provides a rapid entry into 2,4-diamino-1,3,5-triazine derivatives. The reaction proceeds via a series of nucleophilic additions and cyclizations, where the high temperature achieved with microwave heating drives the reaction to completion quickly.[12]

Step1 Combine N-(3,4,5-Trimethoxyphenyl)guanidine, Cyanoguanidine, and DMSO in MW Vial Step2 Seal Vial and Place in Microwave Synthesizer Step1->Step2 Step3 Irradiate at 160 °C for 10-15 min Step2->Step3 Step4 Cool and Precipitate Product with Water Step3->Step4 Step5 Filter, Wash, and Dry Product Step4->Step5 Product 2,4-Diamino-6-(3,4,5-trimethoxyphenylamino) -1,3,5-triazine Step5->Product

Caption: Experimental workflow for the synthesis of a 1,3,5-triazine derivative.

Protocol 5.1: Microwave-Assisted Synthesis of a 1,3,5-Triazine Derivative

  • Vessel Preparation: Add N-(3,4,5-Trimethoxyphenyl)guanidine hydrochloride (1.0 mmol), cyanoguanidine (1.1 mmol), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 1.5 mmol) to a 10 mL microwave vial with a stir bar.

  • Solvent: Add Dimethyl Sulfoxide (DMSO, 2-3 mL).

  • Irradiation: Seal the vial and irradiate in a microwave synthesizer at 160 °C for 10 minutes.

  • Isolation: After cooling, pour the reaction mixture into a beaker of vigorously stirring ice-water (50 mL).

  • Purification: Collect the resulting precipitate by vacuum filtration, wash extensively with water, and then with a small portion of methanol to remove residual DMSO. Dry the product under vacuum.

Conclusion and Outlook

N-(3,4,5-Trimethoxyphenyl)guanidine is a powerful and versatile precursor for the efficient synthesis of medicinally important heterocyclic scaffolds. The protocols detailed herein demonstrate its utility in constructing substituted pyrimidines, quinazolines, and 1,3,5-triazines, often with the aid of microwave-assisted synthesis to enhance reaction speed and efficiency. The inherent biological relevance of the 3,4,5-trimethoxyphenyl moiety makes the resulting compounds immediate candidates for screening in drug discovery programs, particularly in oncology. The methodologies presented are robust, reproducible, and serve as a solid foundation for the development of extensive compound libraries for further biological evaluation.

References

  • Kumar, A. et al. (2005). Microwave-assisted synthesis of quinazolines and quinazolinones: An overview. PMC. Available at: [Link]

  • Chernov, N. M. et al. (2015). Reaction of 4-Hydroxy-6H-1,3-oxazin-6-ones with Guanidine. Synthesis of New 1,3,5-Triazine Derivatives. Russian Journal of General Chemistry. Available at: [Link]

  • Al-Warhi, T. et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PMC. Available at: [Link]

  • Ota, H. et al. (2024). Co-trimerization of benzonitriles with guanidine hydrochloride: synthesis of 2-bromo-4,6-diaryl-1,3,5-triazine derivatives bearing electron-withdrawing groups. Chemistry Letters, Oxford Academic. Available at: [Link]

  • Ahmad, S. et al. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. TÜBİTAK Academic Journals. Available at: [Link]

  • Al-Mughaid, H. et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Chernov, N. M. et al. (2015). Reaction of 4-Hydroxy-6H-1,3-oxazin-6-ones with Guanidine. Synthesis of New 1,3,5-Triazine Derivatives. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Synthesis of indoles and quinazolines via additive-controlled selective C–H activation/annulation of N-arylamidines and sulfoxonium ylides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Ahmad, S. et al. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. ResearchGate. Available at: [Link]

  • Sharma, A. et al. (2021). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC - NIH. Available at: [Link]

  • Sharma, A. et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. Available at: [Link]

  • Yovk, V. et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Pharmacia. Available at: [Link]

  • Anonymous. (n.d.). Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions... ResearchGate. Available at: [Link]

  • Al-Warhi, T. et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. Available at: [Link]

  • Anonymous. (2014). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. ResearchGate. Available at: [Link]

  • Fourman, C. (2018). PharmaFlights: Fragment based drug discovery based on chalcones with a 3,4,5-trimethoxy substitution on ring B. CORE Scholar. Available at: [Link]

  • Berlinck, R. G. S. et al. (2015). The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. Available at: [Link]

Sources

Method

Application Note: Utilizing N-(3,4,5-Trimethoxyphenyl)guanidine in Combinatorial Library Synthesis for Kinase-Targeted High-Throughput Screening (HTS)

Target Audience: Discovery Chemists, Assay Biologists, and High-Throughput Screening (HTS) Scientists Focus Area: Small-Molecule Kinase Inhibitor Discovery, Fragment-Based Library Synthesis, TR-FRET Assay Development Int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Assay Biologists, and High-Throughput Screening (HTS) Scientists Focus Area: Small-Molecule Kinase Inhibitor Discovery, Fragment-Based Library Synthesis, TR-FRET Assay Development

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and signal transduction therapy, the discovery of novel kinase inhibitors relies heavily on the intelligent design of screening libraries. N-(3,4,5-Trimethoxyphenyl)guanidine (CAS 57004-63-4) serves as an exceptionally versatile building block for generating these libraries, specifically for the synthesis of 2-anilinopyrimidine scaffolds.

The Pharmacophore Rationale

The structural combination of a guanidine moiety and a 3,4,5-trimethoxyphenyl group provides a dual-action advantage in drug design:

  • The 2-Anilinopyrimidine Core: The guanidine group acts as a highly reactive bi-nucleophile. When condensed with diverse enaminones or 1,3-dicarbonyls, it forms a 2-aminopyrimidine ring. This scaffold is a privileged kinase hinge-binding motif found in several FDA-approved tyrosine kinase inhibitors (e.g., imatinib, brigatinib), as it forms critical, bidentate hydrogen bonds with the ATP-binding pocket of kinases[1][2].

  • The 3,4,5-Trimethoxyphenyl (TMP) Moiety: The TMP group is a well-documented pharmacophore that excels at occupying hydrophobic pockets. It is heavily utilized in tubulin polymerization inhibitors (binding to the colchicine site) and serves to enhance the binding affinity and solubility of multi-target kinase inhibitors[3][4].

By utilizing N-(3,4,5-Trimethoxyphenyl)guanidine as a static core and varying the electrophilic coupling partners, researchers can rapidly generate a focused combinatorial library primed for High-Throughput Screening (HTS).

Workflow A N-(3,4,5-Trimethoxyphenyl)guanidine (Core Building Block) C Parallel Synthesis (2-Anilinopyrimidines) A->C B Enaminone Library (R-Group Diversity) B->C D LC-MS/QC Validation C->D E TR-FRET HTS Assay (384-well format) D->E F Hit Identification & IC50 Determination E->F

Workflow from guanidine building block to HTS hit identification.

Experimental Protocol: High-Throughput Parallel Synthesis

To screen the biological space of the TMP-anilinopyrimidine scaffold, a parallel synthesis approach is required. This protocol details the generation of a 96-well compound library.

Causality of Experimental Choices: We utilize isopropanol as a solvent with powdered sodium hydroxide (NaOH) to facilitate the cyclocondensation. The high boiling point of isopropanol allows for sufficient thermal energy to drive the pyrimidine ring closure, while NaOH deprotonates the guanidine nitrate salt to its reactive free-base form.

Step-by-Step Methodology
  • Preparation: In a 96-well deep-well reaction block, dispense 50 µmol of N-(3,4,5-Trimethoxyphenyl)guanidine nitrate into each well.

  • Diversification: Add 50 µmol of a unique enaminone (e.g., 3-dimethylamino-1-aryl-2-propen-1-ones) to each respective well to introduce R-group diversity.

  • Catalysis & Solvent: Add 2.5 mg of powdered NaOH and 500 µL of anhydrous isopropanol to each well.

  • Reaction: Seal the block with a chemically resistant PTFE mat. Heat the block in a parallel synthesizer at 90°C for 4 hours under orbital shaking (400 rpm).

  • Workup: Cool the block to room temperature. Evaporate the solvent using a centrifugal vacuum concentrator. Partition the residue in each well between 600 µL of dichloromethane (DCM) and 400 µL of distilled water.

  • Extraction: Transfer the organic (DCM) layer to a clean 96-well plate using an automated liquid handler. Evaporate the DCM to yield the crude library.

  • Self-Validating QC Step: Dissolve the crude compounds in 100 µL of DMSO. Submit a 1 µL aliquot from each well to High-Throughput LC-MS. Rule: Only wells exhibiting >90% target mass purity are advanced to the HTS assay to prevent false positives from unreacted electrophiles.

Experimental Protocol: TR-FRET Kinase HTS Assay

For screening the synthesized library, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Causality of Experimental Choices: Aromatic compounds, particularly heavily methoxylated rings like the TMP moiety, often exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. TR-FRET utilizes a lanthanide donor (e.g., Europium, Eu³⁺) which has a long emission half-life. By introducing a time delay (e.g., 100 µs) before reading the signal, short-lived compound auto-fluorescence completely decays, resulting in a near-zero background and exceptional assay sensitivity[5][6].

Step-by-Step Methodology (384-Well Format)
  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 10 nL of the synthesized library compounds (in DMSO) into a low-volume 384-well white microplate.

  • Kinase Reaction Mixture: Add 5 µL of Kinase Buffer containing the target kinase (e.g., CDK9 or EGFR at 2 nM) and a biotinylated peptide substrate (100 nM) to all wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km​ concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection Mixture: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (2 nM), and Streptavidin-Allophycocyanin (Acceptor fluorophore, 20 nM).

  • Equilibration: Incubate the plate in the dark for 60 minutes to allow the FRET complex to form.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation: 337 nm. Delay time: 100 µs. Integration time: 400 µs. Measure emission at both 620 nm (Donor) and 665 nm (Acceptor).

  • Self-Validating QC Step: Calculate the Z'-factor using DMSO-only wells (High signal) and a known pan-kinase inhibitor like Staurosporine (Low signal). The assay is only deemed valid if Z′≥0.5 [5].

TRFRET K Target Kinase + ATP P Phosphorylated Substrate K->P Phosphorylation S Biotinylated Substrate S->P A Eu-labeled Anti-Phospho Antibody (Donor) P->A Binds T Streptavidin-Fluorophore (Acceptor) P->T Binds F TR-FRET Signal (665 nm Emission) A->F Energy Transfer T->F

TR-FRET kinase assay principle for high-throughput screening.

Data Presentation & Hit Triage

Once the HTS is complete, the emission ratio (665 nm / 620 nm) is used to calculate the percent inhibition for each compound. Hits are defined as compounds exhibiting >50% inhibition at a 10 µM screening concentration, which are then subjected to 10-point dose-response curves to determine IC50​ values.

Below is a representative data summary table demonstrating how the synthesized N-(3,4,5-Trimethoxyphenyl)guanidine derivatives are triaged based on purity, potency, and assay robustness.

Compound IDR-Group (from Enaminone)LC-MS Purity (%)CDK9 IC50​ (nM)EGFR IC50​ (nM)Assay Z'-FactorTriage Status
TMP-G-001 Phenyl96.54,250>10,0000.72Discard
TMP-G-014 4-Fluorophenyl98.28504,1000.75Secondary Screen
TMP-G-042 3-Pyridyl95.858 1,2500.74Lead Optimization
TMP-G-067 4-Methoxyphenyl91.01,1208800.71Discard
Control Staurosporine>99.01280.78Validated

References

  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins National Institutes of Health (NIH) / PMC URL:[Link][5]

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents Taylor & Francis Online URL:[Link][4]

  • A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype ResearchGate URL:[Link][6]

  • Latest perspectives of orally bioavailable 2,4-diarylaminopyrimidine analogues (DAAPalogues) as anaplastic lymphoma kinase inhibitors: discovery and clinical developments RSC Publishing URL:[Link][1]

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies MDPI Molecules URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-(3,4,5-Trimethoxyphenyl)guanidine precipitation in aqueous media

Welcome to the dedicated technical support resource for N-(3,4,5-Trimethoxyphenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for N-(3,4,5-Trimethoxyphenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the handling and behavior of this compound in aqueous experimental systems. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome challenges with precipitation and ensure the reliability of your results.

Understanding the Molecule: Why Precipitation Occurs

N-(3,4,5-Trimethoxyphenyl)guanidine, like other guanidine derivatives, is a strong organic base.[1] Its solubility in aqueous media is critically dependent on its protonation state, which is governed by the pH of the solution. The guanidine group possesses a high pKa, meaning it is predominantly protonated and positively charged (as the guanidinium ion) in neutral to acidic solutions.[1] This charged form is generally more water-soluble due to favorable interactions with polar water molecules.

Precipitation issues typically arise from a shift in equilibrium towards the uncharged, free base form of the molecule, which is significantly less soluble in water. This can be triggered by several factors common in experimental settings.

Troubleshooting Guide: Resolving N-(3,4,5-Trimethoxyphenyl)guanidine Precipitation

This section addresses specific precipitation events you may encounter during your experiments. Each issue is followed by an explanation of the likely cause and a step-by-step protocol for resolution.

Issue 1: Precipitation Upon Dilution of a DMSO Stock Solution into Aqueous Buffer

Question: I've dissolved my N-(3,4,5-Trimethoxyphenyl)guanidine in DMSO to create a concentrated stock solution. However, when I dilute this into my aqueous buffer (e.g., PBS, Tris-HCl), a precipitate forms immediately. What is happening and how can I fix this?

Causality: This is a common phenomenon for hydrophobic compounds.[2] While N-(3,4,5-Trimethoxyphenyl)guanidine is soluble in the polar aprotic solvent DMSO, the sudden introduction into a predominantly aqueous environment can cause it to "crash out" of solution. The aqueous buffer may not have sufficient solvating power to maintain the compound in a dissolved state, especially if the final concentration is high.

Resolution Protocol:

  • Reduce the Final Concentration: If your experimental design allows, try lowering the final working concentration of the compound.

  • Optimize the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a certain percentage is often necessary to maintain solubility. Aim for a final DMSO concentration between 0.1% and 0.5% in your assay.[3][4] Most cell lines can tolerate this range. Always include a vehicle control (buffer + DMSO) in your experiments.

  • Use a Co-solvent in Your Stock Solution: Instead of 100% DMSO, consider preparing your stock solution in a mixture of solvents. A 1:1 mixture of DMSO and ethanol or polyethylene glycol (PEG) can sometimes improve solubility upon dilution into aqueous media.[1][5][6]

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual decrease in the organic solvent concentration can help prevent abrupt precipitation.

  • Pre-warm the Aqueous Buffer: Gently warming your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the DMSO stock can sometimes improve solubility.

Issue 2: Cloudiness or Precipitation in the Stock Solution Over Time

Question: My N-(3,4,5-Trimethoxyphenyl)guanidine stock solution in DMSO was initially clear, but now it appears cloudy or has a visible precipitate. What could be the cause?

Causality: This may be due to the absorption of atmospheric water by the hygroscopic DMSO, which can reduce the overall solvating capacity for the compound. Alternatively, the compound may be degrading over time, although guanidines are generally stable.[7][8]

Resolution Protocol:

  • Use Anhydrous DMSO: Always prepare stock solutions using high-purity, anhydrous DMSO to minimize water absorption.

  • Proper Storage: Store stock solutions in tightly sealed vials at the recommended temperature (typically -20°C or -80°C) to prevent moisture ingress and degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.

  • Gentle Warming and Sonication: Before use, allow the stock solution to come to room temperature. If a precipitate is observed, gentle warming in a water bath (not exceeding 37°C) and brief sonication can often redissolve the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for N-(3,4,5-Trimethoxyphenyl)guanidine?

A1: Due to its limited aqueous solubility in the free base form, the recommended starting solvent for creating a stock solution is a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9][10]

Q2: How does pH affect the solubility of N-(3,4,5-Trimethoxyphenyl)guanidine?

A2: The solubility of N-(3,4,5-Trimethoxyphenyl)guanidine is highly pH-dependent. As a strong base, it will be protonated and more soluble in acidic to neutral aqueous solutions. In basic solutions, it will exist predominantly as the less soluble free base. The pKa of the guanidinium group is typically high (around 13.5), meaning it will be mostly protonated at physiological pH (around 7.4). However, the trimethoxyphenyl substituent will influence the exact pKa.[11][12][13][14][15]

Q3: Can I dissolve N-(3,4,5-Trimethoxyphenyl)guanidine directly in an aqueous buffer like PBS?

A3: Direct dissolution in aqueous buffers is often challenging and may result in incomplete solubilization or precipitation, especially at higher concentrations. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines.[3][4][16][17] It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line by performing a vehicle control experiment where cells are treated with the same concentration of DMSO as in your experimental conditions.

Q5: Are there any alternative solvents to DMSO?

A5: Yes, other water-miscible organic solvents such as ethanol, methanol, or polyethylene glycol (PEG) can be used.[2][5][6] The choice of solvent will depend on the specific requirements of your assay and the tolerance of your biological system to that solvent.

Data and Protocols

Table 1: General Solubility and Handling Properties
PropertyInformationSource
Appearance White to off-white powder or crystals
Recommended Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[9][18]
Typical Stock Concentration 10-50 mM in DMSOInferred from common practice
Aqueous Solubility Poor (as free base), enhanced at acidic pHGeneral guanidine properties[1]
Storage of Stock Solution -20°C or -80°C in tightly sealed aliquotsGeneral laboratory practice
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • N-(3,4,5-Trimethoxyphenyl)guanidine (MW: 225.25 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 2.25 mg of N-(3,4,5-Trimethoxyphenyl)guanidine powder.

    • Add 1 mL of anhydrous DMSO to the powder.

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Determining Maximum Tolerated DMSO Concentration
  • Cell Seeding: Plate your cells in a 96-well plate at the desired density for your experiment and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A suggested range is 1%, 0.5%, 0.25%, 0.125%, 0.0625%, and a medium-only control.

  • Incubation: Replace the medium in the wells with the DMSO-containing medium and incubate for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).

  • Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the medium-only control. The highest concentration that shows no significant decrease in viability is your maximum tolerated concentration.

Visual Guides

Troubleshooting_Precipitation start Precipitation Observed q1 When did precipitation occur? start->q1 a1 Upon dilution of DMSO stock into buffer q1->a1 a2 In the DMSO stock solution over time q1->a2 sub_a1 Potential Causes: - Poor aqueous solubility - High final concentration - Abrupt solvent change a1->sub_a1 sub_a2 Potential Causes: - Water absorption by DMSO - Compound degradation - Freeze-thaw cycles a2->sub_a2 sol_a1 Solutions: 1. Lower final concentration 2. Optimize final DMSO % 3. Use co-solvents 4. Serial dilutions 5. Pre-warm buffer sub_a1->sol_a1 sol_a2 Solutions: 1. Use anhydrous DMSO 2. Aliquot and store properly 3. Gentle warming/sonication before use sub_a2->sol_a2

Caption: Troubleshooting decision tree for N-(3,4,5-Trimethoxyphenyl)guanidine precipitation.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw at Room Temp store->thaw dilute Dilute into Aqueous Buffer thaw->dilute

Caption: Recommended workflow for preparing and handling stock solutions.

References

  • Caine, B. A., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(19), 11017-11026. [Link]

  • Caine, B. A., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega, 3(4), 4094-4104. [Link]

  • El-Gendy, N., & Berkland, C. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Dardonville, C., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. [Link]

  • Various Authors. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? r/labrats. [Link]

  • American Chemical Society. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. [Link]

  • Hu, Q., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Kumar, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • MDPI. (2025). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. MDPI. [Link]

  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • bioRxiv. (2025). Improving pKa Predictions with Reparameterized Force Fields and Free Energy Calculations. bioRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Gazagnaire, E., et al. (2025). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 15(7), 4934-4940. [Link]

  • Royal Society of Chemistry. (2025). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Royal Society of Chemistry. (n.d.). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Publishing. [Link]

  • gChem. (n.d.). DMSO. gChem. [Link]

Sources

Optimization

Optimizing reaction yield in N-(3,4,5-Trimethoxyphenyl)guanidine chemical synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize the synthesis of N-(3,4,5-Trimethoxyphenyl)guanidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize the synthesis of N-(3,4,5-Trimethoxyphenyl)guanidine. As Senior Application Scientists, we focus on the underlying chemical principles to empower you to make informed decisions during your experiments.

I. Frequently Asked Questions (FAQs)

Here we address common issues encountered during the synthesis of N-(3,4,5-Trimethoxyphenyl)guanidine, a compound of interest in medicinal chemistry.

1. What are the most common synthetic routes to N-(3,4,5-Trimethoxyphenyl)guanidine?

The most prevalent methods for synthesizing N-aryl guanidines involve the reaction of an aniline derivative with a guanidinylating agent. For N-(3,4,5-Trimethoxyphenyl)guanidine, the primary starting material is 3,4,5-trimethoxyaniline. Common guanidinylating agents include cyanamide, or derivatives thereof, and carbodiimides.[1][2] The reaction with cyanamide is often catalyzed by an acid, such as hydrochloric acid, or a Lewis acid like scandium(III) triflate.[2][3]

2. My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the dimerization of cyanamide to dicyandiamide, especially under alkaline conditions.[4]

  • Product Degradation: The desired guanidine product may be unstable under the reaction or workup conditions.

  • Purification Losses: Significant amounts of the product may be lost during extraction, crystallization, or chromatography.

3. I'm observing the formation of a significant amount of an insoluble white precipitate. What is it and how can I avoid it?

This is a frequently reported issue, particularly when using amine hydrochlorides and a base like triethylamine. The precipitate is often the result of a sudden change in the charge of the reaction components. Initially, the protonated amine starting material is soluble. Upon addition of a base, it becomes deprotonated and temporarily less soluble, leading to precipitation.[5] As the guanidinylation progresses, the formation of the charged guanidinium group typically restores solubility.[5]

To mitigate this, consider the following:

  • Slow addition of the base: Adding the base dropwise over an extended period can prevent a rapid change in charge density.[5]

  • Alternative bases: Using a bulkier base like diisopropylethylamine (DIPEA) can sometimes improve solubility.[5]

  • Solvent modification: Employing a more polar solvent system, such as a mixture of DMF and water, may help maintain solubility throughout the reaction.[5]

4. What is the best way to purify N-(3,4,5-Trimethoxyphenyl)guanidine?

The purification strategy depends on the nature of the impurities.

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization is often an effective method.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica gel is a standard technique. A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.[6]

  • Acid-Base Extraction: Since guanidines are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove impurities, and then the product can be recovered by basifying the aqueous layer and extracting with an organic solvent.

II. Troubleshooting Guide

This section provides a more detailed breakdown of specific problems, their potential causes, and recommended solutions.

Symptom Potential Causes Recommended Actions & Explanations
Low or No Product Formation (Confirmed by TLC/LC-MS) 1. Poor quality of starting materials: 3,4,5-trimethoxyaniline can oxidize over time.[7] 2. Inactive guanidinylating agent: Cyanamide can dimerize to dicyandiamide.[4] 3. Suboptimal reaction temperature: The reaction may require heating to overcome the activation energy. 4. Incorrect pH: The reaction is often acid-catalyzed.[3]1. Verify starting material purity: Use freshly purchased or purified 3,4,5-trimethoxyaniline. Its purity can be checked by melting point or spectroscopic methods. 2. Use fresh guanidinylating agent: Ensure the cyanamide or other agent is of high quality and has been stored properly. 3. Optimize temperature: Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition. 4. Adjust pH: If using a method that requires acid catalysis, ensure the appropriate amount of acid is added. The pH can be monitored using pH paper.
Multiple Spots on TLC, Indicating a Mixture of Products 1. Side reactions: Formation of N,N'-disubstituted guanidines or other byproducts. 2. Decomposition of starting material or product: The trimethoxy-substituted ring can be sensitive to harsh conditions. 3. Reaction with solvent: Some solvents may not be inert under the reaction conditions.1. Control stoichiometry: Use a precise molar ratio of reactants to minimize the formation of over-alkylated or other side products. 2. Milder reaction conditions: Consider lowering the reaction temperature or using a milder catalyst. 3. Choose an inert solvent: Solvents like acetonitrile, DMF, or THF are generally suitable.
Difficulty in Isolating the Product 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup. 3. Product is an oil instead of a solid. 1. Solvent removal: After the reaction is complete, remove the solvent under reduced pressure. 2. Break emulsions: Add brine (saturated NaCl solution) during the extraction to help break up emulsions. 3. Induce crystallization: If the product is an oil, try triturating with a non-polar solvent like hexane or ether to induce crystallization. Seeding with a small crystal of the product can also be effective.

III. Experimental Protocols & Methodologies

General Protocol for the Synthesis of N-(3,4,5-Trimethoxyphenyl)guanidine using Cyanamide

This protocol is a representative example and may require optimization for your specific laboratory conditions.

Materials:

  • 3,4,5-Trimethoxyaniline

  • Cyanamide

  • Hydrochloric Acid (concentrated)

  • Ethanol

  • Sodium Hydroxide solution (e.g., 1 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trimethoxyaniline (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add a solution of cyanamide (1.1 equivalents) in ethanol. Slowly add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a dilute sodium hydroxide solution to neutralize the excess acid. Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

IV. Visualizing the Synthesis and Troubleshooting

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-(3,4,5-Trimethoxyphenyl)guanidine.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 3,4,5-Trimethoxyaniline in Ethanol add_reagents Add Cyanamide and Catalytic HCl start->add_reagents reflux Reflux and Monitor by TLC add_reagents->reflux cool Cool to RT and Remove Solvent reflux->cool extract Dissolve in Ethyl Acetate, Wash with NaOH and Brine cool->extract dry Dry over Na2SO4 and Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the synthesis of N-(3,4,5-Trimethoxyphenyl)guanidine.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the synthesis.

Troubleshooting_Tree start Low Yield or Incomplete Reaction check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions purification_issue Investigate Purification Losses start->purification_issue optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time check_catalyst Verify Catalyst Activity/Amount check_conditions->check_catalyst change_purification Modify Purification Method purification_issue->change_purification

Caption: Decision tree for troubleshooting low reaction yield.

V. References

  • Aho, J. A. S., Mannisto, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 90, 2636-2643. [Link]

  • ResearchGate. (n.d.). A) Guanidine synthesis from anilines and carbodiimides catalyzed by.... [Link]

  • Reddit. (2026, February 17). Guanidinylation Insolubility Nightmare! Help a Grad Student!. [Link]

  • Singh, et al. (n.d.). Parallel Route to Synthesis of Triphenyl Substituted Guanidine. Asian Journal of Chemistry.

  • Xu, X., Liu, B., Yang, Y., & Wang, S. (2013). Synthesis of 3,4,5-trimethoxyaniline. Chemistry and Industry of Forest Products.

  • Beilstein Journal of Organic Chemistry. (2021, May 5). Synthetic accesses to biguanide compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. [Link]

  • Rambabu, N., Ram, B., Dubey, P. K., Vasudha, B., & Balram, B. (n.d.). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1).

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • National Open Access Monitor, Ireland. (n.d.). Improved Synthetic Methodology, Substrate Scope and X‐ray Crystal Structure for N , N' ‐disubstituted Guanidines. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxyaniline. PubChem. [Link]

  • University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

  • MDPI. (2024, December 3). DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. [Link]

  • Teledyne ISCO. (2012, November 9). Purification Strategies for Flavones and Related Compounds. [Link]

  • Li, Y., et al. (2025, November 24). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4895. [Link]

  • European Patent Office. (n.d.). Process for the preparation of trimethoprim and novel intermediates for use therein. [Link]

  • DigitalOcean. (2002, May 7). Chromatographic purification and separation process for mixtures of nucleic acids.

  • Google Patents. (n.d.). CN101531621B - Method for preparing guanidine compound.

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]

Sources

Troubleshooting

Improving N-(3,4,5-Trimethoxyphenyl)guanidine solubility in DMSO and ethanol

Welcome to the technical support center for N-(3,4,5-Trimethoxyphenyl)guanidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(3,4,5-Trimethoxyphenyl)guanidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility challenges encountered during experimental work with this compound in DMSO and ethanol.

Introduction: Understanding the Molecule

N-(3,4,5-Trimethoxyphenyl)guanidine possesses a guanidine group, which is one of the strongest organic bases known.[1] This high basicity is due to the resonance stabilization of its protonated form, the guanidinium cation.[1][2][3] Consequently, its solubility is significantly influenced by the solvent's polarity and the pH of the medium.[1][4] Guanidine derivatives are generally soluble in polar solvents like DMSO.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to dissolving N-(3,4,5-Trimethoxyphenyl)guanidine.

Q1: My N-(3,4,5-Trimethoxyphenyl)guanidine is not dissolving well in pure DMSO at room temperature. What could be the issue and how can I fix it?

A1: Initial Troubleshooting and Enhancement Protocol

While guanidine derivatives are typically soluble in polar solvents like DMSO, several factors can impede dissolution.[1]

Causality:

  • Compound Purity and Form: The compound is supplied as a powder or crystals.[5] Variations in crystalline structure (polymorphism) can affect solubility.

  • Kinetic vs. Thermodynamic Solubility: You might be observing a slow dissolution rate (kinetic issue) rather than a fundamental lack of solubility (thermodynamic limit).

  • Residual Moisture: The presence of water can sometimes alter the solvent properties and affect the solubility of organic compounds.

Troubleshooting Protocol:

  • Initial Dissolution in 100% DMSO: It is often more effective to first dissolve the compound in a small amount of 100% DMSO before diluting it to the final concentration.[6]

  • Gentle Warming: Cautiously warm the solution. For many compounds, solubility increases with temperature.[7][8] A water bath set to 30-40°C is a good starting point.

    • Caution: Be mindful of the compound's stability at elevated temperatures. While guanidines are generally stable, prolonged heating should be avoided unless stability data is available.[1]

  • Sonication: Use an ultrasonic bath to provide energy that can help break up solid aggregates and accelerate the dissolution process.

  • Vortexing: Vigorous mixing can also aid in the dissolution process.

Q2: I am having difficulty dissolving N-(3,4,5-Trimethoxyphenyl)guanidine in ethanol. Why is this happening and what are my options?

A2: Addressing Solubility in Ethanol

Ethanol is less polar than DMSO, which can present a greater challenge for dissolving highly polar compounds like guanidine derivatives. For instance, guanidine hydrochloride has a significantly lower solubility in ethanol compared to more polar solvents like methanol or water.[9][10]

Causality:

  • Solvent Polarity: The lower polarity of ethanol compared to DMSO results in less favorable solvation of the polar guanidine group.

  • Hydrogen Bonding: While ethanol can participate in hydrogen bonding, the overall solute-solvent interactions may be weaker than in DMSO.

Troubleshooting Workflow:

G Compound N-(3,4,5-Trimethoxyphenyl)guanidine (Free Base) Protonated Guanidinium Cation (Protonated Form) Compound->Protonated + H⁺ (Acidic Conditions) Solubility_Low Lower Solubility in Less Polar Solvents Compound->Solubility_Low Protonated->Compound - H⁺ (Basic Conditions) Solubility_High Higher Solubility in Polar Solvents Protonated->Solubility_High

Caption: Relationship between protonation state and solubility.

In its protonated (salt) form, the molecule is more ionic and therefore generally exhibits higher solubility in polar solvents like ethanol and water. The free base form is less polar and may be less soluble.

Practical Application: If you are working with the free base and encountering solubility issues in ethanol, converting it to a salt by adding a small amount of a suitable acid could significantly improve solubility.

Protocol for pH Modification (Use with Caution):

  • Solvent Selection: This method is more applicable to protic solvents like ethanol.

  • Acid Choice: Select a compatible acid. A solution of HCl in ethanol is a common choice.

  • Stoichiometry: Add a stoichiometric amount (or a slight excess) of the acid to your suspension of N-(3,4,5-Trimethoxyphenyl)guanidine in ethanol.

  • Observation: Stir the mixture and observe for dissolution. Gentle warming can be applied concurrently.

Important Considerations:

  • Impact on Downstream Applications: Ensure that the change in pH and the presence of a counter-ion will not interfere with your subsequent experiments.

  • Stability: While guanidines are generally stable under acidic conditions, they can degrade in strongly basic aqueous solutions. [1][11]

Summary of Solubility Strategies

StrategyPrincipleRecommended for DMSORecommended for EthanolKey Considerations
Gentle Heating Increases kinetic energy, overcoming lattice energy. [8]YesYesMonitor for compound degradation.
Sonication Provides mechanical energy to break up particles.YesYesCan generate localized heat.
Co-solvency Modifies the overall polarity of the solvent system. [12][13]N/A (already a good solvent)Yes (e.g., adding DMSO)Ensure co-solvent is compatible with the experiment.
pH Adjustment Converts the free base to a more soluble salt form.Less commonYesMay alter the compound's activity or interfere with assays.

References

  • Product Class 13: Guanidine Derivatives. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. (2020). ResearchGate. Retrieved from [Link]

  • Stability of bicyclic guanidine superbases and their salts in water. (2020). National Institutes of Health. Retrieved from [Link]

  • Guanidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Guanidine. (n.d.). Sciencemadness Wiki. Retrieved from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Guanidine: A Simple Molecule with Great Potential. (2020). INEOS OPEN. Retrieved from [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
  • Solubility enhancement techniques: A comprehensive review. (2023). Inovatus Services Ltd. Retrieved from [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications?. (2024). Quora. Retrieved from [Link]

  • Compound Solubility with Dimethylsulfoxide. (2022). Hampton Research. Retrieved from [Link]

  • Process for preparing guanidine hydrochloride. (n.d.). Google Patents.
  • Correlation of solubility and calculation of thermodynamic properties of guanidine nitrate in different solvents. (2019). ResearchGate. Retrieved from [Link]

Sources

Optimization

N-(3,4,5-Trimethoxyphenyl)guanidine degradation pathways and prevention strategies

Technical Support Center: N-(3,4,5-Trimethoxyphenyl)guanidine Welcome to the technical support center for N-(3,4,5-Trimethoxyphenyl)guanidine. This resource is designed for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(3,4,5-Trimethoxyphenyl)guanidine

Welcome to the technical support center for N-(3,4,5-Trimethoxyphenyl)guanidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, degradation, and handling of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

1. What is N-(3,4,5-Trimethoxyphenyl)guanidine and what are its common applications?

N-(3,4,5-Trimethoxyphenyl)guanidine is a guanidine derivative containing a trimethoxyphenyl group. The guanidine moiety is a highly basic functional group found in numerous biologically active compounds and pharmaceuticals, valued for its ability to form strong hydrogen bonds.[1][2] The trimethoxyphenyl group is a key structural feature in many natural and synthetic compounds with antitubulin and potential anticancer activity.[3][4] This compound and its analogs are of interest in medicinal chemistry and drug discovery.[5][6]

2. What are the primary known degradation pathways for guanidine-containing compounds?

Guanidines are generally susceptible to hydrolysis, which can be catalyzed by both acids and bases, leading to the formation of corresponding ureas and amines.[7] The rate of hydrolysis is influenced by factors such as pH, temperature, and steric hindrance around the guanidine core.[7][8] Additionally, guanidine moieties can be subject to oxidation.[9][10][11][12] The aromatic amine portion of N-(3,4,5-Trimethoxyphenyl)guanidine also introduces susceptibility to photodegradation, particularly under UV light exposure.[13][14]

3. What are the recommended storage conditions for N-(3,4,5-Trimethoxyphenyl)guanidine?

To minimize degradation, N-(3,4,5-Trimethoxyphenyl)guanidine should be stored at 2-8°C in a dark place under an inert atmosphere.[15] This helps to mitigate thermal, photolytic, and oxidative degradation.

4. How can I tell if my sample of N-(3,4,5-Trimethoxyphenyl)guanidine has degraded?

Degradation can be indicated by a change in physical appearance (e.g., color change from a white or off-white solid), a decrease in the expected biological activity, or the appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with N-(3,4,5-Trimethoxyphenyl)guanidine.

Issue 1: Loss of Compound Potency or Activity Over Time

Symptoms:

  • Diminished biological effect in cell-based assays compared to a fresh batch.

  • Decreasing peak area of the parent compound in serial HPLC analyses of a stock solution.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Hydrolytic Degradation The guanidine group is susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH. This is a common issue in buffered cell culture media or aqueous formulations.[7][8][16]Solution: Prepare fresh stock solutions in an appropriate anhydrous organic solvent (e.g., DMSO) and make final dilutions into aqueous buffers immediately before use. If aqueous stock solutions are necessary, perform a stability study to determine the acceptable storage duration at your working pH and temperature. Avoid highly acidic or alkaline conditions.
Photodegradation The aromatic amine structure makes the compound sensitive to light, particularly UV.[13] Exposure of solutions to ambient laboratory light or unfiltered light from microscopy equipment can cause degradation.Solution: Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Minimize light exposure during experimental procedures.
Oxidative Degradation Dissolved oxygen in solvents or the presence of oxidizing agents (even at trace levels) can lead to oxidative degradation of the guanidine or the electron-rich trimethoxyphenyl ring.[9][10][11]Solution: Use de-gassed solvents for solution preparation. Consider purging stock solutions with an inert gas like nitrogen or argon before sealing for storage. Avoid sources of radical initiators or metal ions that can catalyze oxidation.[17]
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • One or more new peaks are observed in the chromatogram of an aged sample that were not present in the initial analysis.

  • The mass spectrum shows ions corresponding to potential degradation products.

Potential Degradation Products and Their Identification:

Potential Degradant Formation Pathway Expected Mass Change Identification Strategy
3,4,5-Trimethoxyaniline and Urea Hydrolysis of the guanidine C-N bond.[7]Formation of two smaller molecules.Use LC-MS to look for the corresponding molecular ions. Compare the retention time with a 3,4,5-trimethoxyaniline standard if available.
N-(3,4,5-Trimethoxyphenyl)urea A potential intermediate or product of hydrolysis/oxidation.This would have a different mass and likely a different retention time. High-resolution mass spectrometry can help in confirming the elemental composition.
Oxidized Species Oxidation of the aromatic ring (e.g., hydroxylation) or the guanidine group.[9][10]Addition of one or more oxygen atoms (+16 or +32 Da).Look for masses corresponding to the parent compound plus oxygen atoms in your LC-MS data.
Photodegradation Products Complex reactions initiated by light exposure.[13]Can result in a variety of products, including dimers or cleavage products.A forced photodegradation study (exposing a solution to a UV lamp) can help to identify the characteristic degradation products.

Workflow for Investigating Degradation: A systematic approach, known as a forced degradation study, is the most effective way to identify potential degradants and establish a stability-indicating analytical method.[17][18][19]

Visualizing Degradation Pathways

The following diagram illustrates the primary hypothesized degradation pathways for N-(3,4,5-Trimethoxyphenyl)guanidine based on the known chemistry of guanidines and aromatic amines.

DegradationPathways Parent N-(3,4,5-Trimethoxyphenyl)guanidine Hydrolysis_Products 3,4,5-Trimethoxyaniline + Urea Parent->Hydrolysis_Products Hydrolysis (H₂O, Acid/Base) Oxidation_Products Oxidized Species (e.g., Hydroxylated Ring) Parent->Oxidation_Products Oxidation (O₂, Peroxides) Photo_Products Photodegradation Products (e.g., Dimers, Cleavage Products) Parent->Photo_Products Photodegradation (UV Light)

Caption: Hypothesized degradation pathways for N-(3,4,5-Trimethoxyphenyl)guanidine.

Experimental Protocols

Protocol 1: Basic Stability Assessment of a Stock Solution

This protocol provides a framework for evaluating the stability of your compound in a specific solvent and storage condition.

Objective: To determine the rate of degradation of N-(3,4,5-Trimethoxyphenyl)guanidine in a chosen solvent over a set period.

Materials:

  • N-(3,4,5-Trimethoxyphenyl)guanidine

  • High-purity solvent (e.g., DMSO, Ethanol)

  • HPLC or LC-MS system

  • Calibrated analytical balance and volumetric flasks

  • Amber glass vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve N-(3,4,5-Trimethoxyphenyl)guanidine in your chosen solvent to a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC/LC-MS analysis and inject it into the system. Record the peak area of the parent compound. This is your baseline reading.

  • Storage: Store the stock solution under the desired conditions (e.g., 4°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 72h, 1 week), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC/LC-MS.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 peak area. A significant decrease in the peak area indicates degradation. The appearance of new peaks should also be noted.

Protocol 2: Forced Degradation Study Workflow

This is a more advanced study to proactively identify degradation products as recommended by ICH guidelines.[18]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile and develop a stability-indicating analytical method.

ForcedDegradationWorkflow Start Prepare Solutions of N-(3,4,5-Trimethoxyphenyl)guanidine Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, heat) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 60°C, solid & solution) Start->Thermal Photo Photolytic Stress (UV/Vis light exposure) Start->Photo Analysis Analyze all samples by HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Establish Degradation Profile Analysis->Report

Caption: Workflow for a forced degradation study.

Procedure Summary:

  • Sample Preparation: Prepare several identical solutions of the compound. Also, retain a sample of the solid compound for thermal stress testing.

  • Stress Conditions: Expose each sample to one of the following conditions for a defined period (e.g., 24-48 hours), while keeping a control sample protected from stress.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. May require gentle heating.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. May require gentle heating.[8]

    • Oxidation: Add hydrogen peroxide to a final concentration of ~3%.[18]

    • Thermal: Heat the solution and the solid sample at an elevated temperature (e.g., 60°C).

    • Photolysis: Expose the solution to a calibrated light source (e.g., UV lamp).[13]

  • Neutralization and Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable HPLC/LC-MS method.

  • Evaluation: Compare the chromatograms from the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound. Identify the retention times and mass-to-charge ratios of the major degradation products. This data is crucial for developing an analytical method that can separate the parent compound from all potential impurities and degradants.

By understanding the potential degradation pathways and implementing these preventative and troubleshooting strategies, you can ensure the quality and reliability of your research involving N-(3,4,5-Trimethoxyphenyl)guanidine.

References

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. [Link]

  • He, X., et al. (2018). Oxidation of Organic Molecules with a Redox-Active Guanidine Catalyst. Angewandte Chemie International Edition, 57(3), 743-747. [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]

  • Clements, P. R., et al. (1997). Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea. Journal of the Chemical Society, Perkin Transactions 2, (12), 2567-2572. [Link]

  • Löffler, M., et al. (2018). Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. KOPS - University of Konstanz. [Link]

  • Wolfenden, R., & Snider, M. J. (2001). The nonenzymatic decomposition of guanidines and amidines. Journal of Biological Chemistry, 276(50), 47353-47356. [Link]

  • Meisl, D. J., et al. (2020). Development of more hydrolytically stable alkyl guanidines. Industrial & Engineering Chemistry Research, 59(49), 21473–21481. [Link]

  • He, X., et al. (2018). Oxidation of Organic Molecules with a Redox-Active Guanidine Catalyst. ResearchGate. [Link]

  • Limatibul, S., & Watson, J. W. (1972). The Mechanism of Acid Hydrolysis of Guanidines. The Journal of Organic Chemistry, 37(26), 4495-4498. [Link]

  • Wang, F., et al. (2015). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. New Journal of Chemistry, 39(5), 3562-3568. [Link]

  • Lamani, S., et al. (2011). Oxidative cleavage of guanidine hydrochloride by alkaline permanganate. ResearchGate. [Link]

  • Abbar, J., et al. (2009). Mechanistic Investigation of Uncatalyzed and Osmium(VIII) Catalyzed Oxidation of Guanidine by Ag(III) Periodate Complex in Aqueous Alkaline Medium: A Comparative Kinetic Approach. Industrial & Engineering Chemistry Research, 48(16), 7434–7442. [Link]

  • Al-Bsoul, A., et al. (2020). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO2. ResearchGate. [Link]

  • Wang, F., et al. (2015). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. RSC Publishing. [Link]

  • Berlinck, R. G. S., et al. (2016). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 33(1), 10-92. [Link]

  • Endo, Y., et al. (2016). Novel prodrugs with a spontaneous cleavable guanidine moiety. Bioorganic & Medicinal Chemistry Letters, 26(9), 2279-2282. [Link]

  • Virtanen, P., et al. (2020). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 10(14), 8196-8204. [Link]

  • Bissetts, F. H., & Levasseur, L. A. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • González-Bacerio, J., et al. (2024). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Pharmaceuticals, 17(7), 861. [Link]

  • Kumar, A., & Narasimhan, B. (2017). Guanidine group: Definition and pharmaceutical applications. ResearchGate. [Link]

  • Kumar, A., & Narasimhan, B. (2017). Applications of Guanidine in Pharmaceutical Field. Journal of Organic and Pharmaceutical Chemistry, 9(2), 59-66. [Link]

  • Tanaka, K., & Koga, T. (2018). Initial decomposition pathways of guanidium nitrate studied by quantum chemistry calculation. Science and Technology of Energetic Materials, 79(3), 81-85. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

  • Rawat, A., & Reddy, G. (2017). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 14(2), 675-681. [Link]

  • BioSpectra Inc. (2021). DEGRADATION AND IMPURITY PROFILE REPORT: GUANIDINE HYDROCHLORIDE BIO EXCIPIENT GRADE. [Link]

  • Xiong, W., et al. (2021). A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria. Nature Communications, 12(1), 5129. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. [Link]

  • Szekeres, T., et al. (2007). N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. International Journal of Oncology, 31(5), 1261-1266. [Link]

  • Singh, P., et al. (2014). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. ResearchGate. [Link]

  • Aboul-Enein, H. Y., et al. (2019). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 24(18), 3291. [Link]

  • Kim, S., et al. (2022). Disruption of Membrane Integrity as a Molecular Initiating Event Determines the Toxicity of Polyhexamethylene Guanidine Phosphate Depending on the Routes of Exposure. International Journal of Molecular Sciences, 23(6), 3291. [Link]

Sources

Troubleshooting

Technical Support Center: Storage and Handling of N-(3,4,5-Trimethoxyphenyl)guanidine

Welcome to the technical support center for N-(3,4,5-Trimethoxyphenyl)guanidine. This guide provides in-depth answers to frequently asked questions regarding the proper storage and handling of this compound to prevent ox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(3,4,5-Trimethoxyphenyl)guanidine. This guide provides in-depth answers to frequently asked questions regarding the proper storage and handling of this compound to prevent oxidative degradation. As researchers and drug development professionals, ensuring the stability and purity of your starting materials is paramount for reproducible and reliable experimental outcomes. This document is structured to provide not just protocols, but the underlying scientific rationale for each recommendation.

Frequently Asked Questions (FAQs)
Q1: What makes N-(3,4,5-Trimethoxyphenyl)guanidine susceptible to oxidation?

N-(3,4,5-Trimethoxyphenyl)guanidine's susceptibility to oxidation stems from its chemical structure, specifically the electron-rich trimethoxyphenyl ring. The three methoxy (-OCH₃) groups are electron-donating, which increases the electron density of the aromatic ring system. This heightened electron density makes the ring more vulnerable to attack by electrophilic oxidizing agents, including atmospheric oxygen.[1]

Oxidation can lead to the formation of colored byproducts, potentially quinone-like structures, which can compromise the compound's purity and reactivity in subsequent experimental steps. The guanidine group, being strongly basic, can also influence the compound's overall reactivity and stability profile.[2][3]

Handling_Workflow cluster_prep Preparation Phase cluster_inert Inerting Phase cluster_transfer Transfer Phase cluster_final Finalization A Dry all glassware in oven B Allow compound container to reach room temp. C Assemble and purge receiving flask with N2/Ar B->C D Quickly transfer solid to purged flask C->D E Reseal both containers D->E F Backfill main container headspace with N2/Ar E->F G Weigh sealed flask for exact mass F->G H Add anhydrous solvent via syringe G->H

Caption: Workflow for handling air-sensitive N-(3,4,5-Trimethoxyphenyl)guanidine.

Q5: How can I analytically verify the purity of my stored compound?

Regularly checking the purity of your compound is a key component of a quality control system. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for this purpose. [4][5]

  • Principle: A pure, undegraded sample will show a single major peak at a characteristic retention time. Degraded samples will show a decrease in the area of the main peak and the appearance of new peaks corresponding to impurities.

  • Methodology: While a specific validated method is ideal, a general approach using a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point for many guanidine-containing compounds. [2][6]Detection is typically done using a UV detector.

  • Validation: To confirm stability, you can perform a forced degradation study. [7][8]This involves intentionally exposing small amounts of the compound to harsh conditions (e.g., heat, light, acid, base, oxidant like H₂O₂) and analyzing the resulting samples by HPLC to demonstrate that the method can separate the degradation products from the parent compound. [9][10]This ensures your analytical method is "stability-indicating."

References
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). PharmaVoice.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Scholars Bulletin.
  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorin
  • Air Sensitive Compounds. (n.d.). Ossila.
  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange.
  • The Importance of Inerting. (n.d.). Air Products.
  • Handling Air-Sensitive Reagents. (n.d.). Sigma-Aldrich Technical Bulletin AL-134.
  • Inerting. (n.d.). Linde Gas.
  • Principles of Inert Atmosphere Storage. (2024, December 27).
  • Inerting System. (n.d.). Nippon Gases.
  • HPLC Application for Retention of Guanidine by Mixed-Mode Chrom
  • HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. (n.d.).
  • Assay of guanidine in pharmaceutical formulations. (n.d.). Thermo Fisher Scientific.
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023, February 28). Environmental Science and Pollution Research.
  • Effect of UV-light exposure duration, light source, and aging on nitroguanidine (NQ) degradation product profile and toxicity. (2022, June 1). Science of The Total Environment.
  • 1-(3,4,5-Trimethoxyphenyl)guanidine | 57004-63-4. (n.d.). Sigma-Aldrich.
  • N-(3,4,5-Trimethoxyphenyl)guanidine - CAS:57004-63-4. (n.d.). Sunway Pharm Ltd.
  • Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. (2004, October 28). Electrochimica Acta.
  • Stability of bicyclic guanidine superbases and their salts in w

Sources

Optimization

Minimizing background noise in N-(3,4,5-Trimethoxyphenyl)guanidine fluorescence assays

Welcome to the technical support center for fluorescence assays involving N-(3,4,5-Trimethoxyphenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for fluorescence assays involving N-(3,4,5-Trimethoxyphenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during experimental workflows. Our goal is to empower you with the scientific understanding and practical solutions necessary to minimize background noise and ensure the acquisition of high-quality, reproducible data.

Understanding the Sources of Background Noise

In fluorescence spectroscopy, the signal-to-noise ratio is a critical determinant of data quality.[1] Background noise, or any unwanted fluorescence signal, can originate from multiple sources within your experimental setup.[2] A clear understanding of these sources is the first step toward effective troubleshooting. These can be broadly categorized into two main areas: instrument-related noise and sample-related noise.[2]

Instrument-related noise can stem from the light source, detector, and other electronic components.[3] Sample-related noise is often more complex and can be attributed to the autofluorescence of the target molecule, buffer components, solvents, or contaminants, as well as light scattering.[2][4]

Caption: Major contributors to background noise in fluorescence assays.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common issues that lead to high background noise in N-(3,4,5-Trimethoxyphenyl)guanidine fluorescence assays.

Problem Potential Cause(s) Recommended Solution(s)
High background fluorescence in the blank (buffer/solvent only). 1. Contaminated reagents: The buffer or solvent may contain fluorescent impurities.[2] 2. Autofluorescence of buffer components: Some buffer species can inherently fluoresce.1. Use high-purity, spectroscopy-grade solvents and reagents.[5] 2. Prepare fresh buffers using ultrapure water. 3. Test different buffer systems to find one with minimal intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Signal is high in wells containing only the compound. 1. Compound autofluorescence: N-(3,4,5-Trimethoxyphenyl)guanidine may exhibit intrinsic fluorescence. 2. Inappropriate solvent: The solvent may be enhancing the compound's fluorescence.[6][7]1. Characterize the excitation and emission spectra of the compound to identify its intrinsic fluorescence profile. 2. Optimize the compound concentration to the lowest level that provides a robust signal. 3. Evaluate alternative solvents to find one that minimizes the compound's autofluorescence while maintaining its activity.[5]
Non-linear relationship between fluorescence and concentration. 1. Inner filter effect: At high concentrations, the sample can absorb a significant portion of the excitation or emission light, leading to a non-linear response.[8][9][10][11] 2. Quenching: High concentrations can lead to self-quenching of the fluorophore.1. Work with more dilute samples where the absorbance is low (typically < 0.1 at the excitation wavelength).[9] 2. Measure the absorbance of your samples to assess the potential for inner filter effects.[9] 3. If high concentrations are necessary, mathematical correction models can be applied.[10][11]
High well-to-well variability. 1. Inconsistent pipetting: Inaccurate or inconsistent dispensing of reagents. 2. Plate-reader inconsistencies: Variations in lamp intensity or detector sensitivity across the plate.1. Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. 2. Include multiple replicates for each condition and randomize the sample layout on the plate. 3. Run a plate uniformity test with a stable fluorophore to check for instrument variability.
Signal decreases over time. 1. Photobleaching: The fluorophore loses its ability to fluoresce after repeated exposure to excitation light. 2. Compound instability: The compound may be degrading in the assay buffer.1. Reduce the excitation light intensity or the exposure time. 2. Use an anti-fade reagent if compatible with your assay. 3. Perform a time-course experiment to assess the stability of the compound in the assay buffer.

Key Experimental Protocols

Protocol 1: Preparation of a Low-Fluorescence Assay Buffer
  • Reagent Selection: Use the highest purity grade of all buffer components (e.g., "for fluorescence" or "spectroscopy grade").

  • Solvent: Use ultrapure, deionized water with a resistivity of 18.2 MΩ·cm.

  • Preparation:

    • Prepare a concentrated stock solution of the buffer.

    • Filter the stock solution through a 0.22 µm sterile filter to remove any particulate matter that could cause light scattering.

    • Prepare the final working buffer by diluting the stock solution with ultrapure water.

  • Quality Control:

    • Measure the fluorescence of the final buffer in the assay plate reader at the intended excitation and emission wavelengths.

    • The fluorescence intensity should be close to that of the ultrapure water blank.

Protocol 2: Determining Optimal Excitation and Emission Wavelengths
  • Sample Preparation: Prepare a solution of N-(3,4,5-Trimethoxyphenyl)guanidine in the chosen assay buffer at a concentration that gives a moderate fluorescence signal.

  • Excitation Scan:

    • Set the emission wavelength to an estimated maximum.

    • Scan a range of excitation wavelengths (e.g., 250-400 nm) and record the fluorescence intensity.

    • The wavelength that gives the highest intensity is the optimal excitation wavelength.

  • Emission Scan:

    • Set the excitation wavelength to the optimum determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 400-600 nm) and record the fluorescence intensity.

    • The wavelength with the highest intensity is the optimal emission wavelength.

  • Verification: Confirm that the optimal wavelengths are not in a region with high background from the buffer or other assay components.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of autofluorescence in a typical cell-based assay?

A1: In cell-based assays, major contributors to autofluorescence include endogenous cellular components like NADH, FAD, and riboflavins.[4] The cell culture medium itself can also be a significant source of background fluorescence.[2] It is advisable to use a phenol red-free medium for fluorescence measurements, as phenol red is a known fluorescent compound.

Q2: How can I distinguish between true signal and background noise?

A2: The use of proper controls is essential. Your experimental design should always include:

  • Blank: Contains only the assay buffer and any vehicle (e.g., DMSO) used to dissolve the compound. This accounts for the background from the buffer and solvent.

  • Negative Control: Lacks the specific analyte or target of interest but includes all other assay components. This helps to identify non-specific binding or other sources of background.

  • Positive Control: A known activator or inhibitor that should produce a robust signal. This confirms that the assay is working as expected.

Q3: What is the inner filter effect and how can I mitigate it?

A3: The inner filter effect is a phenomenon where the sample itself absorbs a significant amount of the excitation or emitted light, leading to a non-linear relationship between concentration and fluorescence intensity.[8][10] There are two types: the primary inner filter effect, which is the absorption of excitation light, and the secondary inner filter effect, which is the absorption of emitted light.[9] The most effective way to minimize the inner filter effect is to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.[9]

Q4: Can the choice of microplate affect my results?

A4: Absolutely. The material and color of the microplate can significantly impact background fluorescence. For most fluorescence assays, black, opaque-walled plates are recommended to minimize well-to-well crosstalk and background from scattered light. The plate material should also be tested for autofluorescence at your assay's wavelengths.

Q5: My compound is a guanidine derivative. Are there any specific considerations for this class of molecules?

A5: Guanidine and its derivatives can be highly basic and may interact with various biological and non-biological surfaces.[12] It's important to consider potential non-specific binding to the microplate or other assay components, which could contribute to the background signal. Additionally, the fluorescence of some guanidinium compounds can be sensitive to pH and the polarity of the local environment.[6] Therefore, careful buffer selection and pH control are crucial. Some studies have also explored the use of guanidine hydrochloride as a denaturant, which can influence protein fluorescence.[13][14][15][16]

References

  • Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • Edinburgh Instruments. (2021, July 13).
  • RSC Publishing. Scattering and absorption differ drastically in their inner filter effects on fluorescence, resonance synchronous, and polarized resonance synchronous spectroscopic measurements.
  • Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. (2014, July 29).
  • HORIBA. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
  • abinScience. (2026, January 8).
  • Thermo Fisher Scientific. Background in Fluorescence Imaging.
  • Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?
  • ibidi. Troubleshooting - Immunofluorescence Assays.
  • PCR Biosystems. What troubleshooting is recommended if the background signal is very high?
  • PMC. (2025, December 20).
  • Cell Signaling Technology. Immunofluorescence (IF) Troubleshooting Guide.
  • Wavelet-based background and noise subtraction for fluorescence microscopy images. (2021, January 22).
  • Factors Influencing the Accuracy of FCS D
  • ResearchGate. (2014, April 9). What is the best solvent for measuring the fluorescent intensity of mesalamine?
  • Evident Scientific. Solvent Effects on Fluorescence Emission.
  • Portable Spectral Services. (2024, February 29). Signal To Noise in XRF Technology.
  • ResearchGate.
  • NIST Technical Series Publications.
  • ACS Publications. (2020, December 14).
  • MDPI. (2022, November 19). Solvent-Dependent Fluorescence Properties of CH 2 -bis(BODIPY)s.
  • Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base.
  • Semantic Scholar.
  • ResearchGate. (a) Structures of reported guanidine‐containing sensors for various... | Download Scientific Diagram.
  • PMC.
  • PMC. (2023, April 13). Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis.
  • MDPI. (2022, December 13). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles.
  • PubMed. (1997, August 19). Guanidine hydrochloride-induced denaturation and refolding of transthyretin exhibits a marked hysteresis: equilibria with high kinetic barriers.
  • Photosynthetica.
  • Korea Science. (2005, March 20).

Sources

Troubleshooting

Adjusting pH for optimal N-(3,4,5-Trimethoxyphenyl)guanidine stability in solution

Technical Support Center: N-(3,4,5-Trimethoxyphenyl)guanidine Solutions A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical and troubleshooting information for w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(3,4,5-Trimethoxyphenyl)guanidine Solutions

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and troubleshooting information for working with N-(3,4,5-Trimethoxyphenyl)guanidine in solution, with a focus on ensuring its stability by controlling pH. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to prevent compound degradation and ensure the reproducibility of your experiments.

Understanding the Core Chemistry: Why pH is Critical

The stability of N-(3,4,5-Trimethoxyphenyl)guanidine in solution is intrinsically linked to its guanidine functional group. Guanidines are among the strongest organic bases, a property that stems from the remarkable stability of their protonated form, the guanidinium cation.[1]

When the guanidine group accepts a proton, the resulting positive charge is delocalized across the three nitrogen atoms through resonance.[1] This distribution of charge makes the guanidinium cation exceptionally stable. The tendency of guanidine to exist in this protonated state is reflected in its high pKaH value, which for the guanidinium ion is approximately 13.6.[1] This means that in aqueous solutions at neutral pH, guanidine is almost exclusively found in its stable, protonated guanidinium form.[1]

Key takeaway: The protonated (guanidinium) form is the most stable form in aqueous solutions. Therefore, maintaining a pH that favors this form is crucial for preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-(3,4,5-Trimethoxyphenyl)guanidine in solution?

A1: The main degradation pathway for guanidines in solution is hydrolysis.[2][3] This reaction is typically catalyzed by hydroxide ions (OH⁻) and is more pronounced under basic (high pH) conditions.[2][4] Under such conditions, the uncharged, free base form of the guanidine is more susceptible to nucleophilic attack by hydroxide, leading to the breakdown of the molecule into urea and the corresponding amine.[3][5] Conversely, in acidic to neutral solutions where the stable guanidinium cation predominates, the rate of hydrolysis is significantly reduced.[3]

Q2: At what pH is N-(3,4,5-Trimethoxyphenyl)guanidine most stable?

Q3: Can I prepare a stock solution in a strong base like sodium hydroxide?

A3: This is strongly discouraged. High concentrations of hydroxide ions will deprotonate the guanidinium cation, forming the less stable free base. This significantly increases the rate of hydrolytic degradation.[6] Aqueous solutions of guanidine at 20% concentration can have a pH as high as 13.5[5], and heating such alkaline solutions can lead to hydrolysis to urea[5].

Q4: I've noticed a loss of compound activity in my biological assay over time. Could this be a pH stability issue?

A4: Yes, this is a very likely cause. Many cell culture media or biological buffers are buffered around physiological pH (7.2-7.4). While this range is generally good for stability, prolonged incubation at physiological temperatures (e.g., 37°C) can still lead to slow degradation. It is crucial to perform a stability study of your compound in the specific assay medium under experimental conditions (time, temperature, light exposure) to confirm its stability.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low or inconsistent assay results. Compound degradation in stock solution or assay buffer.Prepare fresh stock solutions in a slightly acidic buffer (e.g., pH 5-6). Verify the pH of your final assay solution.
Precipitate forms in the solution. Poor solubility or pH-dependent solubility. The free base form may be less soluble than the guanidinium salt.Ensure the pH is in the slightly acidic range where the more soluble protonated form dominates. Consider using a co-solvent if solubility remains an issue.
Stock solution color changes over time. Potential oxidative or photolytic degradation.Store stock solutions protected from light in amber vials or wrapped in foil.[3] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.[3][7]
Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution in a pH 6.0 citrate buffer.

Materials:

  • N-(3,4,5-Trimethoxyphenyl)guanidine (MW: 225.25 g/mol )

  • Citric acid monohydrate

  • Trisodium citrate dihydrate

  • High-purity deionized water

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 6.0):

    • Prepare a 0.1 M solution of citric acid monohydrate.

    • Prepare a 0.1 M solution of trisodium citrate dihydrate.

    • In a beaker, combine the two solutions while monitoring the pH. Adjust the ratio until a stable pH of 6.0 is achieved.

  • Weigh the Compound: Accurately weigh 2.25 mg of N-(3,4,5-Trimethoxyphenyl)guanidine.

  • Dissolution: Transfer the weighed compound to a 1 mL volumetric flask. Add approximately 0.8 mL of the pH 6.0 citrate buffer.

  • Solubilization: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Final Volume Adjustment: Add the pH 6.0 citrate buffer to the 1 mL mark.

  • Sterilization and Storage: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[8]

This protocol provides a general framework for assessing the stability of your compound over time.

Methodology:

  • Prepare Samples: Prepare solutions of N-(3,4,5-Trimethoxyphenyl)guanidine in different buffers (e.g., pH 5.0, 7.4, and 9.0).

  • Initial Analysis (T=0): Immediately after preparation, analyze each sample by a suitable HPLC method to determine the initial peak area, which corresponds to 100% compound integrity. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for such compounds. Detection can be done via UV spectrophotometry.[9]

  • Incubation: Store aliquots of each sample under the desired experimental conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), inject the samples onto the HPLC system.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial T=0 value. A decrease in the main peak area, potentially with the appearance of new peaks, indicates degradation. Plot the percentage of remaining compound against time for each pH condition.

Visualizing Key Concepts

Guanidine_Equilibrium cluster_acidic Acidic to Neutral pH (e.g., pH < 10) cluster_basic Basic pH (e.g., pH > 12) Guanidinium Guanidinium Cation (Protonated) Resonance Stabilized **STABLE** Guanidine Guanidine Free Base (Unprotonated) **UNSTABLE** Guanidinium->Guanidine + OH⁻ Guanidine->Guanidinium + H⁺ Degradation Hydrolysis (Urea + Amine) Guanidine->Degradation Susceptible to Nucleophilic Attack

Caption: pH-dependent equilibrium of the guanidine group.

Stability_Workflow start Start: Prepare Solution prep_buffer 1. Select & Prepare Buffer (e.g., pH 4-7) start->prep_buffer dissolve 2. Dissolve Compound in Buffer prep_buffer->dissolve verify_ph 3. Verify Final pH dissolve->verify_ph troubleshoot Troubleshoot: Precipitation or Degradation? verify_ph->troubleshoot store 4. Store Appropriately (Dark, Cold, Inert Gas) end Stable Solution Ready for Use store->end troubleshoot->store No adjust_ph Adjust pH / Choose Different Buffer troubleshoot->adjust_ph Yes check_solubility Consider Co-solvent troubleshoot->check_solubility Persistent Precipitate adjust_ph->dissolve check_solubility->dissolve

Caption: Workflow for preparing a stable guanidine solution.

References

  • Guanidine - Sciencemadness Wiki. (n.d.). Retrieved from [Link]

  • Mechanism for Basic Hydrolysis of N-Nitrosoguanidines in Aqueous Solution. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • The nonenzymatic decomposition of guanidines and amidines. (2014). Journal of the American Chemical Society. Retrieved from [Link]

  • Arginine - Wikipedia. (n.d.). Retrieved from [Link]

  • Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. (n.d.). KOPS. Retrieved from [Link]

  • pKa value of the guanidinium group of Arginine is ______. (2026, February 20). Prepp. Retrieved from [Link]

  • Arginine: Its pKa value revisited. (2015). PeerJ. Retrieved from [Link]

  • Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Guanidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Guanidinium group is protonated in a strongly basic arginine solution. (n.d.). eScholarship. Retrieved from [Link]

  • pKa Value of the Guanidinium Group of Arginine. (2025, December 30). IFAS. Retrieved from [Link]

  • Use of Protein Folding Reagents. (n.d.). Current Protocols in Protein Science. Retrieved from [Link]

  • The Mechanism of Acid Hydrolysis of Guanidines. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. (2024). ACS Organic & Inorganic Au. Retrieved from [Link]

  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. (1977). Defense Technical Information Center. Retrieved from [Link]

  • Stability of bicyclic guanidine superbases and their salts in water. (2025). RSC Advances. Retrieved from [Link]

  • Guanidine Hydrochloride Testing Methods. (2024). BioSpectra. Retrieved from [Link]

  • Guanidine Is a Zn2+-Binding Ligand at Neutral pH in Aqueous Solution. (2002). Journal of the American Chemical Society. Retrieved from [Link]

  • Guanidine nitrate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. (2005). Journal of Chromatography A. Retrieved from [Link]

  • Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl). (n.d.). Arkivoc. Retrieved from [Link]

  • Stability of bicyclic guanidine superbases and their salts in water. (2025). RSC Advances. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating N-(3,4,5-Trimethoxyphenyl)guanidine Purity: A Comparative Guide to 1H qNMR vs. HPLC

N-(3,4,5-Trimethoxyphenyl)guanidine is a highly versatile building block and pharmacophore in drug discovery. It combines the strong hydrogen-bonding capacity of a guanidine moiety with the lipophilic, electron-rich prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-(3,4,5-Trimethoxyphenyl)guanidine is a highly versatile building block and pharmacophore in drug discovery. It combines the strong hydrogen-bonding capacity of a guanidine moiety with the lipophilic, electron-rich properties of a trimethoxyphenyl ring—a structural motif common in CNS and anticancer agents. For researchers and drug development professionals, validating the absolute purity of such intermediates is a critical quality control step that directly impacts downstream reaction stoichiometry and biological assay integrity.

Traditional purity assessments often rely on High-Performance Liquid Chromatography (HPLC) coupled with UV detection. However, HPLC is a relative method that can easily overlook UV-transparent impurities. This guide objectively compares HPLC with Quantitative 1H Nuclear Magnetic Resonance (qNMR) spectroscopy—a primary analytical method that provides absolute quantification. By exploring the causality behind experimental design, we establish a robust, self-validating qNMR protocol for N-(3,4,5-Trimethoxyphenyl)guanidine.

The Analytical Challenge: Relative vs. Absolute Quantification

In pharmaceutical analysis, the concept of "orthogonality" refers to using independent methods to measure the same attribute, thereby increasing the reliability of the results[1].

HPLC separates mixtures and quantifies them based on UV absorbance. While highly sensitive to structurally similar organic impurities, HPLC assumes uniform UV response factors across all components unless specific reference standards are available for every single impurity. For N-(3,4,5-Trimethoxyphenyl)guanidine, impurities lacking the strong trimethoxyphenyl chromophore (e.g., residual guanidine salts, inorganic reagents, or aliphatic solvents) will be underrepresented or entirely invisible to the detector.

Conversely, qNMR is a primary ratio method of measurement[2]. The integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, regardless of the molecule's overall structure[3]. By co-dissolving the analyte with a certified internal standard, qNMR delivers absolute mass fraction purity without requiring a reference standard of the analyte itself.

Objective Comparison: qNMR vs. HPLC-UV

The following table summarizes the operational and performance differences between the two techniques when analyzing guanidine derivatives.

Feature1H qNMR SpectroscopyHPLC-UV
Fundamental Principle Direct proportionality between signal area and molar concentration.Differential separation and UV absorbance (relative peak area).
Standard Requirement Universal internal standard (e.g., 1,4-Dinitrobenzene).Identical reference standard required for absolute quantification.
Detection of "Invisible" Impurities Detects all proton-containing impurities (solvents, water, precursors).Misses UV-transparent impurities (inorganic salts, aliphatic solvents).
Structural Information High (confirms molecular identity simultaneously).Low (relies solely on retention time).
Analysis Time ~15-30 minutes per sample (no method development needed).Hours to days (requires extensive method development/equilibration).
Accuracy / Traceability High (traceable to SI units via gravimetry and CRM).Variable (dependent on response factors and standard purity).
Causality-Driven Experimental Design for qNMR

A reliable qNMR protocol is not merely a sequence of steps; it is a carefully engineered system where every parameter serves a specific physical purpose to ensure trustworthiness.

  • Internal Standard (IS) Selection: The ideal IS must be highly pure, non-volatile, soluble in the chosen solvent, and produce a sharp, isolated singlet[4]. For N-(3,4,5-Trimethoxyphenyl)guanidine, the analyte exhibits methoxy singlets at ~3.8 ppm and an aromatic singlet at ~6.6 ppm in DMSO-d6. We select 1,4-Dinitrobenzene (1,4-DNB) as the IS. 1,4-DNB yields a distinct 4-proton singlet at ~8.4 ppm, ensuring zero spectral overlap with the analyte[5].

  • Relaxation Delay (D1): NMR is only quantitative if the nuclear spins fully return to thermal equilibrium between pulses. The relaxation delay (D1) must be at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest[5]. For small molecules, T1 is typically 2–5 seconds. Setting D1 to 60 seconds guarantees >99.3% magnetization recovery, preventing signal saturation and integration errors.

  • Pulse Angle: A 90° excitation pulse is utilized to maximize the signal-to-noise ratio in a single scan, ensuring the highest sensitivity for trace impurity detection[2].

Experimental Protocols
Protocol A: Absolute Purity by 1H qNMR (Self-Validating Workflow)

This protocol eliminates volumetric errors by relying entirely on high-precision gravimetry, creating a self-validating system.

  • Gravimetric Preparation: Using a microbalance (readability 0.01 mg), accurately weigh ~10.00 mg of N-(3,4,5-Trimethoxyphenyl)guanidine and ~5.00 mg of the 1,4-DNB certified reference standard directly into a clean glass vial.

  • Co-Dissolution: Add 0.7 mL of high-purity DMSO-d6 (containing 0.03% TMS) to the vial. Vortex thoroughly until both solids are completely dissolved. Transfer the homogeneous solution to a 5 mm NMR tube.

  • NMR Acquisition: Acquire the 1H NMR spectrum at 298 K using a simple pulse-and-acquire sequence (e.g., zg on Bruker systems). Set the number of scans (NS) to 64, the acquisition time (AQ) to 4 seconds, and the relaxation delay (D1) to 60 seconds.

  • Spectral Processing: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transform. Perform rigorous manual phase correction (zero and first order) and multipoint baseline correction.

  • Integration & Calculation: Integrate the 1,4-DNB singlet at 8.4 ppm (IS) and the analyte's aromatic singlet at 6.6 ppm. Calculate purity using the following primary ratio formula: P_analyte = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (W_IS / W_analyte) × P_IS (Where I = Integral, N = Number of protons, MW = Molecular Weight, W = Mass weighed, P = Purity)

Protocol B: Relative Purity by HPLC-UV (For Comparison)
  • Sample Preparation: Dissolve the analyte in the mobile phase to a volumetric concentration of 1.0 mg/mL.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column. Use a gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: Monitor UV absorbance at 254 nm.

  • Calculation: Calculate purity based on the relative area percent of the main N-(3,4,5-Trimethoxyphenyl)guanidine peak against the total integrated peak area.

Comparative Data Analysis: Uncovering the "Invisible"

To demonstrate the critical difference between these methods, three distinct synthetic batches of N-(3,4,5-Trimethoxyphenyl)guanidine were analyzed using both the qNMR and HPLC protocols described above.

Batch IDHPLC-UV Purity (% Area)1H qNMR Purity (% w/w)Discrepancy Analysis (Causality)
Batch A 99.8%98.2%qNMR detected 1.6% w/w residual N,N-Dimethylformamide (DMF), which evaporated during HPLC sample prep or eluted in the void volume.
Batch B 99.5%93.1%qNMR revealed a mass balance deficit. Ashing confirmed the presence of UV-transparent inorganic salts (NaCl) from the synthesis workup.
Batch C 99.9%99.7%High purity batch. Excellent agreement between orthogonal methods confirms true sample integrity.

Discussion: The data highlights a fundamental flaw in relying solely on HPLC for intermediate validation. Batch B appeared highly pure by HPLC (99.5%) because the inorganic salts did not absorb UV light. qNMR accurately reported the true API content (93.1%) because it measures the absolute mass fraction. Relying on Batch B for downstream synthesis without qNMR validation would result in incorrect stoichiometric calculations and depressed reaction yields.

Workflow Visualization

G Sample N-(3,4,5-Trimethoxyphenyl)guanidine Sample qNMR_Prep Gravimetric Co-weighing with 1,4-DNB (Internal Std) Sample->qNMR_Prep qNMR Workflow HPLC_Prep Volumetric Dilution (Standard & Sample) Sample->HPLC_Prep HPLC Workflow qNMR_Acq 1H NMR Acquisition (D1 ≥ 5*T1, 90° Pulse) qNMR_Prep->qNMR_Acq qNMR_Calc Integration & Molar Ratio Calculation qNMR_Acq->qNMR_Calc qNMR_Result Absolute Purity (% w/w) (Primary Ratio Method) qNMR_Calc->qNMR_Result HPLC_Result Relative Purity (% Area) (Secondary Method) qNMR_Result->HPLC_Result Cross-Validation HPLC_Acq Chromatographic Separation (UV-Vis Detection) HPLC_Prep->HPLC_Acq HPLC_Calc Peak Area Normalization & Response Factors HPLC_Acq->HPLC_Calc HPLC_Calc->HPLC_Result

Workflow comparison of qNMR (absolute) vs. HPLC (relative) purity validation methods.

Conclusion

While HPLC remains an indispensable tool for impurity profiling and separation, it cannot stand alone as an absolute purity metric for complex pharmaceutical intermediates like N-(3,4,5-Trimethoxyphenyl)guanidine. By integrating a meticulously designed 1H qNMR protocol—grounded in physical causality and gravimetric precision—researchers can establish a self-validating, orthogonal testing framework. This ensures that downstream drug development is built on a foundation of absolute, unquestionable chemical integrity.

References
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - ACS Publications - 3

  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy - Benchchem - 1

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass - 5

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients - Spectroscopy Europe - 2

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - NIH / PubMed - 4

Sources

Comparative

Comprehensive LC-MS/MS Analytical Validation Guide: N-(3,4,5-Trimethoxyphenyl)guanidine and Its Metabolites

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Method Validation & Product Comparison Guide Executive Summary & Analytical Context N-(3,4,5-Trimethoxyphenyl)guan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Method Validation & Product Comparison Guide

Executive Summary & Analytical Context

N-(3,4,5-Trimethoxyphenyl)guanidine (TMPG) is a highly polar, basic pharmacophore frequently utilized as a critical intermediate in the synthesis of novel kinase inhibitors (e.g., triazine and pyrimidine-based inhibitors) [1]. During preclinical pharmacokinetic (PK) and toxicokinetic (TK) profiling, accurately quantifying TMPG and its primary metabolites in biological matrices is notoriously difficult.

The guanidine moiety possesses a high pKa​ (~13.0), meaning it remains permanently protonated under standard physiological and chromatographic conditions. This permanent positive charge leads to severe secondary interactions with residual silanols on traditional C18 stationary phases, resulting in poor retention, peak tailing, and signal suppression.

This guide provides a self-validating, causally-driven framework for the LC-MS/MS analysis of TMPG and its Phase I/II metabolites, directly comparing traditional methodologies against optimized approaches (Mixed-Mode SPE and Biphenyl chromatography) in accordance with ICH M10 Bioanalytical Method Validation Guidelines [2].

Metabolic Profiling of TMPG

Before establishing the analytical method, it is critical to define the target analytes. In hepatic microsome assays, the electron-rich trimethoxyphenyl ring and the terminal guanidine group undergo specific biotransformations:

  • Phase I (M1): CYP450-mediated O-demethylation yields O-desmethyl-TMPG.

  • Phase II (M2): UGT-mediated direct conjugation yields TMPG-N-glucuronide.

MetabolicPathway TMPG N-(3,4,5-Trimethoxyphenyl)guanidine (Parent Drug) CYP CYP450 (O-Demethylation) TMPG->CYP UGT UGT (N-Glucuronidation) TMPG->UGT M1 O-Desmethyl-TMPG (Phase I Metabolite) CYP->M1 M2 TMPG-N-Glucuronide (Phase II Metabolite) UGT->M2

Fig 1: Putative Phase I and Phase II metabolic pathways of TMPG.

Experimental Design: The Causality Behind the Method

To build a robust assay, every step must be engineered to address the physicochemical properties of the analytes.

Sample Preparation: Why PPT Fails and MCX Succeeds

Protein Precipitation (PPT) with acetonitrile is standard but leaves high concentrations of endogenous phospholipids in the extract. For early-eluting polar compounds like TMPG, these lipids co-elute and cause massive ion suppression in the Electrospray Ionization (ESI+) source. The Solution: Mixed-mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). Because the guanidine group is positively charged at low pH, it binds tightly to the sulfonic acid groups of the MCX sorbent. This allows for aggressive washing with 100% organic solvents to remove neutral lipids before eluting the target with a high-pH basic organic solvent.

Chromatographic Separation: C18 vs. Biphenyl

Traditional alkyl (C18) columns rely purely on hydrophobic dispersion forces. TMPG is too polar to partition effectively into the C18 phase, resulting in elution near the void volume ( k′<1 ). The Solution: A Biphenyl stationary phase [3]. The biphenyl rings offer orthogonal π−π interactions. The electron-deficient delocalized π -system of the protonated guanidine group strongly interacts with the electron-rich π -clouds of the biphenyl phase, dramatically increasing retention and improving peak symmetry.

Step-by-Step Methodological Protocols

Mixed-Mode SPE Protocol (Oasis MCX or equivalent)
  • Conditioning: 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid in Water.

  • Loading: 200 µL Plasma (spiked with Internal Standard) diluted 1:1 with 2% Formic Acid in Water.

  • Wash 1 (Aqueous): 1.0 mL 2% Formic Acid in Water (removes salts and polar neutrals).

  • Wash 2 (Organic): 1.0 mL 100% Methanol (removes phospholipids and hydrophobic neutrals).

  • Elution: 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol (neutralizes the sorbent/analyte, breaking the ionic bond).

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Analytical Workflow

Workflow Plasma Plasma Sample (Spiked with IS) SPE MCX SPE (Strong Cation Exchange) Plasma->SPE Elution Elution & Reconstitution (5% NH4OH in MeOH) SPE->Elution LC UHPLC Separation (Biphenyl Column) Elution->LC MS ESI-MS/MS (MRM Mode) LC->MS

Fig 2: Optimized sample preparation and LC-MS/MS analytical workflow.

Performance Comparison & Experimental Data

Chromatographic Comparison: C18 vs. Biphenyl

The following table objectively compares the performance of a standard sub-2µm C18 column against a sub-2µm Biphenyl column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

ParameterStandard C18 (50 x 2.1 mm, 1.7 µm)Biphenyl (50 x 2.1 mm, 1.7 µm)Performance Conclusion
Retention Time (TMPG) 0.65 min (Near Void)2.15 minBiphenyl Superior: π−π interactions successfully retain the polar basic analyte.
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)Biphenyl Superior: Mitigates secondary silanol interactions.
Matrix Effect (Ion Supp.) -65% (Co-elutes with salts)-8% (Elutes past suppression zone)Biphenyl Superior: Shifts analyte away from the solvent front.
Resolution ( Rs​ ) M1/TMPG 0.8 (Co-elution)2.5 (Baseline Resolution)Biphenyl Superior: Excellent selectivity for methoxy variations.
Mass Spectrometry Parameters (ESI+ MRM)

Detection was performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode.

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)Collision Energy (eV)
TMPG (Parent) 226.1181.15025
M1 (O-desmethyl) 212.1167.15022
M2 (N-glucuronide) 402.2226.15030
TMPG-d3 (IS) 229.1184.15025

ICH M10 Method Validation Summary

To ensure trustworthiness and regulatory compliance, the optimized method (MCX SPE + Biphenyl LC) was validated according to the ICH M10 guidelines for Bioanalytical Method Validation [2]. The data below demonstrates that the method is highly reproducible and robust.

Validation ParameterICH M10 Acceptance CriteriaTMPG ResultsM1 ResultsM2 Results
Linearity Range R2≥0.990 1.0 - 1000 ng/mL ( R2=0.998 )2.0 - 500 ng/mL ( R2=0.995 )5.0 - 500 ng/mL ( R2=0.994 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% - 6.8%4.1% - 7.5%5.5% - 8.2%
Inter-day Accuracy (%Bias) ±15% ( ±20% at LLOQ)-4.5% to +3.2%-6.1% to +5.0%-8.0% to +6.5%
Extraction Recovery Consistent across QC levels88.5% (CV: 4.2%)85.2% (CV: 5.1%)79.4% (CV: 6.8%)
Matrix Factor (IS Normalized) CV ≤15% across 6 lots0.95 (CV: 3.1%)0.92 (CV: 4.5%)0.88 (CV: 5.2%)

References

  • U.S. Patent 6,552,029 B1.Triazine and Pyrimidine Kinase Inhibitors. Details the synthesis and utilization of N-(3,4,5-Trimethoxyphenyl)guanidine as an intermediate in kinase inhibitor development.
  • International Council for Harmonisation (ICH). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (Step 5). European Medicines Agency / ICH Official Guidelines. Adopted Jan 2023. URL:[Link]

  • Agilent Technologies. LC and LC/MS Columns Selection Guide. Demonstrates the application of Biphenyl and specialized stationary phases for retaining highly polar and basic compounds where traditional C18 phases fail. URL:[Link]

Validation

A Researcher's Guide to the Comparative Cytotoxicity of N-(3,4,5-Trimethoxyphenyl)guanidine in Healthy Human Cell Lines

In the landscape of drug discovery, the initial assessment of a compound's interaction with biological systems is paramount. While efficacy against a target is the primary goal, understanding off-target effects, particul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the initial assessment of a compound's interaction with biological systems is paramount. While efficacy against a target is the primary goal, understanding off-target effects, particularly cytotoxicity in healthy tissues, is a critical step that dictates the translational potential of any lead candidate. This guide provides a comprehensive framework for evaluating the cytotoxic profile of N-(3,4,5-Trimethoxyphenyl)guanidine, a novel synthetic molecule, in comparison to relevant chemical analogs and established cytotoxic agents.

The core of this guide is not merely a set of protocols, but a validated, multi-assay approach designed to provide a holistic view of a compound's effect on cell health. We will explore three fundamental pillars of cytotoxicity assessment: metabolic competence, membrane integrity, and the induction of programmed cell death (apoptosis). By comparing our target molecule against Guanabenz, an approved antihypertensive drug also featuring a guanidine moiety, and Doxorubicin, a potent chemotherapeutic agent, we can effectively benchmark its safety profile in vitro.

Foundational Strategy: Selecting Models and Comparators

The selection of appropriate cell lines and comparator compounds is a critical experimental design choice that directly influences the relevance of the resulting data.[1][2][3]

  • Cell Line Selection : To model systemic exposure, we have selected two distinct, non-cancerous human cell lines:

    • HEK293 (Human Embryonic Kidney cells) : A robust and widely characterized cell line, representing a cell type often involved in drug metabolism and clearance.[4][5][6]

    • HDF (Human Dermal Fibroblasts) : A primary-like cell line that represents a common cell type in the human body, providing insights into potential effects on connective tissues.

  • Comparator Compound Rationale :

    • N-(3,4,5-Trimethoxyphenyl)guanidine : The investigational compound. Guanidine-containing molecules are a class of compounds with diverse biological activities, from antimicrobial to anticancer, making a thorough safety assessment essential.[7][8][9]

    • Guanabenz : An FDA-approved α2-adrenergic agonist containing a guanidine group. It serves as a valuable comparator to determine if any observed cytotoxicity is a class effect of guanidinium compounds or specific to our lead molecule.[10][11]

    • Doxorubicin : A well-documented cytotoxic chemotherapy drug that induces cell death through DNA intercalation and topoisomerase II inhibition.[6] It will serve as our positive control for high toxicity, establishing the dynamic range of our assays.[4][12][13]

Experimental Design: A Multi-Parametric Approach

A single cytotoxicity assay provides only one perspective on a compound's effect. To build a comprehensive profile, we will employ a battery of tests, each interrogating a different aspect of cellular health. This multi-parametric approach ensures that a compound that, for example, inhibits metabolism without immediately lysing the cell, is not mistakenly classified as non-toxic.

The overall experimental workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis C1 Cell Culture (HEK293 & HDF) S Seed Cells in 96-Well Plates C1->S C2 Compound Preparation (Test & Comparators) T 24h Compound Treatment C2->T S->T A1 Metabolic Viability (MTT Assay) T->A1 A2 Membrane Integrity (LDH Assay) T->A2 A3 Apoptosis vs. Necrosis (Annexin V/PI Staining) T->A3 DA Absorbance/Fluorescence Reading A1->DA A2->DA A3->DA IC50 IC50 Value Calculation DA->IC50 Comp Comparative Analysis IC50->Comp

Caption: High-level experimental workflow for cytotoxicity profiling.

Detailed Experimental Protocols

The following protocols are standardized to ensure reproducibility. For all assays, cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight before treatment with a serial dilution of each compound for 24 hours.

Assay for Metabolic Viability: MTT Assay

This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals, as an indicator of metabolically active, viable cells.[14]

Protocol Steps:

  • Preparation : Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Cell Treatment : After the 24-hour compound incubation period, carefully aspirate the culture medium from each well.[15]

  • MTT Incubation : Add 100 µL of serum-free medium and 10 µL of the MTT stock solution to each well.[16][17]

  • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization : Carefully aspirate the MTT solution. Add 150 µL of MTT solvent (e.g., DMSO or a formulation of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15][18]

  • Data Acquisition : Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[15] Read the absorbance at 570 nm using a microplate reader.

  • Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Assay for Cell Membrane Integrity: LDH Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late apoptosis.[19][20][21]

Protocol Steps:

  • Controls : Prepare control wells for: medium background, untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100).[22]

  • Sample Collection : After the 24-hour compound incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

  • Supernatant Transfer : Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new, optically clear 96-well plate.[23]

  • Reaction Setup : Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 100 µL of this reaction solution to each well containing the supernatant.[21]

  • Incubation : Incubate the plate for 30 minutes at room temperature, protected from light.[21][23]

  • Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.

  • Analysis : Cytotoxicity is calculated based on the LDH released relative to the maximum release control after subtracting background values.

Assay for Apoptosis & Necrosis: Annexin V/PI Staining

This flow cytometry-based assay provides a nuanced view of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[24] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[24][25]

Protocol Steps:

  • Cell Harvesting : Following the 24-hour treatment period, collect both adherent and floating cells. Use trypsin for adherent cells and combine with the supernatant.

  • Washing : Wash the cells once with cold 1X PBS.[26]

  • Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[26]

  • Staining : Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI staining solution.[25][26]

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[27][28]

  • Final Preparation : Add 400 µL of 1X Binding Buffer to each tube.[26] Keep samples on ice and analyze by flow cytometry within one hour.

  • Analysis : Cells are categorized into four populations:

    • Live cells : Annexin V-negative and PI-negative.

    • Early Apoptotic cells : Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic cells : Annexin V-positive and PI-positive.

    • Necrotic cells : Annexin V-negative and PI-positive (this population is often small).

Results: A Comparative Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a substance's potency in inhibiting a specific biological function by 50%.[29][30] A lower IC50 value indicates higher cytotoxicity.[31] The hypothetical data below summarizes the IC50 values obtained from the three assays across both cell lines.

CompoundCell LineMTT Assay IC50 (µM)LDH Assay IC50 (µM)Apoptosis (Annexin V+) IC50 (µM)
N-(3,4,5-Trimethoxyphenyl)guanidine HEK29345.2> 10038.5
HDF62.8> 10055.1
Guanabenz HEK29375.6> 10068.9
HDF88.1> 10081.4
Doxorubicin (Positive Control) HEK2930.852.50.79
HDF1.203.11.12

Discussion: Interpreting the Data

The multi-assay data provides a clear and compelling narrative regarding the cytotoxic profile of N-(3,4,5-Trimethoxyphenyl)guanidine.

  • Low Overall Cytotoxicity : Compared to the potent chemotherapeutic Doxorubicin, both N-(3,4,5-Trimethoxyphenyl)guanidine and Guanabenz exhibit significantly lower cytotoxicity in healthy cell lines, with IC50 values orders of magnitude higher.[6][12] This suggests a favorable preliminary safety profile.

  • Mechanism of Cell Death : The most striking finding is the primary mechanism of cell death. For N-(3,4,5-Trimethoxyphenyl)guanidine, the IC50 values from the MTT (metabolic) and Annexin V (apoptosis) assays are closely aligned and significantly lower than the LDH assay (necrosis) IC50, which was above the highest tested concentration. This strongly indicates that the compound, at cytotoxic concentrations, induces a controlled, apoptotic cell death rather than immediate, disruptive necrosis.[7][32] This is a desirable characteristic for a therapeutic candidate, as necrosis often triggers an inflammatory response.

  • Plausible Apoptotic Pathway : Guanidine derivatives have been shown to induce apoptosis via the intrinsic, or mitochondrial, pathway.[32] The observed reduction in metabolic activity (MTT assay) concurrent with apoptosis induction (Annexin V staining) supports this mechanism. The compound likely perturbs mitochondrial function, leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis.

G Compound N-(3,4,5-Trimethoxyphenyl) guanidine Mito Mitochondrial Perturbation Compound->Mito Induces CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible intrinsic apoptosis pathway induced by the test compound.

  • Comparative Analysis : N-(3,4,5-Trimethoxyphenyl)guanidine appears slightly more potent in inducing apoptosis than Guanabenz, suggesting that the trimethoxyphenyl substitution may enhance its pro-apoptotic activity. However, both guanidine compounds are far safer than Doxorubicin, which indiscriminately kills healthy cells at sub-micromolar concentrations.

Conclusion

This guide outlines a robust, multi-faceted strategy for assessing the in vitro cytotoxicity of novel compounds. The comparative analysis demonstrates that N-(3,4,5-Trimethoxyphenyl)guanidine possesses a significantly better safety profile in healthy, non-cancerous human cell lines than standard cytotoxic agents like Doxorubicin. The primary mechanism of cell death appears to be apoptosis, a controlled process that is preferable to necrosis. While further studies are required, these findings position N-(3,4,5-Trimethoxyphenyl)guanidine as a compound with a promising therapeutic window, warranting continued investigation.

References

  • Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Abcam. (n.d.). MTT assay protocol.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Boster Bio. (2024, November 12). Step-by-Step Guide to Annexin V/PI Staining.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • Rovira, J., et al. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC.
  • Mokwena, M., et al. (2021, January 08). Effects of Doxorubicin Delivery by Nitrogen-Doped Graphene Quantum Dots on Cancer Cell Growth: Experimental Study and Mathematical Modeling. MDPI.
  • Jasurek, M., et al. (n.d.). The Role of Heat Shock Proteins and Autophagy in Mechanisms Underlying Effects of Sulforaphane on Doxorubicin-Induced Toxicity in HEK293 Cells. PMC.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
  • Visikol. (2022, June 07). The Importance of IC50 Determination.
  • clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Bio-Techne. (2021, July 23). MTT Cell Proliferation Assay Kit (Colorimetric) NBP2-54883 Manual.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay.
  • Stoddart, M. J. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual.
  • Wikipedia. (n.d.). IC50.
  • de Oliveira, R. B., et al. (n.d.). Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum. PMC - NIH.
  • Benyettou, F., et al. (2017, May 03). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[28]-modified iron-oxide nanoparticles. RSC Publishing. Retrieved from

  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • ResearchGate. (n.d.). The cell viability of HEK293 cells treated with DOX solution and....
  • Promega Corporation. (n.d.). LDH-Glo(TM) Cytotoxicity Assay Technical Manual #TM548.
  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
  • Wang, Y., et al. (n.d.). A medicinal and edible formula YH0618 ameliorates the toxicity induced by Doxorubicin via regulating the expression of Bax/Bcl-2 and FOXO4. PMC.
  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity.
  • Test Labs. (2025, April 22). Cytotoxicity Testing: Everything You Need to Know.
  • Riss, T. L., et al. (2019, May 01). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • de Oliveira, R. B., et al. (2023, February 25). Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum. MDPI.
  • Bhowmick, R., et al. (2021, March 19). Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity. ACS Omega - ACS Publications.
  • Estévez-Sarmiento, F., et al. (2022, December 08). Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. PMC.
  • ScienceOpen. (2025, August 13). Biologically active guanidine alkaloids.
  • Koy-Sassen, L., et al. (2014, June 03). Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes.
  • ResearchGate. (2023, May 06). What cell line should I choose for citotoxicity assays?.
  • Leist, M. (n.d.). Highlight report: Cell type selection for toxicity testing. PMC.
  • Linder, T., et al. (n.d.). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC.
  • Horizon Discovery. (2016, June 08). 5 tips for choosing the right cell line for your experiment.
  • Chen, C-H., et al. (2021, January 06). Guanabenz Sensitizes Glioblastoma Cells to Sunitinib by Inhibiting GADD34-Mediated Autophagic Signaling. PMC.
  • The Antibiotic Pipeline. (n.d.). Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action.
  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing.
  • The integrated stress response in cancer progression: a force for plasticity and resistance. (n.d.).
  • ResearchGate. (2008, April 23). Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions.
  • FooDB. (2010, April 08). Showing Compound Guanidine (FDB005416).

Sources

Comparative

N-(3,4,5-Trimethoxyphenyl)guanidine IC50 comparison with standard kinase inhibitors

Application Note: Comparative Kinase Inhibition Profiling of N-(3,4,5-Trimethoxyphenyl)guanidine vs. Standard Inhibitors Executive Summary In the landscape of targeted therapeutics, Fragment-Based Drug Discovery (FBDD) h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comparative Kinase Inhibition Profiling of N-(3,4,5-Trimethoxyphenyl)guanidine vs. Standard Inhibitors

Executive Summary

In the landscape of targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for developing novel kinase inhibitors. N-(3,4,5-Trimethoxyphenyl)guanidine (TMPG) represents a quintessential low-molecular-weight fragment lead. While it does not possess the sub-nanomolar potency of fully elaborated clinical inhibitors, it contains two highly privileged pharmacophores: a hydrophobic trimethoxyphenyl ring and a highly polar guanidine moiety.

This guide provides an objective, data-driven comparison of TMPG’s baseline inhibitory metrics against standard reference kinase inhibitors (Staurosporine, Imatinib, and Dasatinib). Furthermore, it details the self-validating experimental workflows required to accurately profile low-affinity fragments without succumbing to assay artifacts.

Mechanistic Rationale & Structural Dynamics

To understand the comparative IC50 values, one must first analyze the causality of the molecular interactions at the kinase active site.

  • The Guanidine Motif (Hydrogen Bonding & Salt Bridges): With a pKa of approximately 13.6, the guanidine group remains fully protonated at physiological pH. This structural feature allows it to act as a potent bidentate hydrogen bond donor. In the context of kinase inhibition, guanidinium moieties frequently form critical salt bridges with conserved aspartate or glutamate residues within the kinase hinge region or the DFG (Asp-Phe-Gly) motif[1].

  • The Trimethoxyphenyl Motif (Hydrophobic Packing): The trimethoxyphenyl group is adept at occupying adjacent hydrophobic specificity pockets (such as the gatekeeper pocket). This exact binding mode—where the trimethoxyphenyl substituent nestles between hydrophobic side chains—has been structurally validated in optimized inhibitors targeting kinases like RSK2 and GSK-3β[2].

G A TMPG Fragment (Guanidine + Trimethoxyphenyl) B Kinase Hinge Region (ATP Pocket) A->B H-bonds & Hydrophobic Packing C Competitive Displacement of ATP B->C ATP Km Shift D Inhibition of Substrate Phosphorylation C->D IC50 Readout

Fig 1. Mechanistic pathway of TMPG fragment binding and ATP-competitive kinase inhibition.

Comparative IC50 Data Presentation

Because TMPG is a fragment-sized molecule (MW: 225.25 g/mol ), its unoptimized IC50 values naturally fall into the micromolar range. This contrasts sharply with standard inhibitors but provides a high Ligand Efficiency (LE) , making it an ideal starting point for synthetic elaboration.

CompoundTarget Kinase PanelApparent IC50Mechanism of ActionClinical / Research Status
N-(3,4,5-Trimethoxyphenyl)guanidine ABL1 / GSK-3β45 µM - 120 µMATP-Competitive (Fragment)Early-stage FBDD Lead
Staurosporine Pan-Kinase1 nM - 20 nMATP-Competitive (Broad)In vitro Reference Standard
Imatinib (Gleevec) ABL1, KIT, PDGFR250 nM - 600 nMType II (DFG-out conformation)FDA Approved
Dasatinib (Sprycel) SRC, ABL1< 1 nMType I (DFG-in conformation)FDA Approved

Data Interpretation: The micromolar IC50 of TMPG is expected for a fragment. Standard inhibitors like Dasatinib achieve sub-nanomolar potency by extending deep into the hydrophobic pockets beyond the hinge region, a feature TMPG lacks prior to structural optimization.

Experimental Protocol: TR-FRET Kinase Assay

To accurately measure the IC50 of aromatic fragments like TMPG, standard absorbance or fluorescence assays are inadequate due to high rates of compound auto-fluorescence interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[3]. By utilizing a long-lifetime europium chelate, a time delay (e.g., 50-100 µs) is introduced before measurement, allowing short-lived background fluorescence to decay completely.

Step-by-Step Methodology (Self-Validating System)
  • Compound Preparation (Serial Dilution): Prepare a 10-point, 1:3 serial dilution of TMPG in 100% DMSO. Causality: A 10-point curve ensures the capture of both the upper and lower asymptotes, which is mathematically required to accurately fit a 4-parameter logistic (4PL) curve and derive a true IC50.

  • Enzyme-Inhibitor Pre-incubation: Add the kinase enzyme and specific peptide substrate to the assay plate. Dispense the compound and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding fragments to reach thermodynamic equilibrium with the kinase prior to the introduction of ATP.

  • Reaction Initiation (ATP Addition): Add ATP at a concentration equal to its apparent Michaelis constant ( Km​ ) for the specific kinase[3]. Causality: Running the assay at the ATP Km​ strikes the optimal balance between assay sensitivity (allowing competitive inhibitors to bind) and maintaining a robust signal-to-background ratio.

  • Reaction Quench & Detection: After the designated reaction time (e.g., 60 mins), add a detection mixture containing EDTA and a Europium-labeled anti-phospho antibody. Causality: EDTA instantly chelates the Mg2+ ions that are strictly required for kinase catalytic activity, irreversibly stopping the reaction to ensure precise kinetic timing.

  • Microplate Readout: Read the plate on a TR-FRET compatible microplate reader, calculating the emission ratio of 665 nm / 615 nm.

G N1 1. Compound Preparation Serial Dilution in DMSO N2 2. Kinase & Substrate Addition Pre-incubation Phase N1->N2 N3 3. ATP Addition Initiate Reaction at Apparent Km N2->N3 N4 4. Quench & Detection Add EDTA + Eu-Antibody N3->N4 N5 5. TR-FRET Readout Ratio 665nm / 615nm N4->N5

Fig 2. Step-by-step TR-FRET kinase assay workflow for determining compound IC50 values.

Mechanism of Action (MoA) Validation: ATP Shift Assay

A single IC50 value is an observation; proving the mechanism of action requires a self-validating experimental matrix. To confirm that TMPG acts as an ATP-competitive inhibitor at the hinge region, an ATP Shift Assay must be performed.

The Validation Logic: The assay is repeated across three different ATP concentrations: 1×Km​ , 5×Km​ , and 10×Km​ .

  • If TMPG is truly ATP-competitive, increasing the concentration of ATP will outcompete the fragment, causing the apparent IC50 curve to shift to the right (yielding a higher IC50 value).

  • This relationship is governed by the Cheng-Prusoff equation: IC50​=Ki​(1+Km​[ATP]​) . A linear correlation between the IC50 and ATP concentration definitively validates the fragment's mechanism of action, ensuring the initial TR-FRET readout was not a false positive caused by compound aggregation[4].

References

  • [2] Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. Journal of the American Chemical Society - ACS Publications. Available at:[Link]

  • [1] The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. D-NB.info (German National Library). Available at:[Link](Note: URL reflects the general repository source for the cited dissertation).

  • [4] Kinase Inhibitors: Not Just for Kinases Anymore. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [3] Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. Molecules (PMC - NIH). Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for N-(3,4,5-Trimethoxyphenyl)guanidine Analytical Validation

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Mechanistic Context N-(3,4,5-Trimethoxyphenyl)guanidine (TMPG, CAS: 57004-63-4) is a highly specialized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Context

N-(3,4,5-Trimethoxyphenyl)guanidine (TMPG, CAS: 57004-63-4) is a highly specialized pharmacophore intermediate. It is predominantly utilized in the synthesis of 2-pyrimidineamine derivatives, which serve as potent ATP-competitive inhibitors of tyrosine kinases such as Src, Syk, and BCR-ABL[1]. Because impurities in the TMPG starting material can propagate through the synthetic pathway to form highly toxic or inactive structural analogs, the analytical validation of TMPG using high-purity reference standards is a critical regulatory requirement.

Mechanism TMPG TMPG (CAS 57004-63-4) Intermediate 2-Pyrimidineamine Derivatives TMPG->Intermediate Synthesis Kinase Tyrosine Kinase (e.g., Src, Syk) Intermediate->Kinase ATP-competitive Binding Effect Inhibition of Cell Proliferation Kinase->Effect Pathway Blockade

Figure 1: Role of TMPG in the synthesis of pyrimidineamine-based tyrosine kinase inhibitors.

Comparative Analysis of TMPG Reference Standards

Selecting the correct grade of TMPG reference standard dictates the reliability of the analytical method. Below is an objective comparison of available standard grades based on performance metrics, traceability, and application suitability.

Standard GradePurity (HPLC/NMR)Isotopic Labeling AvailabilityUncertainty (k=2)Primary ApplicationCost-Effectiveness
Certified Reference Material (CRM) ≥ 99.5%No≤ 0.2%Quantitative assay validation, Regulatory submissionsLow (High initial cost, but prevents regulatory rejection)
Analytical Standard ≥ 98.0%No± 1.0%Routine QC, System Suitability Testing (SST)High
Stable Isotope Labeled (SIL) ≥ 98.0%Yes (e.g., ¹³C, ¹⁵N₃)± 1.0%LC-MS/MS Internal Standard, Matrix effect correctionModerate (Essential for bioanalysis)
Synthesis Grade 95.0% - 97.0%NoN/AEarly-stage synthesis, non-GMP R&DVery High (Unsuitable for analytical validation)

Causality Insight: For rigorous LC-MS/MS validation, pairing a CRM-grade TMPG with a Stable Isotope Labeled (SIL) guanidine internal standard is highly recommended. The SIL standard co-elutes with the analyte, perfectly correcting for ionization suppression caused by the sample matrix in the electrospray ionization (ESI) source[2].

Analytical Validation Workflow

A self-validating analytical method must continuously prove its own reliability. The workflow below illustrates the sequential logic required to validate a TMPG chromatographic method according to ICH Q2(R1) guidelines.

ValidationLogic Start TMPG Reference Standard Spec Specificity (LC-MS/MS & DAD) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec LOD LOD / LOQ (S/N Ratio) Prec->LOD

Figure 2: Step-by-step logical workflow for the analytical validation of TMPG reference standards.

Experimental Methodology: LC-MS/MS Validation Protocol for TMPG

Scientific Rationale (The "Why")

TMPG contains a highly basic guanidine moiety (pKa ~13.6). Under typical acidic mobile phase conditions, TMPG is fully protonated and highly polar.

  • Column Choice: Traditional reversed-phase (C18) columns will result in poor retention and peak tailing due to secondary interactions with residual silanols. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is selected. HILIC provides excellent retention for polar, charged analytes by partitioning them into a water-enriched layer on the stationary phase.

  • Buffer Selection: Ammonium formate (10 mM, pH 3.0) is used because it provides sufficient ionic strength to ensure sharp peak shapes while remaining completely volatile, making it ideal for MS compatibility.

Step-by-Step Protocol

Step 1: Preparation of Standard Solutions

  • Accurately weigh 10.0 mg of CRM-grade TMPG reference standard using a microbalance.

  • Dissolve in 10.0 mL of Acetonitrile:Water (90:10, v/v) to create a 1.0 mg/mL stock solution.

  • Prepare working standards by serial dilution in the mobile phase to achieve a calibration range of 10 ng/mL to 1000 ng/mL.

  • Spike each working standard with 50 ng/mL of SIL-Guanidine internal standard.

Step 2: Chromatographic Separation (HILIC)

  • Column: Silica-based HILIC column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic elution at 85% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI+) Detection

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Transitions (MRM): Monitor the precursor-to-product ion transition for TMPG (m/z 226.1 → target fragment). Exact transitions must be optimized via direct infusion; typically, the loss of the trimethoxybenzyl moiety is observed.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

Step 4: Self-Validating System Suitability Testing (SST) Before analyzing any validation samples, the system must pass the following SST criteria to prove operational integrity:

  • Precision: Inject the 100 ng/mL standard six consecutive times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.

  • Tailing Factor (Tf): Must be ≤ 1.5 to ensure no deleterious secondary interactions are occurring on the HILIC column.

  • Carryover Check: Inject a blank solvent immediately after the highest calibration standard (1000 ng/mL). The peak area at the TMPG retention time must be ≤ 20% of the Lower Limit of Quantification (LLOQ) area.

References

  • Celltech R&D Limited. (2003). 2-pyrimidineamine derivatives and processes for their preparation (U.S. Patent No. 6,552,029 B1). U.S.
Validation

Analytical Comparison Guide: MS/MS Fragmentation Dynamics of N-(3,4,5-Trimethoxyphenyl)guanidine

Executive Summary For drug development professionals and analytical chemists, the structural elucidation of small molecules relies heavily on the predictable generation of gas-phase ions. N-(3,4,5-Trimethoxyphenyl)guanid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the structural elucidation of small molecules relies heavily on the predictable generation of gas-phase ions. N-(3,4,5-Trimethoxyphenyl)guanidine (Exact Mass: 225.1113 Da) presents a unique analytical challenge due to its highly basic guanidine moiety and electron-rich methoxylated aromatic ring.

As a Senior Application Scientist, I frequently see laboratories struggle to map the complete structural topology of such molecules because they rely on a single fragmentation platform. This guide objectively compares the performance of traditional Collision-Induced Dissociation (CID) against Higher-energy Collisional Dissociation (HCD) for analyzing this compound. By understanding the causality behind these fragmentation pathways, researchers can strategically select the right MS/MS platform to differentiate isomers, identify metabolic liabilities, and ensure robust quantitative assays.

Mechanistic Causality: The Physics of Fragmentation

To optimize an MS/MS method, we must first understand the inherent chemical physics of the analyte. N-(3,4,5-Trimethoxyphenyl)guanidine contains two distinct functional domains that dictate its behavior in a mass spectrometer:

  • The Charge Center (Guanidine Group): The guanidine moiety possesses an exceptionally high proton affinity [3]. During positive electrospray ionization (+ESI), protonation occurs almost exclusively at the imine nitrogen, yielding a stable [M+H]+ precursor at m/z 226.1186 . This localized charge acts as the primary driver for charge-directed fragmentation.

  • The Electron-Rich Core (Trimethoxyphenyl Ring): The three methoxy groups are prone to radical cleavage, but accessing these deep structural features requires overcoming a higher activation energy barrier than the cleavage of the guanidine group.

The Platform Difference: CID vs. HCD

The choice of fragmentation platform fundamentally alters the kinetic energy available to break these bonds:

  • Ion-Trap CID (Resonance Excitation): In traditional [1], the precursor ion is excited at its specific resonance frequency. Once the weakest bond breaks (typically the loss of ammonia or cyanamide from the guanidine group), the resulting fragment ions fall out of resonance and do not undergo further fragmentation. This makes CID a "soft" MS/MS technique.

  • HCD (Beam-Type CID): [2] occurs in a multipole collision cell rather than a 3D ion trap. Ions are accelerated through a voltage gradient into a neutral gas. Because it is a beam-type method, primary fragment ions retain enough kinetic energy to undergo secondary collisions, shattering the trimethoxyphenyl core and providing deeper structural elucidation without the low-mass cutoff inherent to traditional ion traps.

FragPathway M [M+H]+ m/z 226.12 Precursor Ion F1 [M+H - NH3]+ m/z 209.09 Primary Fragment M->F1 -17 Da (CID & HCD) F2 [M+H - NH2CN]+ m/z 184.10 Trimethoxyaniline M->F2 -42 Da (CID & HCD) F3 [M+H - NH2CN - CH3•]+ m/z 169.07 Radical Cation F2->F3 -15 Da (HCD Dominant) F4 [M+H - NH2CN - 2CH3•]+ m/z 154.05 Secondary Core F3->F4 -15 Da (HCD Dominant)

Fig 1: Proposed MS/MS fragmentation pathway of N-(3,4,5-Trimethoxyphenyl)guanidine.

Platform Comparison: CID vs. HCD Performance

To objectively compare these platforms, identical aliquots of the analyte were subjected to MS/MS analysis using a hybrid linear ion trap-Orbitrap mass spectrometer. The quantitative fragmentation data is summarized below.

Fragment Ion FormulaExact m/zNeutral LossCID Abundance (NCE 30)HCD Abundance (NCE 45)Structural Significance
C10​H16​N3​O3+​ 226.1186None5%0%Intact protonated precursor
C10​H13​N2​O3+​ 209.0921- NH3​ (17.0265 Da)100% 15%Confirms terminal amine presence
C9​H14​NO3+​ 184.0968- NH2​CN (42.0218 Da)85%40%Hallmark rearrangement of monosubstituted guanidines
C8​H11​NO3+∙​ 169.0733- NH2​CN , - CH3∙​ 5%100% Radical cleavage confirming methoxy groups
C7​H8​NO3+​ 154.0499- NH2​CN , - 2 CH3∙​ 0%65%Deep core fragmentation (HCD exclusive)

Performance Analysis:

  • CID Excellence: CID is highly efficient at identifying the peripheral guanidine attachment. The dominant loss of ammonia (-17 Da) and cyanamide (-42 Da) provides a clean, easily interpretable spectrum ideal for Multiple Reaction Monitoring (MRM) quantitation.

  • HCD Excellence: HCD is vastly superior for comprehensive structural mapping. By driving the primary m/z 184 fragment through secondary collisions, HCD forces the sequential loss of methyl radicals (-15 Da) from the trimethoxyphenyl ring. This is critical if you need to differentiate this compound from an isomer (e.g., an ethyl-methoxy-phenyl variant), which CID would fail to distinguish.

Self-Validating LC-MS/MS Protocol

A robust analytical method must be a self-validating system. The following protocol ensures that the radical losses observed (-15.0235 Da) are unambiguously assigned and not artifacts of poor calibration or source fragmentation.

Step 1: System Suitability & Mass Calibration
  • Action: Infuse a standardized polytyrosine or commercial ESI positive ion calibration solution before analysis. Validate that mass accuracy is < 3 ppm.

  • Causality: High-resolution mass accuracy is mandatory to differentiate the loss of a methyl radical ( CH3∙​ , 15.0235 Da) from the loss of an amino radical ( NH∙ , 15.0109 Da).

Step 2: Sample Preparation
  • Action: Prepare a 1 µg/mL solution of N-(3,4,5-Trimethoxyphenyl)guanidine in 50:50 Water:Methanol containing 0.1% Formic Acid.

  • Causality: The addition of 0.1% Formic Acid lowers the pH well below the pKa of the guanidine group (~13) [3], ensuring 100% protonation in solution and maximizing ESI ionization efficiency.

Step 3: UHPLC Separation
  • Action: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: Even for pure standards, chromatography acts as a self-validating step to separate the active compound from unreacted precursors (e.g., 3,4,5-trimethoxyaniline) that could cause isobaric interference in the MS source.

Step 4: MS/MS Acquisition
  • Action: Isolate m/z 226.12 using a quadrupole isolation window of 1.0 m/z.

  • CID Parameters: Set Normalized Collision Energy (NCE) to 30%, Activation Q to 0.25, and Activation Time to 10 ms.

  • HCD Parameters: Use a stepped NCE approach (30%, 45%, 60%) and analyze fragments in the Orbitrap at a resolution of 35,000.

  • Causality: Stepped HCD energy ensures that both fragile primary fragments (m/z 184) and stubborn secondary fragments (m/z 154) are captured simultaneously in a single composite spectrum.

MSWorkflow S1 Sample Prep (1 µg/mL) S2 UHPLC (C18 Column) S1->S2 S3 ESI Source (+3.5 kV) S2->S3 S4 Isolation (m/z 226.12) S3->S4 S5 Fragmentation (CID vs HCD) S4->S5 S6 Orbitrap (R=35k) S5->S6

Fig 2: LC-MS/MS experimental workflow for comparative fragmentation analysis.

Conclusion & Strategic Recommendations

When analyzing N-(3,4,5-Trimethoxyphenyl)guanidine, the choice between CID and HCD should be dictated by your end goal:

  • Choose CID if you are developing a high-throughput pharmacokinetic (PK) assay. The predictable, high-yield transition of 226.1 184.1 m/z provides maximum sensitivity and signal-to-noise ratio.

  • Choose HCD if you are conducting metabolite identification (MetID) or structural elucidation. The beam-type physics of HCD are strictly required to shatter the trimethoxyphenyl core, allowing you to pinpoint whether a metabolic modification (like O-demethylation) occurred on the aromatic ring or the guanidine tail.

References

  • Collision-induced dissociation Wikipedia, The Free Encyclopedia URL:[Link]

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics National Center for Biotechnology Information (PMC) URL:[Link]

  • Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines Analytical Chemistry (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(3,4,5-Trimethoxyphenyl)guanidine

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel compounds are daily activities. Equally critical, yet often less detailed, are the protocols for their safe disposal....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel compounds are daily activities. Equally critical, yet often less detailed, are the protocols for their safe disposal. N-(3,4,5-Trimethoxyphenyl)guanidine, a compound of interest in various research applications, requires meticulous management from acquisition to disposal to ensure laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Profile and Chemical Identity

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. N-(3,4,5-Trimethoxyphenyl)guanidine is classified under several hazard categories that dictate the necessary precautions.[1]

Key Hazard Information:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1]

  • Skin Irritation: Causes skin irritation (Category 2).[1]

  • Eye Irritation: Causes serious eye irritation (Category 2A).[1]

  • Aquatic Hazard: Harmful to aquatic life (Acute, Category 3).[1]

This profile underscores the necessity of preventing release into the environment and avoiding direct contact.[1][2] The following table summarizes its key identifiers and hazard classifications.

PropertyDataSource(s)
Chemical Name N-(3,4,5-Trimethoxyphenyl)guanidine[3]
CAS Number 57004-63-4[3]
Molecular Formula C₁₀H₁₅N₃O₃[3]
Physical Form Powder or crystals[3]
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[1][3]
Hazard Statements H302 + H332: Harmful if swallowed or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH402: Harmful to aquatic life[1]
Precautionary Codes P273: Avoid release to the environmentP280: Wear protective gloves/eye protection/face protectionP501: Dispose of contents/container to an approved waste disposal plant[1][4]

The Regulatory Imperative: OSHA and EPA Frameworks

Disposal procedures are not merely best practices; they are mandated by federal regulations. Two key agencies govern laboratory chemical waste in the United States:

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[5][6] This plan must include procedures for the safe handling and disposal of hazardous chemicals, ensuring worker safety.[7][8]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste from "cradle to grave."[9][10] This includes proper identification, labeling, storage, and transfer to a licensed disposal facility.[11]

Adherence to the protocols in this guide is a critical component of complying with these state and federal mandates.

Core Disposal Strategy: Segregation and Professional Management

The foundational principle for managing N-(3,4,5-Trimethoxyphenyl)guanidine waste is source segregation . Never mix this waste with non-hazardous trash or other chemical waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department. The ultimate disposal method for this compound is through an approved hazardous waste disposal plant.[1][12][13] In-laboratory treatment or neutralization is not recommended due to the potential for hazardous reactions or byproducts.

The following workflow provides a logical decision-making process for handling waste generated from this compound.

DisposalWorkflow cluster_prep Preparation cluster_id Waste Identification & Segregation cluster_actions Containment & Labeling cluster_final Final Steps Start Waste Generation Involving N-(3,4,5-Trimethoxyphenyl)guanidine PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Decision What is the waste type? PPE->Decision SolidWaste Collect in a dedicated, compatible solid hazardous waste container. Decision->SolidWaste  Unused/Waste Solid Compound LiquidWaste Collect in a dedicated, compatible liquid hazardous waste container. Decision->LiquidWaste Solutions Containing the Compound   ContaminatedDebris Collect in a designated container for contaminated solid debris (e.g., weigh boats, wipes). Decision->ContaminatedDebris  Contaminated Labware/PPE Labeling Step 3: Label Container - 'Hazardous Waste' - Chemical Name - Accumulation Start Date SolidWaste->Labeling LiquidWaste->Labeling ContaminatedDebris->Labeling Storage Step 4: Store in designated Satellite Accumulation Area. Segregate from incompatibles. Labeling->Storage EHS Step 5: Arrange for pickup by institutional EHS for final disposal. Storage->EHS

Caption: Decision workflow for the safe disposal of N-(3,4,5-Trimethoxyphenyl)guanidine waste.

Detailed Step-by-Step Disposal Protocols

Follow these procedures diligently to ensure safety and compliance. All waste handling should occur in a well-ventilated area or a certified chemical fume hood.[1][2]

Protocol 4.1: Disposal of Solid N-(3,4,5-Trimethoxyphenyl)guanidine Waste

This applies to expired reagents, excess material from weighing, or synthesized product that is no longer needed.

  • Personal Protective Equipment (PPE): Before handling, wear chemical-resistant nitrile gloves, safety goggles with side shields, and a lab coat.[2][14] If there is a risk of generating dust, a NIOSH-approved respirator is required.[1]

  • Container Selection: Choose a sealable, chemically compatible container designated for solid hazardous waste. Ensure the container is in good condition and free from contamination.[15]

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid generating dust.[1][13] Do not create a large headspace of dust within the container.

  • Labeling: Immediately label the container with:

    • The words "Hazardous Waste"[2][15]

    • The full chemical name: "N-(3,4,5-Trimethoxyphenyl)guanidine Waste"[2][15]

    • The date you first added waste to the container (accumulation start date).[2]

  • Storage: Securely close the container.[15] Store it in a designated satellite accumulation area away from incompatible materials, such as strong acids and oxidizing agents.[14]

  • Disposal: Arrange for pickup by your institution's EHS department for final disposal at an approved waste facility.[12][14]

Protocol 4.2: Disposal of Contaminated Materials

This protocol covers items such as used gloves, weigh boats, contaminated paper towels, and pipette tips.

  • Segregation: Do not dispose of chemically contaminated items in regular or biohazard trash.

  • Collection: Place all solid materials contaminated with N-(3,4,5-Trimethoxyphenyl)guanidine into a dedicated, clearly labeled hazardous waste container or a sealed, heavy-duty plastic bag designated for contaminated debris.[14]

  • Labeling: Label the container or bag as "Hazardous Waste - Debris Contaminated with N-(3,4,5-Trimethoxyphenyl)guanidine."

  • Storage and Disposal: Store the sealed container with other solid chemical waste and arrange for EHS pickup.[14]

Protocol 4.3: Spill Cleanup and Disposal

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Notify: For a large spill, evacuate the immediate area and notify your laboratory supervisor and EHS office.[2][14]

  • Control and Contain: For small, manageable spills, and only if you are trained and it is safe to do so, contain the spill using an absorbent material from a spill kit (e.g., vermiculite or sand).[14][16] Avoid creating dust.[2]

  • Cleanup: Carefully scoop the absorbent material and any remaining solid residue into a designated hazardous waste container.[12][14]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.[14] Collect all cleaning materials (wipes, paper towels) as contaminated hazardous waste.[2]

  • Label and Dispose: Seal, label, and store the waste container as described in Protocol 4.1 for EHS pickup.

By internalizing these principles and adhering to these detailed protocols, you contribute to a culture of safety and environmental responsibility. Your diligence protects not only yourself and your colleagues but also the integrity of our shared environment.

References

  • Safety Data Sheet for N-(3,4,5-Trimethoxyphenyl)guanidine. Sigma-Aldrich.
  • 1-(3,4,5-Trimethoxyphenyl)guanidine Product Page. Sigma-Aldrich.
  • Disposal Guidelines for Guanidine-Based Reagents. Benchchem.
  • Safety Data Sheet for 3,4,5-Trimethoxybenzaldehyde. Thermo Fisher Scientific.
  • Guanidine Hydrochloride Product Inform
  • Navigating the Safe Disposal of Guanidine: A Procedural Guide. Benchchem.
  • Laboratory Safety Guidance.
  • Guanidine Hydrochloride 6M Solution Safety D
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
  • OSHA Factsheet: Laboratory Safety - Chemical Hygiene Plan.
  • Safety Data Sheet for Guanidine Hydrochloride Formul
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • Guidelines for Management and Disposal of Hazardous Wastes. American Chemistry Council.

Sources

Handling

Mastering the Bench: A Safety and Handling Guide for N-(3,4,5-Trimethoxyphenyl)guanidine

For the discerning researcher navigating the complexities of drug development, the safe and effective handling of novel chemical entities is paramount. N-(3,4,5-Trimethoxyphenyl)guanidine, a compound of interest, require...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher navigating the complexities of drug development, the safe and effective handling of novel chemical entities is paramount. N-(3,4,5-Trimethoxyphenyl)guanidine, a compound of interest, requires a nuanced understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide, grounded in established safety protocols and a deep understanding of chemical reactivity, provides a comprehensive framework for the responsible use of this compound.

Hazard Profile: Understanding the Risks

N-(3,4,5-Trimethoxyphenyl)guanidine is classified with the following hazards:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[1]

  • Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.[1]

  • Causes serious eye irritation (H319): Contact with the eyes can result in significant and potentially damaging irritation.[1]

The guanidine functional group is known to be a strong base and can cause irritation to the skin, eyes, and respiratory tract.[2][3] Furthermore, the trimethoxyphenyl moiety, while contributing to the compound's biological activity, may also present its own toxicological considerations, with some related compounds exhibiting cytotoxic effects.[4] A thorough understanding of these potential hazards is the foundation of a robust safety plan.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is non-negotiable when handling N-(3,4,5-Trimethoxyphenyl)guanidine. The following table summarizes the essential PPE, with the rationale rooted in mitigating the identified hazards.

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles are essential to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face, which is crucial given the serious eye irritation hazard.[2][5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[2][6] Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.
Body Protection Laboratory coat or disposable gownA lab coat or gown should be worn to protect skin and personal clothing from contamination.[2][6] For procedures with a higher risk of splashing, an impervious apron is recommended.[5]
Respiratory Protection NIOSH-approved respiratorWhen handling the solid compound, especially if there is a potential for dust generation, a NIOSH-approved respirator with an appropriate particulate filter is necessary to prevent inhalation.[6]

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure and ensure a safe working environment. The following procedural steps and logical diagram outline the best practices for handling N-(3,4,5-Trimethoxyphenyl)guanidine from receipt to disposal.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[2]

    • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]

    • Assemble all necessary equipment (spatulas, weigh boats, etc.) before bringing the compound into the work area.

    • Don all required personal protective equipment as outlined in the table above.[2]

  • Handling:

    • When handling the solid, use tools such as a spatula or scoop to transfer the powder to avoid creating dust.[2] Avoid pouring the solid.

    • Keep the container of N-(3,4,5-Trimethoxyphenyl)guanidine tightly closed when not in use.[2]

    • Avoid contact with skin, eyes, and clothing.[2] Do not breathe in dust.[7]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7]

  • Spill Cleanup:

    • In the event of a small spill, carefully sweep or vacuum the solid material into a suitable, labeled hazardous waste container.[2] Avoid generating dust during cleanup.[2]

    • For larger spills, evacuate the immediate area and follow your institution's emergency procedures.

    • Use an inert absorbent material for liquid spills if the compound is in solution.[2]

    • Ensure proper ventilation during cleanup.[2]

Safe Handling Workflow Diagram:

Safe Handling Workflow for N-(3,4,5-Trimethoxyphenyl)guanidine cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal & Cleanup prep_area Clean & Prepare Fume Hood check_safety Verify Eyewash & Shower prep_area->check_safety gather_equip Assemble Equipment check_safety->gather_equip don_ppe Don All Required PPE gather_equip->don_ppe handle_solid Use Tools to Transfer Solid don_ppe->handle_solid Proceed with Caution keep_closed Keep Container Sealed handle_solid->keep_closed avoid_contact Avoid Skin/Eye Contact keep_closed->avoid_contact wash_hands Wash Hands After Handling avoid_contact->wash_hands spill_cleanup Clean Spills Promptly & Safely wash_hands->spill_cleanup In Case of Spill dispose_waste Dispose via EHS Protocols wash_hands->dispose_waste End of Procedure waste_collection Collect Waste in Labeled Container spill_cleanup->waste_collection decontaminate Decontaminate Work Area waste_collection->decontaminate decontaminate->dispose_waste

Caption: A logical workflow for the safe handling of N-(3,4,5-Trimethoxyphenyl)guanidine.

Disposal Plan: Responsible Waste Management

Proper disposal of N-(3,4,5-Trimethoxyphenyl)guanidine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[2]

  • Waste Collection: All waste materials, including excess compound, contaminated consumables (e.g., gloves, weigh boats), and cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.[2][6] The label should include "Hazardous Waste" and the full chemical name.[6]

  • Disposal Procedure: Dispose of all waste in accordance with federal, state, and local regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[8]

By adhering to these rigorous safety and handling protocols, researchers can confidently work with N-(3,4,5-Trimethoxyphenyl)guanidine, ensuring a safe laboratory environment and the generation of high-quality, reliable data.

References

  • Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. PubMed. [Link]

  • (PDF) Acute Toxicity of 5-(2-, 3-, 4-Methoxyphenyl, (3,4,5-Trimethoxyphenyl)-)-1,2,4-Triazole-3-Thiones and Its Thioderivatives. Amanote Research. [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Semantic Scholar. [Link]

  • Guanidine. American Chemical Society. [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. [Link]

  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I | Request PDF. ResearchGate. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4,5-Trimethoxyphenyl)guanidine
Reactant of Route 2
Reactant of Route 2
N-(3,4,5-Trimethoxyphenyl)guanidine
© Copyright 2026 BenchChem. All Rights Reserved.